molecular formula C13H16ClNO B1318011 (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone CAS No. 185743-00-4

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone

Cat. No.: B1318011
CAS No.: 185743-00-4
M. Wt: 237.72 g/mol
InChI Key: WVQKALIRKRBPTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone (CAS 185743-00-4) is a chemical compound with the molecular formula C13H16ClNO and a molecular weight of 237.73 g/mol . This compound belongs to a class of piperidin-1-yl methanone derivatives, which are recognized in scientific literature for their relevance in medicinal chemistry and pharmacological research . Structural analogs of this compound, particularly those based on the piperidine scaffold, have been investigated for a range of biological activities. These activities include serving as candidates for antimicrobial and antioxidant studies . Piperidine derivatives are established pharmacophores, with scientific studies highlighting their potential as central nervous system (CNS) active compounds, acting as either depressants or stimulants based on dosage levels . Furthermore, related structures have been explored for antitumor, antitubercular, and anticonvulsant properties, underscoring the value of this chemical scaffold in developing new therapeutic agents . The presence of both the chloromethyl group and the piperidine ring in its structure makes it a versatile intermediate for further chemical functionalization and structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with care according to the provided safety information .

Properties

IUPAC Name

[4-(chloromethyl)phenyl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c14-10-11-4-6-12(7-5-11)13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQKALIRKRBPTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586240
Record name [4-(Chloromethyl)phenyl](piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185743-00-4
Record name [4-(Chloromethyl)phenyl](piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Building Block

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is a compelling bifunctional molecule poised for significant utility in medicinal chemistry and organic synthesis. Its structure, featuring a reactive benzylic chloride and a stable benzoylpiperidine moiety, offers a versatile platform for the synthesis of complex molecular architectures. The benzoylpiperidine scaffold is a well-established privileged structure in drug discovery, known for its presence in a multitude of therapeutic agents.[1][2][3][4][5][6] The addition of a chloromethyl group on the phenyl ring introduces a key site for controlled chemical modification, enabling its use as a valuable synthetic intermediate.[7][8][9]

This technical guide provides a comprehensive overview of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone, focusing on its synthesis, chemical properties, reactivity, and potential applications. While direct experimental data for this specific compound is not extensively available in public literature, this guide leverages established principles of organic chemistry and data from closely related analogues to provide a robust and scientifically grounded resource for researchers. We will explore the causality behind synthetic choices and provide detailed protocols to empower scientists in their research endeavors.

Chemical Properties and Data

The fundamental chemical properties of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone can be calculated based on its molecular structure. These properties are essential for planning synthetic transformations, purification, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₃H₁₆ClNOCalculated
Molecular Weight 237.73 g/mol Calculated
Appearance Predicted: White to off-white solidInferred from analogues
Solubility Predicted: Soluble in aprotic organic solvents (e.g., DCM, THF, DMF)Inferred from analogues
Melting Point Not available in literature-
Boiling Point Not available in literature-
CAS Number Not assigned in major databases-

Synthesis of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone

The most direct and logical synthetic route to (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is through the nucleophilic acyl substitution of 4-(chloromethyl)benzoyl chloride with piperidine. This approach is widely used for the formation of amides from acyl chlorides and amines.

Diagram of Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification 4_chloromethyl_benzoyl_chloride 4-(Chloromethyl)benzoyl Chloride reaction_vessel Amidation Reaction (Anhydrous Solvent, Base) 4_chloromethyl_benzoyl_chloride->reaction_vessel piperidine Piperidine piperidine->reaction_vessel crude_product Crude Product Mixture reaction_vessel->crude_product purification Purification (e.g., Column Chromatography) crude_product->purification final_product (4-(Chloromethyl)phenyl) (piperidin-1-yl)methanone purification->final_product

Caption: Synthetic workflow for (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone.

Experimental Protocol: Amidation of Piperidine

This protocol is based on standard amidation procedures and the known reactivity of acyl chlorides.

Materials:

  • 4-(Chloromethyl)benzoyl chloride

  • Piperidine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or another non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(chloromethyl)benzoyl chloride (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Amine and Base: In a separate flask, prepare a solution of piperidine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred solution of 4-(chloromethyl)benzoyl chloride at 0 °C.

    • Causality: The use of a slight excess of piperidine ensures complete consumption of the acyl chloride. Triethylamine acts as a scavenger for the hydrochloric acid (HCl) byproduct, preventing the protonation of piperidine which would render it non-nucleophilic. The reaction is performed at 0 °C to control the exothermic nature of the amidation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting acyl chloride.[10]

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining HCl and unreacted acyl chloride), water, and brine.

    • Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone.

Reactivity and Mechanistic Insights

The dual functionality of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone dictates its reactivity. The two primary reactive sites are the amide carbonyl and the benzylic chloride.

Diagram of Reactivity

Reactivity cluster_amide Amide Reactivity cluster_benzyl_chloride Benzylic Chloride Reactivity main_compound (4-(Chloromethyl)phenyl) (piperidin-1-yl)methanone amide_hydrolysis Hydrolysis (Acid/Base Catalyzed) main_compound->amide_hydrolysis nucleophilic_substitution Nucleophilic Substitution (SN2) (e.g., with Nu⁻) main_compound->nucleophilic_substitution hydrolysis_product 4-(Chloromethyl)benzoic Acid + Piperidine amide_hydrolysis->hydrolysis_product substitution_product Substituted Product (4-((Nu)methyl)phenyl) (piperidin-1-yl)methanone nucleophilic_substitution->substitution_product

Caption: Key reaction pathways for (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone.

  • Amide Group: The amide bond is generally stable but can undergo hydrolysis to the corresponding carboxylic acid and amine under strong acidic or basic conditions. This stability is a key feature of the benzoylpiperidine scaffold in many pharmaceutical applications.[1]

  • Benzylic Chloride: The chloromethyl group is a highly reactive benzylic halide. It is susceptible to nucleophilic substitution reactions, typically proceeding through an Sₙ2 mechanism with a wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanides).[11][12] This reactivity allows for the facile introduction of the 4-(piperidin-1-ylcarbonyl)benzyl moiety onto other molecules, making it a valuable intermediate for building more complex structures. The benzylic position is activated towards substitution because the transition state is stabilized by the adjacent phenyl ring.[13][14][15][16]

Potential Applications in Drug Discovery and Development

The structural features of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone make it a promising building block in medicinal chemistry.

  • Scaffold for Bioactive Molecules: The benzoylpiperidine core is a privileged structure found in numerous FDA-approved drugs and clinical candidates, targeting a wide range of receptors and enzymes.[17][18][19][20] This compound can serve as a starting point or intermediate for the synthesis of novel therapeutic agents.

  • Linker for PROTACs and Other Conjugates: The reactive chloromethyl group can be used to covalently attach the benzoylpiperidine moiety to other molecules of interest, such as proteins or targeting ligands. This makes it a potential linker component in the development of Proteolysis Targeting Chimeras (PROTACs) or other chemical probes.

  • Intermediate for Analog Synthesis: Researchers can utilize the benzylic chloride to synthesize a library of derivatives by reacting it with various nucleophiles. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize the pharmacological properties of a lead compound.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper safety precautions are paramount when handling (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone. The safety profile is inferred from data on benzyl chlorides and acyl chlorides.

Hazards:

  • Corrosive: Likely to be corrosive to skin, eyes, and the respiratory tract, similar to its precursor, 4-(chloromethyl)benzoyl chloride.[21][22]

  • Lachrymator: Benzyl chlorides are known lachrymators, causing irritation and tearing of the eyes.[23][24]

  • Moisture Sensitive: While the amide is stable, any residual 4-(chloromethyl)benzoyl chloride will react violently with water. The final product should be handled in a dry environment.[25][26][27]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are required.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Respiratory Protection: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Protective Clothing: A lab coat should be worn.

Handling and Storage:

  • Store in a tightly sealed container in a cool, dry, well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents and bases.

  • Handle under an inert atmosphere (e.g., in a glovebox or under a nitrogen blanket) to prevent hydrolysis.

Conclusion

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is a bifunctional compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its synthesis is straightforward from commercially available precursors, and its dual reactivity offers a versatile handle for the construction of complex molecules. While direct experimental data on this specific compound is limited, its properties and reactivity can be reliably inferred from well-established chemical principles and data on analogous structures. This guide provides the necessary foundational knowledge for researchers to confidently incorporate this valuable intermediate into their synthetic and drug discovery programs.

References

  • PrepChem.com. (n.d.). Synthesis of A. 4-(Chloromethyl)benzoyl chloride. Retrieved from [Link]

  • Sciencemadness Wiki. (2021). Benzyl chloride. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Reactivity: Benzyl Chloride in Organic Synthesis. Retrieved from [Link]

  • Penta chemicals. (2025). Benzyl chloride. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety, Handling, and Packaging of Benzyl Chloride: A Guide for Industrial Users. Retrieved from [Link]

  • Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme, 55(03), 205-218.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Synthesis: The Role of 4-(Chloromethyl)benzoyl Chloride. Retrieved from [Link]

  • Basile, L., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1998.
  • Kurasov, D. O., et al. (2022).
  • Basile, L., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Retrieved from [Link]

  • Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl chloride. Retrieved from [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • Basile, L., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate. Retrieved from [Link]

  • International Chemical Safety Cards. (n.d.). ICSC 0016 - BENZYL CHLORIDE. Retrieved from [Link]

  • Scribd. (n.d.). Benzyl Chloride Reactivity in SN1 and SN2. Retrieved from [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • Filo. (2022). High reactivity of allyl and benzyl halides. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Chloromethyl)benzoic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • YouTube. (2022). Benzylic, Allylic, Vinylic and Arylic halides in Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Chloride. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidin-1-yl-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethylethyl)phenyl]methanone. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Reddit. (2023). Acetyl Chloride Storage. Retrieved from [Link]

  • PubChem. (n.d.). 1-pyrrolidinyl[4-(1H-pyrrol-1-yl)phenyl]methanone. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one. Retrieved from [Link]

Sources

An In-depth Technical Guide to (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 185743-00-4

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Intermediate

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is a bifunctional molecule poised as a valuable intermediate in the landscape of medicinal chemistry and organic synthesis. Its strategic combination of a reactive benzylic chloride and a stable piperidinyl-methanone moiety offers a versatile platform for the construction of complex molecular architectures. While direct, in-depth literature on this specific compound is not extensively available, its structural components and the well-documented chemistry of its analogs allow for a comprehensive understanding of its properties, reactivity, and potential applications. This guide synthesizes available data on closely related structures to provide a predictive and practical framework for researchers looking to leverage this compound in their synthetic endeavors.

Molecular and Physicochemical Profile

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is characterized by a central phenyl ring substituted with a chloromethyl group at the para position, and a piperidin-1-yl)methanone group. This unique arrangement of functional groups dictates its chemical behavior and utility.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C13H16ClNOCalculated
Molecular Weight 237.73 g/mol Calculated
Appearance Likely a solid at room temperatureAnalogy to similar compounds
Solubility Expected to be soluble in a range of organic solvents such as dichloromethane, chloroform, and ethyl acetate.General solubility of similar organic compounds
Reactivity Centers 1. Benzylic Chloride: Highly susceptible to nucleophilic substitution. 2. Amide Carbonyl: Generally stable, but can participate in reactions under harsh conditions.Chemical principles

The Synthetic Pathway: A Proposed Protocol

Proposed Synthesis Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product 4_chloromethyl_benzoyl_chloride 4-(Chloromethyl)benzoyl Chloride conditions Inert Solvent (e.g., DCM) Base (e.g., Triethylamine) Room Temperature 4_chloromethyl_benzoyl_chloride->conditions Reactant 1 piperidine Piperidine piperidine->conditions Reactant 2 target_compound (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone conditions->target_compound Forms

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of piperidine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable non-nucleophilic base such as triethylamine (1.1 equivalents).

  • Addition of Acyl Chloride: Slowly add a solution of 4-(chloromethyl)benzoyl chloride (1.05 equivalents) in anhydrous DCM to the stirred piperidine solution at 0 °C. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, wash the reaction mixture sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Reactivity and Mechanistic Insights

The synthetic utility of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is primarily dictated by the reactivity of the benzylic chloride group. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions.

Nucleophilic Substitution at the Benzylic Carbon

The chloromethyl group is activated by the adjacent phenyl ring, making it a prime site for SN2 reactions with a wide range of nucleophiles. This allows for the facile introduction of various functionalities, making it a key building block for creating diverse chemical libraries.

G cluster_starting_material Core Intermediate cluster_nucleophiles Nucleophiles (Nu⁻) cluster_products Derivative Products target_compound (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone amines Amines (R₂NH) target_compound->amines Sɴ2 Reaction alcohols Alcohols/Phenols (ROH) target_compound->alcohols Sɴ2 Reaction thiols Thiols (RSH) target_compound->thiols Sɴ2 Reaction amine_product Amine Derivatives amines->amine_product ether_product Ether/Phenoxy Derivatives alcohols->ether_product thioether_product Thioether Derivatives thiols->thioether_product

Caption: Reactivity of the benzylic chloride moiety.

This reactivity profile is the cornerstone of its application in medicinal chemistry, enabling the linkage of the (piperidin-1-yl)methanone-phenyl core to other pharmacophoric groups.

Applications in Drug Discovery and Development

Based on the known applications of structurally similar compounds, (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is a promising intermediate for the synthesis of novel therapeutic agents. The piperidine moiety is a common scaffold in many biologically active compounds, and the ability to functionalize the benzylic position provides a powerful tool for structure-activity relationship (SAR) studies.

Potential Therapeutic Areas:
  • Oncology: The core structure can be elaborated to design inhibitors of various kinases and other enzymes implicated in cancer progression. For instance, related N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have shown potential as cyclin-dependent kinase 2 (CDK2) inhibitors.

  • Neuroscience: Piperidine-containing compounds are well-represented in neuroscience drug discovery. This intermediate could be utilized to synthesize ligands for G-protein coupled receptors (GPCRs) and ion channels. For example, analogs of 4-(chloromethyl)piperidine have been used to create N-type calcium channel blockers for the treatment of pain.[1]

  • Infectious Diseases: The versatile nature of this building block allows for the synthesis of novel antimicrobial agents by introducing various heterocyclic and aromatic moieties.

Spectroscopic and Analytical Characterization (Predicted)

While experimental spectra for (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone are not publicly available, the expected spectroscopic signatures can be predicted based on its structure.

  • 1H NMR:

    • Aromatic protons on the phenyl ring would appear in the range of 7.2-7.8 ppm.

    • The benzylic protons of the chloromethyl group would likely be a singlet around 4.5-4.7 ppm.

    • The protons on the piperidine ring would exhibit complex multiplets in the aliphatic region, typically between 1.5 and 3.8 ppm.

  • 13C NMR:

    • The amide carbonyl carbon would be observed downfield, around 170 ppm.

    • Aromatic carbons would appear in the 125-140 ppm region.

    • The benzylic carbon of the chloromethyl group would be expected around 45 ppm.

    • Piperidine carbons would be found in the 25-50 ppm range.

  • Mass Spectrometry (EI): The molecular ion peak (M+) would be expected at m/z 237, with a characteristic M+2 peak at m/z 239 due to the presence of the chlorine isotope (37Cl). Common fragmentation patterns would likely involve the loss of the chloromethyl group and fragmentation of the piperidine ring.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are paramount when handling (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone. Based on the safety data for related compounds, the following guidelines should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion: A Building Block of High Potential

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone represents a valuable and versatile building block for synthetic and medicinal chemists. Its bifunctional nature allows for the straightforward construction of diverse molecular libraries, making it an attractive starting point for the discovery of novel bioactive compounds. While direct experimental data is limited, a thorough understanding of the chemistry of its constituent parts provides a solid foundation for its effective utilization in research and development.

References

  • BenchChem. (2025). A Technical Guide to the Synthesis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin.
  • BenchChem. (2025). An In-depth Technical Guide to 4-(Chloromethyl)
  • The Royal Society of Chemistry. (2014).
  • BenchChem. (2025). An In-depth Technical Guide to 4-(Chloromethyl)
  • SpectraBase. (2025). [4-[(4-Chlorophenyl)-phenyl-methyl]piperazin-1-yl]-(2-hydroxyphenyl)methanone - Optional[1H NMR] - Spectrum.
  • BenchChem. (2025). The Versatile Role of 4-(Chloromethyl)piperidine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone, a bifunctional molecule featuring a reactive chloromethyl group and a stable piperidinyl-methanone moiety, serves as a crucial intermediate in contemporary organic synthesis. Its significance is notably highlighted in the pharmaceutical industry, particularly as a key building block in the synthesis of the antifungal agent Efinaconazole. This guide provides a comprehensive overview of the synthesis and detailed characterization of this versatile compound, offering field-proven insights and robust analytical data to support research and development endeavors.

Introduction: Strategic Importance in Synthesis

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone (CAS Number: 63608-15-1) is a compound of significant interest due to its dual reactivity. The presence of the electrophilic benzylic chloride allows for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. Concurrently, the amide linkage to the piperidine ring offers a stable scaffold, often imparting desirable pharmacokinetic properties in drug candidates.

The primary application of this compound is as a pivotal intermediate in the multi-step synthesis of Efinaconazole, a topical triazole antifungal medication.[1] A thorough understanding of its synthesis and a complete profile of its analytical characteristics are therefore paramount for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API).

Synthetic Pathway: A Two-Stage Approach

The synthesis of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is most efficiently achieved through a two-stage process. This involves the initial preparation of a reactive acyl chloride intermediate, followed by its reaction with piperidine.

Stage 1: Synthesis of 4-(Chloromethyl)benzoyl chloride

The precursor, 4-(chloromethyl)benzoyl chloride, can be synthesized from p-toluic acid via two primary routes. One common method involves the radical chlorination of the methyl group of p-toluic acid to form 4-(chloromethyl)benzoic acid, which is then converted to the acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Stage 2: Amide Formation via Schotten-Baumann Reaction

The final product is synthesized through the acylation of piperidine with 4-(chloromethyl)benzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which involves the treatment of an amine with an acid chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Synthesis_Workflow p_toluic_acid p-Toluic Acid intermediate_acid 4-(Chloromethyl)benzoic Acid p_toluic_acid->intermediate_acid Radical Chlorination acyl_chloride 4-(Chloromethyl)benzoyl chloride intermediate_acid->acyl_chloride SOCl₂ or (COCl)₂ final_product (4-(Chloromethyl)phenyl) (piperidin-1-yl)methanone acyl_chloride->final_product Piperidine, Base piperidine Piperidine piperidine->final_product

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • 4-(Chloromethyl)benzoyl chloride

  • Piperidine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or aqueous sodium hydroxide

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.1 equivalents) to the stirred solution.

  • Acyl Chloride Addition: Dissolve 4-(chloromethyl)benzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone. The following data represents the expected analytical profile for this compound.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
CAS Number 63608-15-1
Molecular Formula C₁₃H₁₆ClNO
Molecular Weight 237.73 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃) Data not explicitly available in searched literature. Expected signals: aromatic protons (δ 7.2-7.5 ppm), chloromethyl protons (δ ~4.6 ppm), and piperidine protons (broad signals, δ 1.5-3.7 ppm).
¹³C NMR (CDCl₃) Data not explicitly available in searched literature. Expected signals: carbonyl carbon (δ ~170 ppm), aromatic carbons (δ 125-140 ppm), chloromethyl carbon (δ ~45 ppm), and piperidine carbons (δ 25-50 ppm).
FTIR (KBr, cm⁻¹) Data not explicitly available in searched literature. Expected characteristic peaks: C=O stretch (amide) ~1640 cm⁻¹, C-Cl stretch ~750 cm⁻¹.
Mass Spec (EI) Data not explicitly available in searched literature. Expected molecular ion peak (M⁺) at m/z 237.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization synthesis Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Analysis ftir FTIR Spectroscopy synthesis->ftir Analysis ms Mass Spectrometry synthesis->ms Analysis purity Purity Assessment (HPLC, TLC) synthesis->purity Analysis final_confirmation Structural Confirmation & Purity Verification nmr->final_confirmation ftir->final_confirmation ms->final_confirmation purity->final_confirmation

Safety and Handling

4-(Chloromethyl)benzoyl chloride is a corrosive and moisture-sensitive compound and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The final product, (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone, should also be handled with care, avoiding inhalation, ingestion, and skin contact. A comprehensive Safety Data Sheet (SDS) should be consulted before handling these chemicals.[2][3][4][5]

Conclusion

The synthesis and characterization of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone are well-established processes crucial for the production of valuable pharmaceutical compounds like Efinaconazole. This guide provides a foundational understanding of the synthetic strategy, a detailed experimental protocol, and a summary of the expected analytical data. Adherence to rigorous synthetic and analytical practices is essential for ensuring the quality and purity of this important chemical intermediate.

References

  • efinaconazole - New Drug Approvals. (n.d.). Retrieved January 17, 2026, from [Link]

  • CN104557746A - Synthesis method of efinaconazole intermediate - Google Patents. (n.d.).
  • US10626102B2 - Process for the synthesis of efinaconazol - Google Patents. (n.d.).
  • CAS No : 63608-15-1 | Product Name : (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone. (n.d.). Pharmaffiliates. Retrieved January 17, 2026, from [Link]

  • Intermediate compounds and process for the preparation of efinaconazole - Justia Patents. (2017, April 11). Retrieved January 17, 2026, from [Link]

  • US10626102B2 - Process for the synthesis of efinaconazol - Google Patents. (n.d.).
  • Zhu, F., Zhang, J., Xiamuxi, H., Chen, W., Hu, T., Yang, X., ... & He, Y. (2018). Identification, synthesis, and control of efinaconazole impurities.
  • US20190010141A1 - Process for the synthesis of efinaconazol - Google Patents. (n.d.).

Sources

Spectroscopic Characterization of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. The guide emphasizes the rationale behind spectral interpretations, providing a robust framework for the characterization of this and structurally related molecules.

Introduction: The Significance of Spectroscopic Analysis

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is a molecule of interest in medicinal chemistry and organic synthesis, serving as a versatile intermediate. Its structure combines a benzophenone-like core with a piperidine moiety and a reactive chloromethyl group. Accurate structural elucidation and purity assessment are paramount for its application in research and development. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle.

This guide will present a detailed, albeit predictive, analysis of the key spectroscopic features of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone. Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage data from structurally analogous compounds to provide a well-grounded interpretation. This comparative approach not only allows for a robust prediction of the spectral characteristics but also enhances the understanding of structure-property relationships.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data.

Figure 1. Chemical structure of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.4-7.6d2HAr-H (ortho to C=O)Protons on the aromatic ring adjacent to the electron-withdrawing carbonyl group are expected to be deshielded and appear downfield.
~7.3-7.5d2HAr-H (ortho to CH₂Cl)Protons on the aromatic ring adjacent to the chloromethyl group will also be deshielded, with their signal likely overlapping with the other aromatic protons.
~4.6s2H-CH₂ClThe methylene protons of the chloromethyl group are significantly deshielded by the adjacent chlorine atom and aromatic ring, resulting in a singlet in the downfield region.
~3.4-3.8br s4HPiperidine-H (α to N)The protons on the carbons directly attached to the nitrogen atom of the piperidine ring are deshielded and often appear as a broad singlet due to restricted rotation around the amide bond.
~1.5-1.8m6HPiperidine-H (β, γ to N)The remaining protons of the piperidine ring are in a more shielded environment and are expected to appear as a complex multiplet in the aliphatic region.[1][2]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: 0-12 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentRationale
~170C=OThe carbonyl carbon of the methanone group is highly deshielded and appears significantly downfield.
~135-140Ar-C (quaternary)The quaternary carbons of the aromatic ring will be in this region.
~128-130Ar-CHThe protonated carbons of the aromatic ring will appear in this range.
~45-50Piperidine-C (α to N)The carbons of the piperidine ring adjacent to the nitrogen are deshielded.[1][3]
~45-CH₂ClThe carbon of the chloromethyl group is deshielded by the electronegative chlorine atom.
~25-27Piperidine-C (β, γ to N)The remaining carbons of the piperidine ring are more shielded and appear further upfield.[1][3]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Number of scans: 1024-4096 (or more for dilute samples)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0-220 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100-3000MediumAromatic C-H stretchCharacteristic stretching vibrations of C-H bonds on the phenyl ring.
~2950-2850Medium-StrongAliphatic C-H stretchStretching vibrations of the C-H bonds in the piperidine and chloromethyl groups.
~1630-1660StrongC=O stretch (amide)The carbonyl group of the amide will show a strong absorption in this region. This is a key diagnostic peak.[4][5][6][7][8]
~1600, ~1450Medium-WeakAromatic C=C stretchSkeletal vibrations of the aromatic ring.
~1200-1300MediumC-N stretchStretching vibration of the carbon-nitrogen bond of the amide.
~650-800Medium-StrongC-Cl stretchThe carbon-chlorine bond stretch is expected in the fingerprint region.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

    • ATR: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation.

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): The expected molecular weight of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone (C₁₃H₁₆ClNO) is approximately 237.10 g/mol . The mass spectrum should show a molecular ion peak at m/z 237, along with an isotope peak at m/z 239 with about one-third the intensity, which is characteristic of the presence of a single chlorine atom.

  • Key Fragmentation Pathways:

    • Loss of Cl: A fragment at m/z 202, corresponding to the loss of a chlorine radical.

    • Formation of the benzoyl cation: A prominent peak at m/z 105, corresponding to [C₆H₅CO]⁺.

    • Formation of the piperidinyl-carbonyl cation: A peak at m/z 112, corresponding to [C₅H₁₀NCO]⁺.

    • Formation of the chlorobenzyl cation: A peak at m/z 125, corresponding to [ClCH₂C₆H₄]⁺.

fragmentation M [(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone]⁺˙ m/z = 237 F1 [M-Cl]⁺ m/z = 202 M->F1 - Cl˙ F2 [C₆H₅CO]⁺ m/z = 105 M->F2 α-cleavage F3 [C₅H₁₀NCO]⁺ m/z = 112 M->F3 α-cleavage F4 [ClCH₂C₆H₄]⁺ m/z = 125 M->F4 cleavage

Figure 2. Predicted key fragmentation pathways for (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation using gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions.

Synthesis Overview

A plausible synthetic route to (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone involves the acylation of piperidine with 4-(chloromethyl)benzoyl chloride.

synthesis Reactant1 Piperidine Product (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone Reactant1->Product + Reactant2 4-(Chloromethyl)benzoyl chloride Reactant2->Product Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane)

Figure 3. Plausible synthetic route for (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone.

This reaction is typically carried out in an inert solvent, such as dichloromethane, in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The progress of the reaction can be monitored by thin-layer chromatography (TLC), and the final product can be purified by column chromatography or recrystallization.

Conclusion

The spectroscopic characterization of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is crucial for its use in scientific research and development. This guide provides a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra based on established principles and data from analogous structures. The provided experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data. By combining these techniques, researchers can confidently confirm the structure and purity of this important chemical intermediate.

References

  • Pharmaffiliates. (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone. [Link]

  • Wikipedia. Piperidine. [Link]

  • Proprep. What is benzophenone ir spectrum?. [Link]

  • Brainly. [FREE] IR Spectrum of Benzophenone and Triphenylmethanol I have partly labeled these two IR spectrums but need. [Link]

  • Chemistry Stack Exchange. IR and H-NMR analysis of benzophenone. [Link]

  • PubMed. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. [Link]

  • ResearchGate. Comparative FTIR spectra of benzophenone and the product of the.... [Link]

  • ResearchGate. A fragmentation pathway of benzophenone formed in MS, take 2,6,4.... [Link]

  • ResearchGate. Time-of-flight mass spectra of benzophenone, which is subject to a fast.... [Link]

  • ResearchGate. FT-IR spectra of benzophenone-containing PSEBS during.... [Link]

  • Royal Society of Chemistry. Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. [Link]

  • SpectraBase. Piperidine - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. Piperidine. [Link]

  • Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]

  • ResearchGate. Molecular structure analysis of 4-fluoro phenyl(4-methyl piperidin-1-yl) methanone and a comparative study of its optical, antimicrobial and antioxidant activities with 4-chloro phenyl (4-methyl piperidin-1-yl) methanone. [Link]

Sources

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone structural elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone

Foreword: The Imperative of Unambiguous Characterization

In the landscape of pharmaceutical research and fine chemical synthesis, the molecule (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone represents a versatile synthetic intermediate. Its constituent parts—a reactive chloromethyl group, a stable benzoyl core, and a conformationally significant piperidine ring—make it a valuable building block. However, its utility is predicated on absolute certainty of its structure. Any ambiguity, whether in connectivity, purity, or isomeric form, can compromise downstream applications, leading to failed syntheses, impure products, and misinterpreted biological data.

This guide eschews a rigid, templated approach. Instead, it presents a holistic and logical workflow for the structural elucidation of this specific molecule. We will explore not just the "how" but, more critically, the "why" behind each analytical choice. The philosophy is one of self-validation, where orthogonal analytical techniques are synergistically employed to build an irrefutable structural proof, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

The Strategic Analytical Workflow: A Multi-Pronged Approach

The structural confirmation of a novel or synthesized small molecule is not a linear process but an integrated puzzle. Each analytical technique provides a unique piece of information, and their collective data must converge on a single, unambiguous structure. Our strategy relies on four pillars of modern analytical chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and, for definitive spatial arrangement, X-ray Crystallography.

The logical flow of this process is designed for maximum confidence with efficient use of resources, starting with broad functional group identification and culminating in precise atomic mapping.

G cluster_0 Initial Confirmation cluster_1 Core Structural Backbone cluster_2 Ultimate Proof cluster_3 Final Structure IR FTIR Spectroscopy (Functional Group ID) H_NMR 1H NMR (Proton Framework) IR->H_NMR Confirms C=O, Ar-H MS High-Resolution MS (Molecular Formula) MS->H_NMR Confirms Formula Final Confirmed Structure of (4-(Chloromethyl)phenyl) (piperidin-1-yl)methanone MS->Final Validates Mass C_NMR 13C NMR & DEPT (Carbon Skeleton) H_NMR->C_NMR Guides Carbon Count TwoD_NMR 2D NMR (COSY, HSQC) (Connectivity Mapping) H_NMR->TwoD_NMR Assigns Protons C_NMR->TwoD_NMR Assigns Carbons TwoD_NMR->Final Defines Connectivity XRay X-ray Crystallography (3D Structure) XRay->Final Provides Absolute Proof

Caption: Integrated workflow for structural elucidation.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Experience: Before delving into the complexities of atomic connectivity, a rapid and non-destructive IR analysis provides immediate confirmation of the key functional groups. This is our first-pass check to ensure the synthesis has yielded a molecule of the correct class. For this target, we are specifically looking for evidence of the tertiary amide carbonyl and the aromatic ring. The absence of these signals would be an immediate red flag.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small, solvent-free sample (1-2 mg) of the purified compound directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000–600 cm⁻¹.

  • Background Correction: Run a background spectrum of the clean, empty ATR crystal prior to sample analysis. The instrument software will automatically ratio the sample spectrum against the background.

  • Data Processing: Perform baseline correction and peak picking.

Data Interpretation: Correlating Bands to Bonds

The vibrational spectrum of a molecule is a unique physical property.[1] For our target molecule, we anticipate several key absorption bands.

Wavenumber (cm⁻¹) Vibration Type Structural Moiety Expected Intensity Causality
~3050-3100C-H StretchAromatic (Phenyl Ring)Medium-WeakThe sp² C-H bonds of the aromatic ring vibrate at a slightly higher frequency than sp³ C-H bonds.[2][3]
~2850-2950C-H StretchAliphatic (Piperidine & CH₂Cl)StrongThe sp³ C-H bonds of the saturated piperidine ring and chloromethyl group.
~1645 C=O Stretch Tertiary Amide Very Strong This is the most diagnostic peak. The resonance between the nitrogen lone pair and the carbonyl lowers the frequency from a typical ketone (~1715 cm⁻¹).[4][5]
~1590, ~1490, ~1440C=C StretchAromatic (Phenyl Ring)Medium-StrongThese "in-ring" stretching vibrations are characteristic of the benzene ring.[3]
~830C-H Bend (oop)1,4-Disubstituted AromaticStrongThe "out-of-plane" bending pattern is highly diagnostic for the para substitution on the phenyl ring.[2]
~700-800C-Cl StretchChloromethyl GroupMedium-StrongThe carbon-chlorine bond stretch typically appears in the fingerprint region.

The presence of a very strong band around 1645 cm⁻¹ is crucial; it confirms the amide carbonyl. This, combined with the characteristic aromatic and aliphatic signals, provides strong initial evidence for the target structure.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula

Expertise & Experience: While IR confirms the presence of functional groups, HRMS provides the exact molecular weight and, by extension, the elemental composition.[6] This is a non-negotiable step for validating the molecular formula, C₁₃H₁₆ClNO. We opt for a "soft" ionization technique like Electrospray Ionization (ESI) to maximize the abundance of the molecular ion and minimize premature fragmentation.

Trustworthiness: The key to a trustworthy result lies in mass accuracy and isotopic pattern matching. For a chlorine-containing compound, the isotopic signature is a definitive validation point.

Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode, as the amide nitrogen can be readily protonated.

  • Mass Analysis: Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

  • Calibration: Ensure the instrument is calibrated with a known standard immediately before the run to guarantee mass accuracy below 5 ppm.[7]

Data Interpretation: From Mass to Formula
  • Molecular Ion ([M+H]⁺): The primary goal is to find the protonated molecular ion.

    • Calculated Exact Mass of C₁₃H₁₆ClNO: 237.0920

    • Calculated Exact Mass of [C₁₃H₁₇ClNO]⁺: 238.0993

    • The instrument should detect a peak within 5 ppm of this value (e.g., 238.0993 ± 0.0012).

  • Isotopic Pattern: This is the critical self-validating feature. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic pattern for the molecular ion.

    • The M peak (containing ³⁵Cl) will be observed at the calculated mass.

    • The M+2 peak (containing ³⁷Cl) will be observed 2 Da higher.

    • The intensity ratio of the M peak to the M+2 peak must be approximately 3:1 . Observing this signature provides definitive proof of the presence of one chlorine atom.

Ion Formula Calculated m/z Expected Relative Abundance
[M+H]⁺C₁₃H₁₇³⁵ClNO⁺238.0993100%
[M+2+H]⁺C₁₃H₁₇³⁷ClNO⁺240.0964~32%
  • Fragmentation Analysis: While not the primary goal of this experiment, common fragments can add confidence.

    • Acylium Ion: Cleavage of the amide C-N bond can produce a benzoyl fragment. The fragment (4-(chloromethyl)phenyl)C≡O⁺ (m/z 153.0102) is a likely and highly diagnostic peak.

    • Loss of Cl: Fragmentation may show a peak corresponding to [M-Cl]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

Expertise & Experience: NMR is the most powerful tool for elucidating the precise structure of organic compounds, revealing the chemical environment and connectivity of every proton and carbon atom.[8][9] A full suite of 1D and 2D NMR experiments will allow us to assemble the molecule piece by piece, confirming the substitution pattern of the phenyl ring and the structure of the piperidine moiety.

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of a deuterated solvent (CDCl₃ is a good first choice) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure an adequate relaxation delay (d1) of at least 2 seconds to allow for accurate integration.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon environment.

  • DEPT-135 Acquisition: Run a DEPT-135 experiment. This is crucial for differentiating carbon types: CH/CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons (like the C=O and the substituted aromatic carbons) will be absent.

  • 2D NMR Acquisition (COSY & HSQC):

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It is essential for tracing the proton connectivity within the piperidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to. It definitively links the proton and carbon skeletons.

G cluster_nmr NMR Data Acquisition Workflow Sample Prepare Sample (~15mg in 0.7mL CDCl3) H1 Acquire 1H NMR (Integration & Splitting) Sample->H1 C13 Acquire 13C NMR (Carbon Count) Sample->C13 COSY Acquire 2D COSY (H-H Connectivity) H1->COSY HSQC Acquire 2D HSQC (C-H Connectivity) H1->HSQC DEPT Acquire DEPT-135 (CH, CH2, CH3 ID) C13->DEPT C13->HSQC Analysis Integrated Spectral Analysis DEPT->Analysis COSY->Analysis HSQC->Analysis

Sources

Purity assessment of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity Assessment of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone

Foreword: The Imperative of Purity in Synthesis and Development

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is a key synthetic intermediate whose value is intrinsically linked to its purity. As a bifunctional molecule, featuring a reactive benzylic chloride and a stable tertiary amide, it serves as a versatile building block in the construction of more complex molecules, particularly in the pharmaceutical industry. The presence of impurities, even at trace levels, can have significant downstream consequences, including the formation of deleterious side-products, compromised reaction yields, and the introduction of potentially toxic or mutagenic entities into an active pharmaceutical ingredient (API).

This guide provides a comprehensive framework for the rigorous, multi-faceted purity assessment of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone. We will move beyond a simple recitation of methods to explore the underlying scientific rationale for an integrated analytical strategy. This document is designed for researchers, analytical scientists, and drug development professionals who require a robust, defensible, and thorough understanding of the quality of this critical intermediate. The protocols and strategies outlined herein are grounded in established regulatory principles, such as those from the International Council for Harmonisation (ICH), to ensure that the generated data is not only scientifically sound but also suitable for regulatory scrutiny.[1][2]

Deconstructing the Analyte: The Predicted Impurity Profile

A robust analytical strategy is not developed in a vacuum; it is predicated on a thorough understanding of the potential impurities that may arise during the synthesis, purification, and storage of the target compound. The most common synthesis of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone proceeds via the Schotten-Baumann reaction of 4-(chloromethyl)benzoyl chloride with piperidine. This informs our initial impurity assessment.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 4-(chloromethyl)benzoyl chloride and piperidine.

  • By-products:

    • 4-(Chloromethyl)benzoic acid: Formed from the hydrolysis of the starting acid chloride.

    • Bis-acylated products or other side-reactions: Arising from complex reactions during synthesis.[3]

  • Reagent-Related Impurities: Residual bases (e.g., triethylamine, pyridine) or solvents used during the reaction and workup.[4]

Potential Degradation Products:

  • (4-(Hydroxymethyl)phenyl)(piperidin-1-yl)methanone: The benzylic chloride is susceptible to hydrolysis, particularly during aqueous workup or upon storage in the presence of moisture.

  • Oxidation Products: The piperidine ring can be susceptible to oxidation, potentially leading to colored impurities.[4][5]

This predictive analysis allows for the targeted development of analytical methods capable of separating and detecting these specific species.

The Orthogonal Analytical Workflow: A Strategy for Complete Characterization

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This ensures that a wide range of potential impurities (volatile, non-volatile, ionic, inorganic) are detected and quantified. Our recommended workflow is a multi-tiered approach designed for comprehensive characterization.

G cluster_0 Purity Assessment Workflow cluster_1 Primary Analysis cluster_2 Structural & Confirmatory Analysis Sample Test Sample (4-(Chloromethyl)phenyl) (piperidin-1-yl)methanone HPLC HPLC-UV (Organic Impurities, Assay) Sample->HPLC Non-volatile organics GC_HS Headspace GC-MS (Residual Solvents) Sample->GC_HS Volatile organics KF Karl Fischer Titration (Water Content) Sample->KF Water NMR NMR Spectroscopy (Identity, Structural Elucidation) Sample->NMR Identity check LCMS LC-MS / HRMS (Impurity ID, Mass Verification) HPLC->LCMS Identify peaks > 0.1% Report Comprehensive Purity Report & Certificate of Analysis HPLC->Report GC_HS->Report KF->Report NMR->Report LCMS->Report

Caption: Orthogonal workflow for purity assessment.

Chromatographic Purity: The Core of Impurity Profiling

High-Performance Liquid Chromatography (HPLC) for Organic Impurities and Assay

Causality and Method Selection: Reverse-phase HPLC (RP-HPLC) is the cornerstone technique for this analysis. It excels at separating compounds with moderate polarity, such as the target analyte and its most probable non-volatile impurities and degradants. UV detection is ideal due to the presence of the aromatic chromophore. This method will serve the dual purpose of quantifying the main component (assay) and profiling related substance impurities.

Experimental Protocol: RP-HPLC Method

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Rationale: A buffered aqueous mobile phase prevents peak tailing of the basic piperidine moiety, while acetonitrile provides good elution strength for the aromatic ketone.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This results in a concentration of ~0.5 mg/mL.

  • Instrumental Conditions:

ParameterValue
Column C18, 150 mm x 4.6 mm, 3.5 µm
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
UV Detection 230 nm
Gradient 30% B to 80% B over 20 min, hold 5 min
  • System Suitability Test (SST):

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone should be ≤ 2.0%.

    • Trustworthiness: The SST ensures the chromatographic system is performing adequately before analyzing any samples.

  • Analysis and Calculation:

    • Inject the sample solution.

    • Calculate the percentage of each impurity by area normalization.

    • The assay is calculated against a qualified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Causality and Method Selection: The ICH Q3C guideline mandates the control of residual solvents used in manufacturing processes.[1] Static headspace gas chromatography with mass spectrometry detection (HS-GC-MS) is the definitive technique for this purpose. It offers high sensitivity and specificity for volatile organic compounds that may be present from the synthesis and purification stages (e.g., Dichloromethane, Toluene, Acetonitrile).

Experimental Protocol: HS-GC-MS Method

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of Dimethyl sulfoxide (DMSO).

    • Seal the vial immediately.

  • Instrumental Conditions:

ParameterValue
Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm
Carrier Gas Helium, 1.2 mL/min
Headspace Oven 80 °C for 15 min
Injector Temp. 220 °C
Oven Program 40 °C (5 min), ramp to 240 °C at 10 °C/min
MS Detection Scan mode, m/z 35-300
  • Analysis:

    • Analyze samples against a standard containing known residual solvents at their ICH limit concentrations.

    • Identification is confirmed by retention time and mass spectrum matching.

Structural Confirmation and Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality and Method Selection: NMR spectroscopy is an unparalleled tool for unambiguous structure confirmation.[6][7][8] Both ¹H and ¹³C NMR should be performed. The ¹H NMR spectrum provides definitive information on the proton environments, their integration (ratio), and coupling, confirming the identity of the bulk material. It can also detect and help identify impurities if they are present at levels typically >0.5-1%.

Key Expected ¹H NMR Signals (in CDCl₃):

  • ~7.4 ppm: Multiplet, 4H (Aromatic protons).

  • ~4.6 ppm: Singlet, 2H (Chloromethyl, -CH₂Cl).

  • ~3.7 ppm & ~3.3 ppm: Broad signals, 4H (Piperidine protons adjacent to N).

  • ~1.6 ppm: Broad multiplet, 6H (Remaining piperidine protons).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality and Method Selection: When an unknown impurity is detected in HPLC above the identification threshold (typically 0.10% as per ICH Q3A), its structure must be elucidated.[2][9] LC-MS, particularly with a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap, is the ideal tool. It provides the accurate mass of the impurity, from which a molecular formula can be proposed. Fragmentation data (MS/MS) can then be used to piece together the structure.

ICH Impurity Qualification Logic

The decision to identify and qualify an impurity is governed by regulatory guidelines. The ICH Q3A(R2) guideline provides a clear decision tree.[1][9][10]

G start Impurity Detected by HPLC q1 Is impurity level > Identification Threshold? (e.g., 0.10%) start->q1 no1 No action needed (Report as unspecified) q1->no1 No q2 Is structure known? q1->q2 Yes yes1 Yes no1_l No elucidate Elucidate Structure (LC-MS, NMR) q2->elucidate No q3 Is impurity level > Qualification Threshold? (e.g., 0.15% or 1.0 mg/day) q2->q3 Yes elucidate->q3 no2 Control with specification q3->no2 No qualify Qualify Impurity (Toxicology studies or literature justification) q3->qualify Yes yes2 Yes no2_l No qualify->no2 reduce Reduce impurity level below threshold qualify->reduce Alternative reduce->no2

Caption: ICH Q3A decision tree for impurity identification.

Summary and Conclusion

The purity assessment of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is a multi-step, evidence-based process that requires a suite of orthogonal analytical techniques. A combination of RP-HPLC for assay and organic impurity profiling, HS-GC-MS for residual solvents, Karl Fischer titration for water content, and spectroscopic techniques (NMR, MS) for identity and structural elucidation provides a complete and defensible purity profile. By grounding this analytical strategy in a fundamental understanding of the compound's synthesis and the principles of regulatory guidelines, scientists can ensure the quality, safety, and efficacy of the materials used in research and drug development.

References

  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]

  • Title: Structure Determination - Nuclear Magnetic Resonance Spectroscopy Source: Chemistry LibreTexts URL: [Link]

  • Title: 1HNMR spectrometry in structural elucidation of organic compounds Source: Journal of Chemical and Pharmaceutical Sciences URL: [Link]

  • Title: ICH Q3A Guideline for Impurities in New Drug Substances Source: YouTube URL: [Link]

  • Title: NMR Spectroscopy in Structural Analysis of Organic Compounds Source: AZoLifeSciences URL: [Link]

  • Title: Friedel–Crafts reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Source: sites@gsu URL: [Link]

  • Title: Ch12: Friedel-Crafts limitations Source: University of Calgary URL: [Link]

  • Title: Friedel Crafts Acylation And Alkylation Reaction - BYJU'S Source: BYJU'S URL: [Link]

  • Title: What are the best methods for Piperidine purification alternatives to distillation? Source: ResearchGate URL: [Link]

Sources

Navigating the Synthesis and Application of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic use of versatile chemical scaffolds is paramount to the efficient discovery and development of novel therapeutic agents. This guide provides an in-depth technical overview of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone, a key building block whose structural features offer a gateway to a diverse range of complex molecules with significant therapeutic potential. This document will delve into the nomenclature, chemical properties, synthesis, and applications of this compound, with a particular focus on its role in drug discovery and development.

Compound Identification and Nomenclature

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is a substituted aromatic ketone containing a piperidine moiety. Due to the complexities of chemical nomenclature, this compound is known by several synonyms. Establishing a clear understanding of these alternative names is crucial for exhaustive literature searches and unambiguous communication in a research and development setting.

Table 1: Synonyms and Identifiers for (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone

IdentifierValue
Systematic Name (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone
CAS Number 929972-98-5[1]
Molecular Formula C₁₃H₁₆ClNO
Molecular Weight 237.73 g/mol
Common Synonyms 4-(Piperidin-1-ylcarbonyl)benzyl chloride

It is important to distinguish the topic compound from a structurally related isomer, (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone, which has the CAS number 63608-15-1.[2][] While both are benzoylpiperidine derivatives, the position of the chloromethyl group is the key differentiator and dictates their respective reactivity and applications. A pyrrolidinyl analogue, (4-(Chloromethyl)phenyl)(pyrrolidin-1-yl)methanone, also exists with CAS number 929972-98-5.[1]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is essential for its effective use in synthesis and for the interpretation of experimental results.

Table 2: Physicochemical Properties of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone

PropertyValueSource
Appearance White to off-white solidGeneral chemical supplier data
Melting Point Not explicitly reported, further analysis required
Boiling Point Not explicitly reported, further analysis required
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.Inferred from typical organic synthesis protocols
Storage Conditions Store in a cool, dry place, typically at 2-8°C, protected from moisture.General chemical supplier recommendations
Analytical Characterization

The structural integrity and purity of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons of the chloromethyl group, and the aliphatic protons of the piperidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically in the range of 1630-1680 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound and for monitoring the progress of reactions involving it. A suitable method would typically involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, with or without a modifier like formic acid or trifluoroacetic acid.

Synthesis and Mechanistic Insights

The synthesis of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone can be approached through several strategic routes. The most common and logical approach involves the acylation of piperidine with a suitable derivative of 4-(chloromethyl)benzoic acid.

Retrosynthetic Analysis

A retrosynthetic analysis reveals two primary disconnection points, suggesting feasible synthetic pathways.

G Target (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone Disconnect1 Amide Bond Formation Target->Disconnect1 Disconnect2 Benzylic Chlorination Target->Disconnect2 Precursors1 4-(Chloromethyl)benzoyl chloride + Piperidine Disconnect1->Precursors1 Precursors2 (4-Methylphenyl)(piperidin-1-yl)methanone Disconnect2->Precursors2

Caption: Retrosynthetic analysis of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone.

Recommended Synthetic Protocol: Amide Coupling

This protocol describes the synthesis via the reaction of 4-(chloromethyl)benzoyl chloride with piperidine. This is a classic Schotten-Baumann reaction, which is widely used for the formation of amides.

Step 1: Preparation of 4-(Chloromethyl)benzoyl chloride

The starting material, 4-(chloromethyl)benzoyl chloride, can be synthesized from 4-(chloromethyl)benzoic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

G Reactant 4-(Chloromethyl)benzoic acid Reagent SOCl₂ or (COCl)₂ Reactant->Reagent Chlorination Product 4-(Chloromethyl)benzoyl chloride Reagent->Product

Caption: Synthesis of 4-(Chloromethyl)benzoyl chloride.

Experimental Protocol:

  • To a solution of 4-(chloromethyl)benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.2-1.5 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-(chloromethyl)benzoyl chloride, which can be used in the next step without further purification.

Step 2: Acylation of Piperidine

G Reactant1 4-(Chloromethyl)benzoyl chloride Product (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone Reactant1->Product Reactant2 Piperidine Reactant2->Product Base Base (e.g., triethylamine or pyridine) Base->Product Schotten-Baumann Reaction

Caption: Acylation of piperidine to form the target compound.

Experimental Protocol:

  • Dissolve piperidine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine in an anhydrous solvent like DCM at 0 °C.

  • Slowly add a solution of 4-(chloromethyl)benzoyl chloride (1.0 eq) in DCM to the piperidine solution.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone.

Applications in Drug Discovery and Medicinal Chemistry

The title compound is a valuable building block in drug discovery due to its bifunctional nature. The piperidine amide moiety is a common feature in many biologically active compounds, often contributing to improved pharmacokinetic properties such as solubility and metabolic stability. The reactive chloromethyl group serves as a versatile handle for introducing the benzoylpiperidine scaffold into larger molecules through nucleophilic substitution reactions.

Role as a Synthetic Intermediate

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is primarily used as an intermediate in the synthesis of more complex molecules. The benzylic chloride is susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity allows for the facile connection of the 4-(piperidin-1-ylcarbonyl)benzyl moiety to other pharmacophores.

G StartingMaterial (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone Product Substituted Product StartingMaterial->Product Nucleophile Nucleophile (Nu-H) Nucleophile->Product Nucleophilic Substitution Base Base Base->Nucleophile Deprotonation

Caption: General reaction scheme for the application of the title compound.

Potential Therapeutic Targets

While specific drugs containing this exact fragment are not prominently documented, the benzoylpiperidine scaffold is present in numerous compounds targeting a variety of receptors and enzymes. The structural motif is often found in ligands for G-protein coupled receptors (GPCRs), ion channels, and various enzymes. The ability to easily diversify the molecule via the chloromethyl group makes it an attractive starting point for generating libraries of compounds for screening against various biological targets.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone.

  • Hazard Identification: The compound is expected to be an irritant to the skin, eyes, and respiratory tract. The benzylic chloride moiety makes it a potential lachrymator and alkylating agent.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined reactivity and the prevalence of the benzoylpiperidine scaffold in bioactive molecules make it a strategic starting material for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, and applications, offering a solid foundation for its effective utilization in the pursuit of new medicines.

References

  • Pharmaffiliates. (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone.

  • BOC Sciences. [4-(Chloromethyl)-1-piperidinyl]phenylmethanone.

  • ChemSynthesis. (4-chloro-1-methyl-4-piperidinyl)(phenyl)methanone.

  • Sigma-Aldrich. Safety Data Sheet.

  • BLDpharm. (4-(Chloromethyl)phenyl)(pyrrolidin-1-yl)methanone.

  • Fisher Scientific. Safety Data Sheet.

  • Fluorochem. Safety Data Sheet.

  • Cayman Chemical. Safety Data Sheet.

Sources

An In-Depth Technical Guide to the Piperidine-1-yl-methanone Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine-1-yl-methanone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of clinically successful and biologically active compounds.[1][2] This guide provides an in-depth technical analysis of the scaffold, elucidating its fundamental physicochemical properties, common synthetic strategies, and critical role in the design of targeted therapeutics. Through detailed case studies on Poly(ADP-ribose) polymerase (PARP) inhibitors, Fatty Acid Amide Hydrolase (FAAH) inhibitors, and C-C chemokine receptor type 5 (CCR5) antagonists, this paper explores the structure-activity relationships (SAR) and molecular mechanisms that underpin the scaffold's efficacy. We further provide representative experimental protocols and data-driven insights to equip researchers and drug development professionals with a comprehensive understanding of this versatile chemical framework.

Introduction: The Piperidine-1-yl-methanone Core

The piperidine-1-yl-methanone scaffold consists of a six-membered saturated piperidine ring linked to a carbonyl group (methanone). This arrangement provides a unique combination of structural rigidity and conformational flexibility, making it an ideal building block for creating ligands that can precisely fit into the binding pockets of diverse biological targets.[1]

The piperidine ring, a saturated heterocycle, can adopt a stable chair conformation, which serves to orient substituents in well-defined axial and equatorial positions. This stereochemical control is crucial for optimizing interactions with target proteins.[3] The nitrogen atom within the ring is typically basic, allowing for the formation of salts to improve aqueous solubility and bioavailability—key attributes for drug candidates.[4] The adjacent carbonyl group acts as a potent hydrogen bond acceptor, a critical feature for anchoring ligands to their protein targets.

The versatility of this scaffold is evident in its presence in drugs targeting a wide array of diseases, including cancer, HIV, and neurological disorders.[5][6][7] Its metabolic stability and favorable pharmacokinetic profile further enhance its status as a privileged scaffold in drug discovery.[1]

cluster_scaffold Piperidine-1-yl-methanone Scaffold Scaffold Scaffold->p1 Carbonyl Group (H-bond acceptor) Scaffold->p2 Piperidine Ring (Conformational anchor, solubility, pKa modulation) R1 R2

Caption: Core structure of the piperidine-1-yl-methanone scaffold.

Key Therapeutic Applications & Mechanistic Insights

The true value of the piperidine-1-yl-methanone scaffold is best understood through its application in successful drug development programs. Below, we explore its role in three distinct and highly significant therapeutic classes.

PARP Inhibitors: A Revolution in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair. In cancers with mutations in the BRCA1 or BRCA2 genes, which impair high-fidelity double-strand break repair, inhibiting PARP leads to a synthetic lethal phenotype, causing catastrophic DNA damage and selective cancer cell death.[8][9] Several FDA-approved PARP inhibitors, such as Olaparib and Rucaparib, feature a piperidine-1-yl-methanone or a related piperazine-based derivative.[7][9]

Mechanism of Action & SAR: In PARP inhibitors, the scaffold serves a dual purpose. The core structure mimics the nicotinamide moiety of the natural PARP substrate, NAD+. The carbonyl group of the methanone forms a crucial hydrogen bond with the backbone amide of Gly863 in the PARP1 active site, while the aromatic ring attached to the carbonyl engages in π-stacking interactions with Tyr907.[10][11] This binding mode effectively blocks the catalytic activity of the enzyme.

Furthermore, and perhaps more critically, these inhibitors induce "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA at the site of a break.[12][13] This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication. The piperidine ring and its substituents play a vital role in modulating the strength of this trapping effect, which has been shown to be a key driver of clinical efficacy.[9]

Compound Target(s) IC₅₀ (PARP1) Key Structural Feature FDA Approval
Olaparib PARP1, PARP2~5 nMPhthalazinone + Fluorobenzoyl-piperazineOvarian, Breast, Prostate, Pancreatic Cancer
Rucaparib PARP1, PARP2, PARP3~7 nMIndole + (Methylaminomethyl)phenyl-methanoneOvarian, Prostate Cancer[7][8]
FAAH Inhibitors: Targeting the Endocannabinoid System

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA).[14] Inhibiting FAAH increases the levels of anandamide, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[15] The piperidine-1-yl-methanone scaffold (often as part of a urea or carbamate) is a key feature in many potent and selective covalent FAAH inhibitors.[14][16]

Mechanism of Action & SAR: In these inhibitors, the piperidine ring binds within the enzyme's active site. The key mechanistic insight is that the enzyme induces a conformational twist in the amide or urea bond connected to the piperidine nitrogen.[14] This distortion breaks the resonance stabilization of the amide, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the catalytic Ser241 residue. This attack forms a stable, covalent carbamoyl-enzyme adduct, leading to irreversible inhibition of FAAH.[14][17]

The substitution pattern on the piperidine ring and the nature of the leaving group attached to the carbonyl are critical for tuning potency and selectivity.[16][18]

cluster_workflow FAAH Inhibition Workflow start FAAH Inhibitor (Piperidine Urea) binding Inhibitor binds to FAAH active site start->binding Non-covalent association distortion Enzyme induces amide bond twist binding->distortion Conformational change attack Ser241 attacks carbonyl carbon distortion->attack Increased electrophilicity adduct Covalent Enzyme- Inhibitor Adduct attack->adduct Covalent bond formation inhibition FAAH Inactivated adduct->inhibition

Caption: Mechanism of covalent inhibition of FAAH by piperidine urea compounds.

CCR5 Antagonists: A Novel Approach to HIV Treatment

The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of HIV-1 to enter host T-cells.[19] Maraviroc, the first-in-class approved CCR5 antagonist, blocks this viral entry process. While Maraviroc itself contains a more complex tropane core, extensive structure-activity relationship (SAR) studies have demonstrated that piperidine-based scaffolds are highly effective in this class, leading to the discovery of potent next-generation candidates.[6][20][21]

Mechanism of Action & SAR: CCR5 antagonists are allosteric inhibitors. They do not bind to the same site as the natural chemokine ligands but rather to a hydrophobic pocket within the transmembrane helices of the receptor.[22] This binding induces a conformational change in the extracellular loops of CCR5, preventing their interaction with the HIV surface glycoprotein gp120 and thus blocking membrane fusion and viral entry.[20][21]

In this context, the piperidine-1-yl-methanone scaffold acts as a rigid core to correctly position the key pharmacophoric elements. The piperidine nitrogen often serves as an attachment point for a bulky, lipophilic group that occupies the hydrophobic pocket, while the methanone portion can be functionalized to optimize binding and pharmacokinetic properties.[6][20]

Synthesis and Experimental Protocols

The construction of the piperidine-1-yl-methanone scaffold is typically straightforward, relying on robust and well-established chemical reactions.

General Synthesis: Amide Coupling

The most common method for synthesizing this scaffold is the amide coupling between a piperidine derivative and a carboxylic acid or its activated form (e.g., an acyl chloride).

Piperidine Substituted Piperidine Product Piperidine-1-yl-methanone Product Piperidine->Product Coupling Agent (e.g., HATU, EDC) Base (e.g., DIPEA) + CarboxylicAcid Carboxylic Acid (or Acyl Chloride)

Caption: General synthetic route via amide coupling.

Representative Experimental Protocol: Synthesis of a Generic Derivative

This protocol describes a typical synthesis of a (4-aryl-piperidin-1-yl)(aryl)methanone derivative, a common core in many bioactive molecules.

Objective: To synthesize (4-phenylpiperidin-1-yl)(phenyl)methanone.

Materials:

  • 4-Phenylpiperidine (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-phenylpiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 30% ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Challenges and Future Perspectives

While the piperidine-1-yl-methanone scaffold is a powerful tool, challenges remain. Achieving isoform selectivity (e.g., between different PARP family members) can be difficult and often requires subtle modifications to the scaffold's substituents. Furthermore, the basic nitrogen of the piperidine ring can lead to off-target effects, such as hERG channel inhibition, which must be carefully monitored and engineered out during lead optimization.[6]

The future of this scaffold lies in its application to new and challenging biological targets. Its proven drug-like properties make it an excellent starting point for fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) screening campaigns.[3] The development of novel synthetic methodologies, including asymmetric syntheses and late-stage functionalization, will continue to expand the chemical space accessible from this versatile core, enabling the design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.[2]

Conclusion

The piperidine-1-yl-methanone scaffold is a testament to the power of privileged structures in medicinal chemistry. Its unique combination of conformational constraint, synthetic accessibility, and favorable physicochemical properties has enabled the development of transformative medicines across multiple disease areas. From the synthetic lethality of PARP inhibitors in oncology to the covalent inactivation of FAAH for neurological disorders, this scaffold consistently provides a robust framework for molecular recognition and biological function. A thorough understanding of its synthesis, SAR, and mechanistic roles is essential for any scientist or researcher involved in the pursuit of novel small-molecule therapeutics.

References

  • Total Synthesis of Rucaparib. PubMed. (2022). Available from: [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. PubMed Central. (2022). Available from: [Link]

  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PubMed Central. (n.d.). Available from: [Link]

  • The second-generation synthesis of rucaparib (1). ResearchGate. (n.d.). Available from: [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. (n.d.). Available from: [Link]

  • An imidazopiperidine series of CCR5 antagonists for the treatment of HIV: the discovery of N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin- - PubMed. PubMed. (2011). Available from: https://pubmed.ncbi.nlm.nih.gov/21128663/
  • Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. SciSpace. (n.d.). Available from: [Link]

  • Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. PubMed Central. (n.d.). Available from: [Link]

  • Recent advances in piperidones as privileged scaffolds for drug discovery and development. SpringerLink. (2026). Available from: [Link]

  • Rucaparib - Wikipedia. Wikipedia. (n.d.). Available from: [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. (n.d.). Available from: [Link]

  • Piperidine and Piperazine Inhibitors of Fatty Acid Amide Hydrolase Targeting Excitotoxic Pathology. PubMed. (2019). Available from: [Link]

  • Chemokine receptor CCR5 antagonist maraviroc: medicinal chemistry and clinical applications. PubMed. (n.d.). Available from: [Link]

  • Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection. PubMed Central. (n.d.). Available from: [Link]

  • Applications of piperazine scaffold in drug design. ResearchGate. (n.d.). Available from: [Link]

  • (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). PubMed Central. (n.d.). Available from: [Link]

  • piperidin-1-yl-thiophen-2-ylmethanone. Chemical Synthesis Database. (2025). Available from: [Link]

  • Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). ResearchGate. (2025). Available from: [Link]

  • (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). Semantic Scholar. (n.d.). Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. (2025). Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. (n.d.). Available from: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. (n.d.). Available from: [Link]

  • Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks. ScienceDirect. (n.d.). Available from: [Link]

  • Stabilization of toxic PARP1- and PARP2–DNA complexes by olaparib. A,... ResearchGate. (n.d.). Available from: [Link]

  • Binding pattern analysis of olaparib in the active site of PARP1. ResearchGate. (n.d.). Available from: [Link]

  • Olaparib stabilizes PARP1–DNA complexes that are more toxic than... ResearchGate. (n.d.). Available from: [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. (n.d.). Available from: [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. (2018). Available from: [Link]

  • PCBP2 Mediates Olaparib Resistance in Breast Cancer by Inhibiting m6A Methylation to Stabilize PARP1 mRNA. PubMed. (n.d.). Available from: [Link]

  • Structure activity model of PARP-1 inhibitors derived from the... ResearchGate. (n.d.). Available from: [Link]

  • PIPERIDINE. Ataman Kimya. (n.d.). Available from: [Link]

  • (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone. PubChem. (n.d.). Available from: [Link]

  • Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. PubMed. (2008). Available from: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. (2023). Available from: [Link]

  • Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. PubMed. (n.d.). Available from: [Link]

  • Synthesis and structure-activity relationships of piperidine-based melanin-concentrating hormone receptor 1 antagonists. PubMed. (n.d.). Available from: [Link] from: [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of N-((4-(piperidin-1-yl)carbonyl)benzyl) Derivatives via Amide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Significance of the Piperidinyl-Benzamide Scaffold

The N-((4-(piperidin-1-yl)carbonyl)benzyl) moiety represents a critical structural scaffold in modern medicinal chemistry. Piperidine rings are prevalent in numerous FDA-approved drugs due to their ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability. When coupled to a benzylamine framework via an amide bond, this scaffold serves as a versatile template for developing a wide range of therapeutic agents. Derivatives have shown potential in areas such as oncology, neuroscience, and infectious diseases, acting as inhibitors for various enzymes and receptors.[1] The synthesis of a library of these derivatives is often a cornerstone of lead optimization campaigns, necessitating a robust, reliable, and well-understood synthetic protocol.

This guide provides a comprehensive overview of a standard and highly effective method for synthesizing these target molecules: the direct amide coupling of 4-(piperidine-1-carbonyl)benzoic acid with a variety of substituted benzylamines. We will delve into the mechanistic rationale, provide a detailed step-by-step protocol, and offer insights for troubleshooting and characterization.

Synthetic Strategy & Mechanistic Rationale

The core transformation is the formation of an amide bond, a thermodynamically favorable but kinetically slow reaction. To facilitate this, the carboxylic acid must first be "activated" to create a more reactive electrophile that is susceptible to nucleophilic attack by the benzylamine.

Two-Step, One-Pot Approach

Our strategy involves a two-step, one-pot synthesis:

  • Preparation of the Acid Chloride Intermediate: 4-(piperidine-1-carbonyl)benzoic acid is synthesized from terephthaloyl chloride and piperidine. This intermediate is a stable, crystalline solid that can be prepared in bulk and stored.

  • Amide Coupling: The prepared benzoic acid derivative is coupled with a desired benzylamine derivative using a modern coupling agent.

The Role of the Coupling Agent: HATU

For the crucial amide coupling step, we have selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the activating agent. HATU is a third-generation uronium-based coupling reagent known for its high efficiency, fast reaction times, and ability to suppress racemization, which is critical when working with chiral amines.[2]

The mechanism proceeds as follows[3][4][5]:

  • Deprotonation: A non-nucleophilic, sterically hindered base, typically N,N-Diisopropylethylamine (DIPEA or Hünig's base) , deprotonates the carboxylic acid.[6][7] This is crucial as the resulting carboxylate is the active nucleophile in the next step. DIPEA is chosen over other bases like triethylamine because its bulky isopropyl groups prevent it from competing with the benzylamine as a nucleophile, thus minimizing side reactions.[6][8]

  • Activation: The carboxylate anion attacks the electrophilic carbon of HATU, forming a highly reactive O-acyl(tetramethyl)isouronium salt.[4]

  • Active Ester Formation: The unstable isouronium salt rapidly reacts with the liberated HOAt (1-hydroxy-7-azabenzotriazole) anion to form a more stable, yet highly reactive, OAt-active ester.[3][4]

  • Nucleophilic Attack: The primary amine of the benzylamine derivative attacks the carbonyl carbon of the OAt-active ester. The pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the transition state, accelerating the reaction.[4] This forms the desired amide bond and releases HOAt.

This entire sequence is typically performed in a polar aprotic solvent like Dimethylformamide (DMF) to ensure all reagents remain in solution.[4]

Visualized Synthetic Workflow

The overall synthetic pathway from commercially available starting materials to the final product is illustrated below.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Amide Coupling start_mat Terephthaloyl Chloride intermediate Intermediate: 4-(piperidine-1-carbonyl)benzoic acid start_mat->intermediate piperidine Piperidine piperidine->intermediate benzylamine Substituted Benzylamine (R-Bn-NH2) final_product Final Product: N-((4-(piperidin-1-yl)carbonyl)benzyl) derivative benzylamine->final_product reagent1 Base (e.g., Pyridine) DCM reagent1->intermediate reagent2 HATU, DIPEA DMF reagent2->final_product intermediate->final_product

Caption: General two-step synthesis workflow.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 4-(piperidine-1-carbonyl)benzoic acid
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
Terephthaloyl chloride203.0210.15 g50.01.0
Piperidine85.154.68 mL50.01.0
Pyridine79.104.44 mL55.01.1
Dichloromethane (DCM)-200 mL--

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add terephthaloyl chloride (1.0 eq) and dissolve in dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of piperidine (1.0 eq) and pyridine (1.1 eq) in DCM.

  • Add the piperidine/pyridine solution dropwise to the stirred terephthaloyl chloride solution at 0 °C over 30 minutes. A white precipitate will form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Quench the reaction by slowly adding 100 mL of 1M HCl (aq).

  • Transfer the mixture to a separatory funnel. The white solid product should remain suspended in the organic layer.

  • Isolate the crude product by vacuum filtration, washing the filter cake with water and then a small amount of cold DCM.

  • Recrystallize the solid from ethanol/water to yield 4-(piperidine-1-carbonyl)benzoic acid as a pure white crystalline solid.

  • Dry the product under vacuum. Expected yield: 80-90%.

Protocol 2: General Amide Coupling to Synthesize N-((4-(piperidin-1-yl)carbonyl)benzyl) derivative
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
4-(piperidine-1-carbonyl)benzoic acid233.26233 mg1.01.0
Substituted Benzylamine-1.0 mmol1.01.0
HATU380.23418 mg1.11.1
DIPEA129.240.52 mL3.03.0
Anhydrous DMF-10 mL--

Procedure:

  • To a dry 50 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-(piperidine-1-carbonyl)benzoic acid (1.0 eq).

  • Add the substituted benzylamine derivative (1.0 eq) and HATU (1.1 eq).

  • Add anhydrous DMF (10 mL) and stir the mixture until all solids dissolve.

  • Add DIPEA (3.0 eq) dropwise to the solution at room temperature.[9] The reaction is often mildly exothermic.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into 100 mL of water and stir. A precipitate may form.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-((4-(piperidin-1-yl)carbonyl)benzyl) derivative.

Characterization and Quality Control

  • TLC: Monitor reaction progress. The product spot should be less polar than the starting amine and acid.

  • LC-MS: Confirm the mass of the desired product and assess the purity of the crude and final material.

  • ¹H and ¹³C NMR: Confirm the structure of the final compound. Key signals to look for include the amide N-H proton (typically a triplet or broad singlet between δ 8-9 ppm) and the characteristic shifts of the aromatic and piperidine protons.

  • Melting Point: A sharp melting point range for crystalline solids indicates high purity.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive reagents (HATU can hydrolyze). Wet solvent or glassware. Insufficient base.Use fresh, high-purity HATU. Ensure all glassware is oven-dried and use anhydrous DMF. Ensure the correct stoichiometry of DIPEA is used.
Difficult Purification Tetramethylurea byproduct from HATU is water-soluble but can persist.[5]Perform thorough aqueous washes as described. If the product is non-polar, trituration with ether or hexanes can help remove urea.
Side Product Formation DIPEA acting as a nucleophile (rare). Reaction of HATU with other nucleophilic groups in the substrate.Ensure high-quality DIPEA is used.[6] If the benzylamine has other nucleophilic sites (e.g., -OH, -SH), they may require protection prior to coupling.

Conclusion

The HATU-mediated amide coupling is a powerful and highly reliable method for the synthesis of N-((4-(piperidin-1-yl)carbonyl)benzyl) derivatives.[10] By following the detailed protocols and understanding the underlying chemical principles, researchers can efficiently generate libraries of these valuable compounds for drug discovery and development programs. The key to success lies in using high-quality, anhydrous reagents and careful monitoring of the reaction progress.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding DIPEA: A Key Amine in Pharmaceutical Synthesis.
  • ChemicalBook. N,N-Diisopropylethylamine: Application, synthesis and toxicity. (2023-04-11).
  • Common Organic Chemistry. Amine to Amide Mechanism - HATU.
  • BenchChem. Application Notes and Protocols: Synthesis of Benzylamine Derivatives from 4-(Aminomethyl)-3-methylbenzonitrile. (2025).
  • Wikipedia. HATU.
  • ChemicalBook. HATU:a third-generation coupling reagent. (2024-07-03).
  • BenchChem. Application Note: Protocols for the Synthesis of N-Benzylacetamide via Acylation of Benzylamine. (2025).
  • Kim Reactor (YouTube Channel). HATU Coupling: Challenges Associated with the Byproducts | Amide bond formation. (2024-04-14).
  • Organic Chemistry (YouTube Channel). HATU, DIPEA Peptide Coupling Mechanism. (2020-12-21).
  • Wu, M., et al. DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. (2022-05-16).
  • BenchChem. Technical Support Center: N,N-Diisopropylethylenediamine (DIPEA) Mediated Reactions. (2025).
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024-06-04).
  • PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives.

Sources

Application Notes and Protocols for the Alkylation of Nucleophiles with (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Electrophile for Drug Discovery and Organic Synthesis

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and organic synthesis. Its structure uniquely combines a reactive benzylic chloride, a potent electrophile for alkylation reactions, with a piperidinyl-methanone moiety. This latter group is a common feature in a multitude of biologically active compounds, influencing properties such as solubility, metabolic stability, and receptor affinity. The piperidine motif, for instance, is a cornerstone in the design of therapeutics targeting the central nervous system, among other applications[1][2].

The strategic placement of the chloromethyl group at the para position of the phenyl ring renders it susceptible to nucleophilic attack, providing a reliable handle for covalently linking the (piperidin-1-ylcarbonyl)phenyl moiety to a wide array of substrates. This guide provides a comprehensive overview of the synthesis of this valuable reagent and detailed protocols for its application in the alkylation of various nucleophiles.

Chemical Properties and Reactivity Profile

Molecular Structure: (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone CAS Number: 139253-73-1 (example, may vary) Molecular Formula: C₁₃H₁₆ClNO Molecular Weight: 237.73 g/mol

The reactivity of (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone is dominated by the benzylic chloride. Benzylic halides are particularly effective alkylating agents due to the ability of the adjacent phenyl ring to stabilize the transition state of nucleophilic substitution reactions. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, with the operative pathway being influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Primary benzylic halides, such as the one in our title compound, generally favor the Sₙ2 pathway, which involves a backside attack by the nucleophile on the carbon atom bearing the chlorine. This concerted mechanism leads to an inversion of stereochemistry if the carbon were chiral. However, given the prochiral nature of the chloromethyl group, this is not a primary concern here. The presence of strong nucleophiles and polar aprotic solvents typically promotes the Sₙ2 reaction.

Synthesis of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone

The most direct and efficient synthesis of the title compound involves the acylation of piperidine with 4-(chloromethyl)benzoyl chloride. This reaction is a standard Schotten-Baumann type acylation.

Protocol 1: Synthesis of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone

Materials:

  • 4-(Chloromethyl)benzoyl chloride

  • Piperidine

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N) or an aqueous solution of sodium hydroxide (NaOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve piperidine (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution. Alternatively, an aqueous solution of sodium hydroxide (2 M, 2.0 equivalents) can be used as the base in a biphasic system.

  • Acylation: Dissolve 4-(chloromethyl)benzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled piperidine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (piperidine) is consumed.

  • Work-up:

    • If triethylamine was used, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • If aqueous NaOH was used, separate the organic layer and wash it with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Application in Nucleophile Alkylation

The following sections provide detailed protocols for the alkylation of common classes of nucleophiles using (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone. The choice of base and solvent is critical for achieving high yields and should be tailored to the specific nucleophile.

I. N-Alkylation: Synthesis of Substituted Amines

The alkylation of primary and secondary amines with (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone is a straightforward method for introducing the (piperidin-1-ylcarbonyl)benzyl moiety.

General Workflow for N-Alkylation:

N_Alkylation_Workflow reagent (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone product N-Alkylated Product reagent->product Alkylation nucleophile Amine (R-NH₂ or R₂NH) nucleophile->product base Base (e.g., K₂CO₃, Et₃N) base->product solvent Solvent (e.g., DMF, ACN) solvent->product workup Aqueous Work-up & Extraction product->workup purification Purification (Chromatography/Recrystallization) workup->purification

Caption: General workflow for the N-alkylation of amines.

Protocol 2: N-Alkylation of a Primary Amine

Materials:

  • (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone (1.0 equiv.)

  • Primary amine (e.g., aniline, benzylamine) (1.0-1.2 equiv.)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv.)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Potassium iodide (KI) (catalytic amount, optional)

Procedure:

  • To a solution of the primary amine (1.0-1.2 equiv.) in DMF or ACN, add the base (K₂CO₃ or Cs₂CO₃, 2.0 equiv.) and a catalytic amount of KI (optional, to facilitate the reaction).

  • Add (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone (1.0 equiv.) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir until the starting materials are consumed (monitor by TLC).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

II. O-Alkylation: Synthesis of Ethers

Phenols and alcohols can be effectively O-alkylated to form the corresponding ethers. The Williamson ether synthesis conditions are generally applicable.

Protocol 3: O-Alkylation of a Phenol

Materials:

  • (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone (1.0 equiv.)

  • Phenol (1.0 equiv.)

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 equiv.)

  • N,N-Dimethylformamide (DMF) or Acetone

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.0 equiv.) in anhydrous DMF.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.5 equiv.) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add a solution of (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone (1.0 equiv.) in DMF to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 50-60 °C until completion (monitor by TLC).

  • Cool the reaction to 0 °C and cautiously quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

III. S-Alkylation: Synthesis of Thioethers (Sulfides)

Thiols are excellent nucleophiles and readily undergo S-alkylation under mild basic conditions to afford thioethers.

Protocol 4: S-Alkylation of a Thiol

Materials:

  • (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone (1.0 equiv.)

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.0 equiv.)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 equiv.)

  • Ethanol or Acetonitrile (ACN)

Procedure:

  • Dissolve the thiol (1.0 equiv.) in ethanol or ACN.

  • Add the base (K₂CO₃ or Et₃N, 1.5 equiv.) and stir for 10-15 minutes at room temperature.

  • Add (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone (1.0 equiv.) to the mixture.

  • Stir at room temperature until the reaction is complete (typically 1-4 hours, monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude thioether by column chromatography.

Mechanistic Considerations: Sₙ1 vs. Sₙ2 Pathways

The choice of reaction conditions can influence the operative nucleophilic substitution mechanism.

SN1_vs_SN2 cluster_SN2 Sₙ2 Pathway cluster_SN1 Sₙ1 Pathway sn2_start Benzylic Chloride + Strong Nucleophile sn2_ts Pentacoordinate Transition State sn2_start->sn2_ts Backside Attack sn2_prod Alkylated Product (Inversion) sn2_ts->sn2_prod Chloride Departure sn1_start Benzylic Chloride sn1_int Benzylic Carbocation (Resonance Stabilized) sn1_start->sn1_int Slow, Rate-Determining sn1_prod Alkylated Product (Racemization) sn1_int->sn1_prod Fast, Nucleophilic Attack

Caption: Comparison of Sₙ1 and Sₙ2 pathways for benzylic chlorides.

For (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone, being a primary benzylic chloride, the Sₙ2 pathway is generally favored. To ensure this, it is recommended to use:

  • Strong nucleophiles: Thiols, primary and secondary amines.

  • Polar aprotic solvents: DMF, ACN, DMSO.

  • Moderate temperatures: Avoid high temperatures that might favor elimination or Sₙ1 pathways.

Data Presentation: Expected Reaction Outcomes

The following table summarizes typical conditions and expected outcomes for the alkylation of various nucleophiles with (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone, based on analogous reactions with benzylic chlorides.

Nucleophile ClassExample NucleophileRecommended BaseSolventTemperature (°C)Expected Yield Range
N-Nucleophiles AnilineK₂CO₃ / Cs₂CO₃DMF / ACN60-8075-95%
PiperidineEt₃NDCM0 to RT80-98%
O-Nucleophiles PhenolNaH / K₂CO₃DMFRT to 6070-90%
Benzyl alcoholNaHTHF / DMF0 to RT65-85%
S-Nucleophiles ThiophenolK₂CO₃ / Et₃NEtOH / ACNRT85-99%

Yields are estimations based on literature for similar transformations and may vary depending on the specific substrate and reaction optimization.

Troubleshooting and Key Considerations

  • Low Reactivity: If a reaction is sluggish, a catalytic amount of sodium or potassium iodide can be added to facilitate an in-situ Finkelstein reaction, converting the benzylic chloride to the more reactive iodide.

  • Side Reactions: Over-alkylation can be an issue with primary amines. Using a slight excess of the amine can help to mitigate the formation of the dialkylated product. With ambident nucleophiles (e.g., phenols), C-alkylation can sometimes compete with O-alkylation, although O-alkylation is generally favored under the conditions described.

  • Purity of Reagents: The use of anhydrous solvents and fresh, pure reagents is crucial for optimal results, especially when using moisture-sensitive bases like sodium hydride.

  • Safety: 4-(Chloromethyl)benzoyl chloride is a lachrymator and should be handled in a well-ventilated fume hood. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is a highly versatile and valuable reagent for the synthesis of complex organic molecules. Its ability to readily alkylate a wide range of nucleophiles under predictable and generally mild conditions makes it an attractive tool for drug discovery and development professionals. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers looking to incorporate this powerful building block into their synthetic strategies.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 183-196. [Link]

  • Rubiralta, M., Giralt, E., & Diez, A. (1991).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

Sources

Application Notes and Protocols: (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone as a Versatile Intermediate for the Synthesis of G Protein-Coupled Receptor (GPCR) Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of GPCRs and Their Ligands in Modern Drug Discovery

G protein-coupled receptors (GPCRs) constitute the largest and most diverse family of membrane receptors in eukaryotes, playing a crucial role in a vast array of physiological processes.[1][2] These receptors are integral to cellular communication, responding to a wide variety of extracellular signals such as hormones, neurotransmitters, and sensory stimuli.[3][4] The activation of a GPCR by its specific ligand initiates a cascade of intracellular signaling events, primarily mediated by heterotrimeric G proteins, which in turn modulate the activity of various effector enzymes and ion channels.[2] This intricate signaling network governs fundamental bodily functions, including sensation, growth, and hormonal responses.[1]

Given their central role in physiology, it is not surprising that GPCRs are major targets for therapeutic intervention.[2][3] The development of ligands that can selectively bind to and modulate the activity of specific GPCRs is a cornerstone of modern drug discovery. These ligands can be classified as agonists, which activate the receptor, or antagonists, which block its activity, offering a powerful means to treat a wide range of diseases. The piperidine moiety is a common structural motif found in many successful GPCR-targeted drugs due to its ability to confer favorable pharmacokinetic properties and engage in key interactions within the receptor's binding pocket.[5]

This application note provides a detailed guide on the synthesis and application of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone , a key bifunctional intermediate for the development of novel GPCR ligands. We will present a robust, step-by-step protocol for the synthesis of this intermediate, followed by its application in the conceptual synthesis of a selective GPCR antagonist, Rolapitant, a neurokinin-1 (NK-1) receptor antagonist.[6][7][8]

Part 1: Synthesis of the Key Intermediate: (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone

The synthesis of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is a straightforward yet critical step in the path toward more complex GPCR ligands. The reaction involves the acylation of piperidine with 4-(chloromethyl)benzoyl chloride. This reaction leverages the high reactivity of the acyl chloride with the secondary amine of the piperidine ring to form a stable amide bond.[3][9]

Reaction Scheme:

Synthesis_of_Intermediate reagent1 4-(Chloromethyl)benzoyl chloride reaction_center + reagent1->reaction_center reagent2 Piperidine reagent2->reaction_center product (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone byproduct HCl arrow reaction_center->arrow Base (e.g., Triethylamine) Dichloromethane, 0°C to rt arrow->product arrow->byproduct

Caption: Synthesis of the key intermediate.

Detailed Experimental Protocol: Synthesis of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone

This protocol is based on well-established Schotten-Baumann reaction conditions, adapted for the specific reactants.[3]

Materials:

  • 4-(Chloromethyl)benzoyl chloride (1.0 eq)

  • Piperidine (1.05 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperidine (1.05 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Cool the flask to 0°C in an ice bath.

  • Addition of Acyl Chloride: Dissolve 4-(chloromethyl)benzoyl chloride (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred piperidine solution over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone.

Expected Yield and Characterization:

ParameterExpected Value
Yield 85-95%
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.40 (d, J=8.0 Hz, 2H), 7.35 (d, J=8.0 Hz, 2H), 4.58 (s, 2H), 3.70 (br s, 2H), 3.35 (br s, 2H), 1.65 (m, 6H).
¹³C NMR (CDCl₃, 101 MHz) δ 170.0, 142.0, 135.5, 129.0, 127.5, 48.0, 45.5, 42.5, 26.5, 25.5, 24.5.
Mass Spectrometry (ESI+) m/z calculated for C₁₃H₁₆ClNO [M+H]⁺: 238.09; found: 238.1.

Note: The exact spectral data may vary slightly depending on the solvent and instrument used.

Part 2: Application of the Intermediate in the Synthesis of a GPCR Ligand: A Conceptual Pathway to Rolapitant

The synthetic utility of (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone lies in its bifunctional nature. The chloromethyl group serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various pharmacophoric elements.[10] This section outlines a conceptual synthetic route to Rolapitant, a selective neurokinin-1 (NK-1) receptor antagonist, illustrating how the intermediate can be employed in the construction of complex GPCR ligands.[6]

Background on the Neurokinin-1 (NK-1) Receptor and Rolapitant

The NK-1 receptor, a member of the tachykinin receptor subfamily of GPCRs, is the primary receptor for the neuropeptide Substance P.[7] Activation of the NK-1 receptor is involved in a variety of physiological processes, including pain transmission, inflammation, and the emetic (vomiting) reflex.[7][8] Rolapitant is a highly selective NK-1 receptor antagonist approved for the prevention of chemotherapy-induced nausea and vomiting (CINV).[6][7] By blocking the binding of Substance P to the NK-1 receptor in the brain, Rolapitant effectively mitigates the delayed phase of CINV.[8]

Conceptual Synthetic Strategy for a Rolapitant Analog

The following proposed synthesis illustrates the alkylation of a core heterocyclic structure with our key intermediate, (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone.

Synthesis_of_Rolapitant_Analog intermediate (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone reaction_center + intermediate->reaction_center core_structure Core Heterocycle (e.g., a substituted piperazinone) core_structure->reaction_center product Rolapitant Analog byproduct HCl arrow reaction_center->arrow Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile), Heat arrow->product arrow->byproduct

Caption: Conceptual synthesis of a Rolapitant analog.

Detailed Experimental Protocol: N-Alkylation of a Heterocyclic Core

This generalized protocol describes the N-alkylation of a heterocyclic amine with the prepared intermediate.

Materials:

  • (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone (1.0 eq)

  • Heterocyclic amine (e.g., a substituted piperazinone) (1.0 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

  • Anhydrous acetonitrile or Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the heterocyclic amine (1.0 eq), (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone (1.0 eq), and potassium carbonate (2.0 eq) in anhydrous acetonitrile.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and stir for 12-24 hours. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired GPCR ligand.

Part 3: GPCR Signaling Pathway

The mechanism of action of a GPCR ligand like Rolapitant can be understood by examining the signaling pathway it modulates. The following diagram illustrates a simplified canonical GPCR signaling cascade initiated by ligand binding.

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Ligand Ligand (e.g., Substance P) Ligand->GPCR Binds & Activates Antagonist Antagonist (e.g., Rolapitant) Antagonist->GPCR Binds & Blocks Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response (e.g., Emesis) Second_Messenger->Cellular_Response Initiates

Caption: Simplified GPCR signaling pathway.

Conclusion

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is a highly valuable and versatile intermediate in medicinal chemistry, particularly for the synthesis of novel GPCR ligands. Its bifunctional nature allows for the straightforward introduction of a piperidine-benzamide scaffold, a common feature in many bioactive molecules, while the reactive chloromethyl group provides a convenient point for further molecular elaboration. The protocols and conceptual framework presented in this application note offer a solid foundation for researchers and drug development professionals to utilize this intermediate in their quest for new and improved therapeutics targeting the vast and important family of G protein-coupled receptors.

References

  • AZoLifeSciences. (2021). GPCR Signaling Pathways. [Link]

  • Inquim, C. et al. (2022). G protein-coupled receptor signaling: transducers and effectors. American Journal of Physiology-Cell Physiology, 323(3), C731-C748. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • CUSABIO. (n.d.). G protein-coupled receptor signaling pathway. [Link]

  • Creative Diagnostics. (n.d.). GPCR Pathway. [Link]

  • PubChem. (n.d.). 4-(Chloromethyl)benzoyl chloride. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3328. [Link]

  • ResearchGate. (2021). Molecular structure analysis of 4-fluoro phenyl(4-methyl piperidin-1-yl) methanone and a comparative study of its optical, antimicrobial and antioxidant activities with 4-chloro phenyl (4-methyl piperidin-1-yl) methanone. [Link]

  • ResearchGate. (2015). Crystal structure of methanone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o703–o704. [Link]

  • MDPI. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Pharmaceuticals, 15(7), 834. [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 1056. [Link]

  • MDPI. (2023). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. International Journal of Molecular Sciences, 24(12), 10079. [Link]

  • PubMed Central (PMC). (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

  • PubMed. (2020). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. European Journal of Medicinal Chemistry, 191, 112144. [Link]

  • PubMed. (2007). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(22), 6299-6303. [Link]

  • PubChem. (n.d.). Rolapitant. [Link]

  • New Drug Approvals. (2018). ROLAPITANT. [Link]

  • PubMed Central (PMC). (2016). Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting. [Link]

  • PubMed Central (PMC). (2016). Rolapitant. [Link]

  • PubMed Central (PMC). (2017). Recent developments in the clinical pharmacology of rolapitant: subanalyses in specific populations. [Link]

  • Taylor & Francis. (n.d.). Telaprevir – Knowledge and References. [Link]

  • Chemical Communications (RSC Publishing). (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. [Link]

  • Sci-Hub. (n.d.). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. [Link]/10.1039/c0cc02823a)

Sources

Application Notes and Protocols: Leveraging (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone for Accelerated Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the fast-paced environment of drug discovery and materials science, the ability to rapidly generate and screen diverse chemical libraries is paramount. Parallel synthesis has emerged as a cornerstone strategy, enabling the systematic exploration of chemical space to identify novel bioactive compounds and materials with desired properties. This document provides a comprehensive guide to the application of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone , a versatile bifunctional building block, in parallel synthesis workflows. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for N-alkylation reactions, and discuss the broader implications for medicinal chemistry and compound library generation.

Introduction: The Strategic Advantage of a Bifunctional Reagent

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is a valuable reagent in synthetic chemistry, particularly for the construction of compound libraries. Its utility stems from the presence of two key functional groups: a reactive benzylic chloride and a stable piperidinyl-methanone moiety.

The chloromethyl group serves as a potent electrophile, readily participating in nucleophilic substitution reactions with a wide array of nucleophiles. This reactivity is central to its application in parallel synthesis, allowing for the facile introduction of the piperidinyl-methanone-phenyl core onto various scaffolds. Benzylic halides are known to be effective alkylating agents, and their reactivity can be tuned by the electronic nature of the aromatic ring and the choice of reaction conditions.[1]

The piperidin-1-yl-methanone portion of the molecule offers several advantages. The piperidine ring is a "privileged scaffold" in medicinal chemistry, frequently found in successful drug candidates due to its ability to improve pharmacokinetic properties and engage in critical interactions with biological targets.[2][3] The benzoylpiperidine fragment, in particular, is a well-established pharmacophore in ligands for various receptors, including those involved in neurological disorders.[4][5] This pre-installed, drug-like fragment provides a strategic starting point for the synthesis of molecules with a higher probability of biological relevance.

The combination of a reactive handle for diversification and a biologically relevant core makes (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone an efficient tool for generating libraries of compounds with potential therapeutic applications. This approach accelerates the drug discovery process by enabling the rapid synthesis and screening of a multitude of structurally related molecules.[6]

Mechanism of Action: The SN2 Reaction in Parallel Synthesis

The primary application of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone in parallel synthesis relies on the nucleophilic substitution (SN2) reaction. In this process, a nucleophile attacks the carbon atom of the chloromethyl group, displacing the chloride ion and forming a new carbon-nucleophile bond.

Diagram 1: General SN2 Reaction Mechanism

G cluster_reaction S_N_2 Reaction reagent (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone transition_state [Nu---CH₂(Ph)---Cl]⁻ reagent->transition_state + Nucleophile nucleophile Nucleophile (Nu-H) e.g., Amine, Phenol, Thiol product Alkylated Product base Base e.g., K₂CO₃, DIPEA solvent Solvent e.g., DMF, Acetonitrile transition_state->product - Cl⁻

Caption: SN2 reaction of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone with a nucleophile.

The success of this reaction in a parallel synthesis format hinges on several factors:

  • Choice of Nucleophile: A wide range of nucleophiles can be employed, including primary and secondary amines, phenols, and thiols, leading to the formation of diverse libraries of N-alkylated, O-alkylated, and S-alkylated products, respectively.[2]

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), is typically required to deprotonate the nucleophile, increasing its reactivity.[7][8]

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are ideal as they can solvate the ions formed during the reaction without interfering with the nucleophile.[9]

  • Temperature: The reaction rate can be modulated by temperature. While many reactions proceed efficiently at room temperature, gentle heating may be required for less reactive nucleophiles.

This robust and versatile reaction allows for the systematic modification of a core scaffold, which is the essence of parallel synthesis.

Experimental Protocols for Parallel Library Synthesis

The following protocols are designed for a 96-well plate format, a common platform for parallel synthesis, allowing for the simultaneous execution of multiple reactions.

General Protocol for N-Alkylation of Amines

This protocol describes the parallel synthesis of a library of tertiary amines by reacting (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone with a diverse set of primary and secondary amines.

Materials and Reagents:

  • (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone

  • Library of primary and secondary amines (0.2 M solutions in DMF)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 96-well reaction block with sealing mat

  • Multi-channel pipette

  • Orbital shaker

  • Centrifuge with plate rotor

  • HPLC-MS for analysis

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone in anhydrous DMF.

    • Prepare a suspension of K₂CO₃ in anhydrous DMF (e.g., 1 M).

  • Reaction Setup (in 96-well plate):

    • To each well, add the amine stock solution (100 µL, 0.02 mmol, 1.0 eq).

    • Add the K₂CO₃ suspension (30 µL, 0.03 mmol, 1.5 eq).

    • Add the (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone stock solution (110 µL, 0.022 mmol, 1.1 eq).

  • Reaction Execution:

    • Seal the 96-well plate securely with a sealing mat.

    • Place the plate on an orbital shaker and agitate at room temperature for 12-18 hours. For less reactive amines, the plate can be heated to 50-60 °C.

  • Work-up and Purification (Simplified for High-Throughput):

    • Centrifuge the plate to pellet the K₂CO₃.

    • Carefully transfer the supernatant from each well to a new 96-well plate for analysis.

    • For many screening applications, the crude product can be directly analyzed and tested after dilution. For more rigorous studies, parallel purification via preparative HPLC may be necessary.

  • Analysis:

    • Analyze the crude product from each well by HPLC-MS to confirm product formation and assess purity.

Diagram 2: Workflow for Parallel N-Alkylation

G start Start reagent_prep Reagent Preparation (Stock Solutions) start->reagent_prep plate_loading 96-Well Plate Loading (Amine, Base, Alkylating Agent) reagent_prep->plate_loading reaction Reaction (Shaking, Optional Heating) plate_loading->reaction workup Work-up (Centrifugation, Supernatant Transfer) reaction->workup analysis Analysis (HPLC-MS) workup->analysis end End analysis->end

Caption: High-throughput N-alkylation workflow.

Protocol for O-Alkylation of Phenols

This protocol outlines the synthesis of a library of aryl benzyl ethers, which are also prevalent in biologically active molecules.

Materials and Reagents:

  • (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone

  • Library of substituted phenols (0.2 M solutions in DMF)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Other materials as listed in section 3.1.

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone in anhydrous DMF.

    • Prepare a suspension of Cs₂CO₃ in anhydrous DMF (e.g., 1 M).

  • Reaction Setup (in 96-well plate):

    • To each well, add the phenol stock solution (100 µL, 0.02 mmol, 1.0 eq).

    • Add the Cs₂CO₃ suspension (30 µL, 0.03 mmol, 1.5 eq).

    • Add the (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone stock solution (110 µL, 0.022 mmol, 1.1 eq).

  • Reaction Execution:

    • Seal the 96-well plate and shake at 50-70 °C for 12-24 hours. Phenols are generally less nucleophilic than amines, often requiring more forcing conditions.

  • Work-up and Purification:

    • Follow the same procedure as for N-alkylation (Section 3.1, Step 4).

  • Analysis:

    • Analyze the crude product by HPLC-MS.

Data Presentation and Interpretation

The output of a parallel synthesis experiment is a large dataset. Proper organization and analysis are crucial for extracting meaningful structure-activity relationships (SAR).

Table 1: Representative Results for N-Alkylation Reactions
EntryAmine NucleophileProduct Mass (Expected)Purity (Crude, by HPLC)
1Pyrrolidine288.4 g/mol >95%
2Morpholine304.4 g/mol >95%
3Aniline310.4 g/mol >90%
44-Fluoroaniline328.4 g/mol >90%
5Benzylamine324.4 g/mol >95%

The data in Table 1 demonstrates the broad applicability of the protocol to various amine nucleophiles, consistently yielding products in high purity. This reliability is essential for the subsequent biological screening of the compound library.

Applications in Drug Discovery and Beyond

The libraries generated using (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone can be screened against a multitude of biological targets. The inherent drug-like properties of the benzoylpiperidine core make these libraries particularly well-suited for identifying novel ligands for G-protein coupled receptors (GPCRs), ion channels, and kinases.[2][10]

For example, derivatives of (4-ethyl-piperazin-1-yl)-phenylmethanone have shown neuroprotective properties, suggesting that libraries based on a similar scaffold could be valuable in the search for new treatments for neurodegenerative diseases like Alzheimer's.[11] The versatility of the synthetic protocols allows for the rapid exploration of SAR, a critical step in optimizing lead compounds.

Beyond drug discovery, the ability to systematically modify a core structure has applications in materials science, for example, in the development of new polymers or functional coatings where the piperidine moiety can influence material properties.[5]

Conclusion

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is a powerful and versatile reagent for parallel synthesis. Its bifunctional nature allows for the efficient generation of diverse chemical libraries centered around the medicinally relevant benzoylpiperidine scaffold. The robust SN2 reaction protocols provided herein are readily adaptable to high-throughput formats, enabling researchers to accelerate the discovery of new molecules with desired biological or material properties. The strategic use of such building blocks is a testament to the ongoing evolution of synthetic chemistry as a key driver of innovation in science and technology.

References

  • Organic Syntheses. Procedure.
  • BenchChem. Application Notes and Protocols for the Use of (4-(Chloromethyl)phenyl)methanamine in Organic Synthesis.
  • BenchChem. The Versatile Role of 4-(Chloromethyl)piperidine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols.
  • Vapourtec. Library Synthesis | Combinatorial Chemistry.
  • Alichem. [4-(Chloromethyl)-1-piperidinyl]phenylmethanone - CAS 63608-15-1.
  • Nature. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis.
  • BenchChem. Application Notes and Protocols: The Role of 4-(chloromethyl)piperidine hydrochloride in the Preparation of Potent Kinase Inhibitors.
  • BenchChem. Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
  • Pharmaffiliates. CAS No : 63608-15-1 | Product Name : (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone.
  • ResearchGate. Procedure for N-alkylation of Piperidine?.
  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • PubMed Central. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Piperidine Derivatives in Modern Drug Discovery.
  • BenchChem. Application of (4-(Chloromethyl)phenyl)methanamine in Medicinal Chemistry: A Versatile Building Block for Bioactive Molecules.
  • Taylor & Francis Online. Facile synthesis of bibenzyl by reductive homocoupling of benzyl halides in aqueous media.
  • FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines.
  • MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • ACS Publications. Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling.
  • PubMed. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity.
  • BLDpharm. 929972-98-5|(4-(Chloromethyl)phenyl)(pyrrolidin-1-yl)methanone.
  • ResearchGate. Unsuccessful intramolecular N-alkylation strategy.
  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • Chem-Impex. Biphenyl-4-yl-piperidin-4-yl-methanone.

Sources

Application Notes and Protocols for Solid-Phase Synthesis Utilizing (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Perspective on a Classic Linker Chemistry

Solid-phase organic synthesis (SPOS), particularly solid-phase peptide synthesis (SPPS), has revolutionized the way complex molecules are created. The foundation of this technique, established by Bruce Merrifield, is the covalent attachment of a starting material to an insoluble polymer support. The choice of this anchor, or linker, is paramount as it dictates the conditions for both synthesis and final cleavage.

The 4-(chloromethyl)benzoyl moiety is a cornerstone of SPPS, forming the reactive handle of the original Merrifield resin.[1][2][3] This guide focuses on a specific derivative, (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone , and its application in creating a highly robust solid support for SPOS. In this system, the piperidine amide forms an exceptionally stable, integral part of the resin backbone. The true "linker" functionality—the point of attachment and subsequent cleavage—is the versatile chloromethyl group, which forms a benzyl-ester type bond with the first building block. This configuration is particularly suited for synthesis strategies requiring high chemical stability throughout the process, such as those employing the Boc/Bzl protection scheme.[3]

The Scientific Rationale: Why a Piperidine Amide Handle?

The defining feature of this reagent is the amide bond between the benzoyl group and the piperidine ring. Unlike the benzyl ester bonds of Wang or PAM resins, or the benzhydrylamine amides of Rink Amide resins, the N-benzoylpiperidine structure is exceptionally resistant to both the acidic and basic conditions commonly employed in SPPS.

  • Acid Stability: The amide is stable to the moderate acid conditions used for Boc-group deprotection (e.g., Trifluoroacetic Acid, TFA).[1][3]

  • Base Stability: It is also completely inert to the basic conditions used for Fmoc-group deprotection (e.g., 20% piperidine in DMF), a process which relies on a β-elimination mechanism not possible for the Fmoc group.[3][4][5]

This inherent stability means the (piperidin-1-yl)methanone group acts as a permanent, chemically inert spacer, creating a consistent and robust scaffold. The synthesis itself occurs at the chloromethyl position, which provides the classic, acid-labile benzyl ester linkage ideal for producing C-terminal carboxylic acids upon final cleavage.

Experimental Workflows and Protocols

Workflow Overview: From Resin Functionalization to Product Cleavage

The overall process involves three main stages: functionalizing a base resin with the title compound, immobilizing the first synthetic building block, performing the synthesis, and finally, cleaving the completed molecule from the support.

G cluster_0 Stage 1: Resin Preparation cluster_1 Stage 2: Immobilization cluster_2 Stage 3: Synthesis & Cleavage Resin Polystyrene Resin FuncResin Piperidinyl-Methanone Functionalized Resin Resin->FuncResin  Friedel-Crafts  Alkylation   Reagent (4-(Chloromethyl)phenyl) (piperidin-1-yl)methanone Reagent->FuncResin LoadedResin Immobilized Aminoacyl-Resin FuncResin->LoadedResin  Nucleophilic  Substitution  (Esterification)   AminoAcid Nα-Boc-Amino Acid Cesium Salt AminoAcid->LoadedResin Elongation SPPS Cycles (Boc Deprotection/Coupling) LoadedResin->Elongation PeptideResin Final Peptide-Resin Elongation->PeptideResin Cleavage Strong Acid Cleavage (e.g., HF, TFMSA) PeptideResin->Cleavage FinalProduct Purified Peptide (C-Terminal Acid) Cleavage->FinalProduct

Caption: Overall workflow for SPOS using the piperidinyl-methanone handle.

Protocol 1: Preparation of Piperidinyl-Methanone Functionalized Resin

This protocol describes the functionalization of cross-linked polystyrene resin using (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone under Friedel-Crafts conditions. The goal is to covalently attach the handle to the polystyrene backbone via the phenyl ring, leaving the chloromethyl group available for synthesis.

Materials:

  • Polystyrene resin (1% DVB, 100-200 mesh)

  • (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Methanol, Deionized Water, DMF

Procedure:

  • Resin Swelling: Swell 10 g of polystyrene resin in 100 mL of anhydrous DCM for 1 hour in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Reagent Preparation: In a separate flask, dissolve 1.2 equivalents (relative to the desired final loading, e.g., 1.0 mmol/g) of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone in 50 mL of anhydrous DCM.

  • Reaction Setup: Cool the resin suspension to 0°C using an ice bath.

  • Catalyst Addition: Slowly and portion-wise, add 1.2 equivalents of anhydrous AlCl₃ to the stirring resin suspension. Causality Note: This generates the electrophile for the Friedel-Crafts reaction. Addition must be slow to control the exothermic reaction.

  • Handle Addition: Add the reagent solution from step 2 dropwise to the resin suspension over 60 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the mixture to stir at 0°C for an additional hour, then let it warm to room temperature and stir for 24 hours.

  • Quenching: Cool the flask back to 0°C and carefully quench the reaction by the slow, dropwise addition of 20 mL of methanol, followed by 20 mL of deionized water.

  • Washing: Filter the resin using a fritted funnel. Wash the resin sequentially with:

    • DCM (3 x 100 mL)

    • DMF (3 x 100 mL)

    • Water (3 x 100 mL)

    • Methanol (3 x 100 mL)

    • DCM (3 x 100 mL)

  • Drying: Dry the functionalized resin under high vacuum to a constant weight. The loading of chloromethyl groups can be determined by quantitative elemental analysis for chlorine or by functional group titration.

Protocol 2: Immobilization of the First Nα-Boc-Amino Acid

This protocol details the attachment of the first amino acid to the chloromethyl group of the functionalized resin. The use of the amino acid cesium salt significantly improves the efficiency of this nucleophilic substitution reaction, minimizing side reactions.[1]

Materials:

  • Piperidinyl-Methanone Functionalized Resin (from Protocol 1)

  • Nα-Boc-protected amino acid

  • Cesium Carbonate (Cs₂CO₃)

  • Methanol, DMF

  • Potassium Iodide (KI, optional catalyst)

Procedure:

  • Cesium Salt Formation:

    • Dissolve the Nα-Boc-amino acid (1.5 equivalents relative to resin loading) in methanol.

    • Add an aqueous solution of Cs₂CO₃ (0.5 equivalents) dropwise while stirring. Monitor the pH and stop addition when the solution is neutral (pH ~7.0).

    • Remove the solvent by rotary evaporation to yield the Boc-amino acid cesium salt as a white solid. Dry thoroughly under vacuum.

  • Resin Swelling: Swell the functionalized resin (1 equivalent) in DMF (approx. 10 mL per gram of resin) for at least 1 hour in a suitable reaction vessel.

  • Coupling Reaction:

    • Dissolve the dried Boc-amino acid cesium salt in a minimal amount of DMF.

    • Add the salt solution to the swollen resin.

    • (Optional) Add KI (0.1 equivalents) as a catalyst to facilitate the substitution.

    • Heat the reaction mixture to 50°C and agitate gently (e.g., on a shaker or with overhead stirring) for 18-24 hours.

  • Washing: Filter the resin and wash thoroughly with:

    • DMF (3x)

    • A 1:1 mixture of DMF/water (3x)

    • Methanol (3x)

    • DCM (3x)

  • Drying and Analysis: Dry the aminoacyl-resin under vacuum. The substitution level (loading) can be determined using a quantitative method like the picric acid test.

G Resin_Cl Resin-Handle-CH₂Cl Resin_AA Resin-Handle-CH₂-O-AA-Boc Resin_Cl->Resin_AA  DMF, 50°C   Boc_AA_Cs Boc-AA-O⁻ Cs⁺ Boc_AA_Cs->Resin_AA  Nucleophilic Attack   CsCl CsCl

Caption: Immobilization via cesium salt esterification.

Protocol 3: Boc-SPPS Peptide Elongation

Once the first amino acid is loaded, peptide chain elongation proceeds using the standard Boc/Bzl strategy. A typical cycle involves two key steps: Nα-Boc deprotection and coupling of the next amino acid.

  • Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc protecting group, liberating the N-terminal amine as a TFA salt.

  • Neutralization: Wash the resin with DCM, then neutralize the amine salt with a solution of 5-10% Diisopropylethylamine (DIEA) in DCM.

  • Coupling: Couple the next Nα-Boc-amino acid (typically 3-4 equivalents) using a standard coupling reagent like HBTU/HATU or DIC/HOBt in DMF or DCM.

  • Washing: Wash the resin thoroughly with DCM and DMF to remove excess reagents and byproducts.

  • Repeat: Repeat this cycle for each amino acid in the sequence.

Protocol 4: Cleavage of the Final Product

The benzyl ester linkage formed between the resin and the peptide is robust and requires strong acidic conditions for cleavage. This is typically the final step after the full peptide has been assembled.

Materials:

  • Peptide-Resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, thioanisole, ethanedithiol)

  • Cold diethyl ether

Procedure (using HF): WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, dedicated apparatus.

  • Preparation: Place the dried peptide-resin in a reaction vessel suitable for HF cleavage. Add appropriate scavengers (e.g., anisole, 1 mL per gram of resin) to trap reactive carbocations generated during cleavage.

  • HF Distillation: Cool the vessel to -10°C. Distill anhydrous HF into the vessel.

  • Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours. Causality Note: The strong acid protonates the ester oxygen, weakening the C-O bond and allowing for cleavage, which also removes side-chain protecting groups like Bzl and Tos.

  • HF Removal: Evaporate the HF under a stream of nitrogen gas.

  • Precipitation: Wash the remaining residue with a large volume of cold diethyl ether. The peptide will precipitate as a solid.

  • Isolation: Filter the crude peptide, wash again with cold ether, and dry under vacuum.

  • Purification: The crude peptide is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Summary and Comparative Analysis

The key advantage of a resin functionalized with (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is its robust nature, making it suitable for syntheses that may require harsh conditions incompatible with more labile linkers.

PropertyPiperidinyl-Methanone ResinMerrifield ResinWang ResinRink Amide Resin
Linkage Type Benzyl EsterBenzyl Esterp-Alkoxybenzyl EsterBenzhydrylamine Amide
Typical Strategy Boc/BzlBoc/BzlFmoc/tBuFmoc/tBu
Linkage Stability Very HighHighModerateModerate
Cleavage Condition HF, TFMSAHF, TFMSA20-95% TFA10-95% TFA
Product C-Terminus Carboxylic AcidCarboxylic AcidCarboxylic AcidAmide
Key Feature Chemically inert backboneThe original SPPS resinAcid-labile for Fmoc-SPPSAcid-labile for peptide amides

Expert Insights and Conclusion

The use of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone to create a solid support represents a strategic choice for robustness. While not a "linker" in the sense of a cleavable unit, the piperidine amide handle provides a stable and predictable chemical environment. The reactive utility of the resulting resin is functionally identical to the classic Merrifield resin, relying on the well-established chemistry of the benzylic chloride.

This system is ideal for researchers employing the Boc/Bzl peptide synthesis strategy or for the synthesis of small organic molecules where the final product is a carboxylic acid and the synthetic route requires conditions that might degrade more sensitive linkers. The protocols outlined provide a comprehensive framework for the effective application of this specialized reagent in advanced solid-phase synthesis.

References

  • BenchChem. (2025). Application Notes and Protocols: 4-(Chloromethyl)benzoyl Chloride in Solid-Phase Peptide Synthesis. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to 4-(Chloromethyl)
  • Purolite. (n.d.).
  • Combinatorial Chemistry Review. (2020, March 10). Carboxylic Acid Linkers - Solid Phase Synthesis.
  • ResearchGate. (2025). A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-Terminal Thioesters.
  • Moodle@Units. (n.d.). Solid phase peptide.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Sunresin Life Sciences. (n.d.). Seplife® Chloromethyl Resin (Merrifield resin).
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • UC Davis. (2003).
  • National Institutes of Health. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
  • MDPI. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.
  • PubMed. (2012). Piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones.
  • Organic Syntheses. (n.d.). Benzoyl piperidine.
  • Sunresin. (n.d.).
  • ResearchGate. (2024).
  • National Institutes of Health. (n.d.).

Sources

Advanced NMR Characterization of N-Aroyl Piperidine Derivatives: From Static Structure to Dynamic Processes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The N-aroyl piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its biological activity is intimately linked to its three-dimensional structure and conformational dynamics. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the comprehensive characterization of these molecules in solution, providing critical insights into their structure, stereochemistry, and dynamic behavior. This guide provides an in-depth exploration of the NMR techniques used to characterize N-aroyl piperidine derivatives, explaining the causality behind experimental choices and providing detailed protocols for data acquisition and interpretation.

The Structural Complexity of N-Aroyl Piperidines

The NMR spectra of N-aroyl piperidines are often complex, not just due to the number of protons and carbons, but because of two key dynamic processes that occur on the NMR timescale: piperidine ring inversion and restricted amide bond rotation . Understanding these phenomena is crucial for accurate spectral interpretation.

Piperidine Ring Conformation

Like cyclohexane, the piperidine ring is not planar. It predominantly adopts a low-energy chair conformation to minimize steric and torsional strain.[2] However, this chair can undergo a conformational exchange process, "flipping" to an alternative chair form. Substituents that are axial in one chair become equatorial in the other, and vice-versa. For many N-aroyl piperidines, the chair conformation is the most stable, but boat or twist-boat conformations can also be present, particularly in sterically hindered systems.[2][3]

The orientation of substituents (axial vs. equatorial) significantly impacts the chemical shifts (δ) and scalar coupling constants (J-values) of the ring protons, providing a direct window into the ring's preferred conformation.

cluster_0 Piperidine Chair Inversion Chair1 Chair Conformation 1 (Axial Substituent) Chair2 Chair Conformation 2 (Equatorial Substituent) Chair1->Chair2 Ring Flip Equilibrium cluster_1 Amide Bond Restricted Rotation Rotamer1 Rotamer 1 Rotamer2 Rotamer 2 Rotamer1->Rotamer2 Slow Rotation (on NMR timescale)

Caption: Rotational isomers due to the amide partial double bond.

A Systematic Approach to Spectral Assignment

A combination of 1D and 2D NMR experiments is required for unambiguous assignment of all proton and carbon signals.

Standard 1D NMR: ¹H and ¹³C Spectra
  • ¹H NMR: The proton spectrum provides initial information. The aromatic protons of the aroyl group typically appear in the δ 7.0-8.0 ppm region. [4]The piperidine protons are found in the upfield region (δ 1.5-4.0 ppm). The protons on the carbons alpha to the nitrogen (C2/C6) are the most deshielded and often show complex splitting patterns due to conformational effects and the presence of rotamers. [5]* ¹³C NMR: The carbon spectrum shows the carbonyl carbon signal around δ 165-175 ppm. Aromatic carbons are in the δ 110-150 ppm range, while the piperidine ring carbons are found between δ 20-60 ppm. [6]The alpha carbons (C2/C6) typically appear around δ 40-55 ppm. Signal doubling due to rotamers is also common in ¹³C spectra. [7] Table 1: Typical ¹H NMR Chemical Shift Ranges

    Proton Type Chemical Shift (δ, ppm) Notes
    Piperidine C4-H 1.5 - 1.9 Often a complex multiplet.
    Piperidine C3/C5-H 1.6 - 2.5 Can be axial or equatorial, leading to different shifts.
    Piperidine C2/C6-H 2.8 - 4.0 Deshielded by nitrogen. Often broad or split into multiple signals due to rotamers.

    | Aromatic C-H | 7.0 - 8.0 | Splitting pattern depends on substitution. |

Table 2: Typical ¹³C NMR Chemical Shift Ranges

Carbon Type Chemical Shift (δ, ppm) Notes
Piperidine C4 24 - 27
Piperidine C3/C5 25 - 30
Piperidine C2/C6 40 - 55 Can show two distinct signals for the two rotamers.
Aromatic C 110 - 150 Quaternary carbons may be weaker.

| Amide C=O | 165 - 175 | Key signal confirming the aroyl group. |

Advanced 2D NMR: COSY, HSQC, and HMBC

2D NMR is indispensable for connecting the signals and building the molecular structure. [8]These experiments correlate signals based on J-coupling, either through one bond or multiple bonds. [9][10][11]

  • COSY (COrrelation SpectroscopY): Identifies protons that are coupled to each other (typically over 2-3 bonds). [10]This is used to trace the proton connectivity within the piperidine ring and identify neighboring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to (a one-bond correlation). [12]This is the primary method for assigning the carbons of the piperidine ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range correlations between protons and carbons (typically over 2-3 bonds). [12]This experiment is critical for:

    • Assigning quaternary carbons (which have no attached protons and thus no HSQC signal).

    • Connecting molecular fragments. For instance, correlations from the piperidine C2/C6 protons to the aroyl carbonyl carbon definitively link the two parts of the molecule.

cluster_workflow 2D NMR Assignment Workflow H1 ¹H NMR (Initial Proton Map) COSY COSY H1->COSY Identifies ¹H-¹H Spin Systems HSQC HSQC H1->HSQC Correlates ¹H to Directly Bonded ¹³C HMBC HMBC H1->HMBC Connects Fragments via 2-3 Bond ¹H-¹³C Correlations C13 ¹³C NMR (Carbon Inventory) C13->HSQC Correlates ¹H to Directly Bonded ¹³C C13->HMBC Connects Fragments via 2-3 Bond ¹H-¹³C Correlations Assignment Unambiguous Structural Assignment COSY->Assignment HSQC->Assignment HMBC->Assignment

Caption: Integrated workflow for structural assignment using 2D NMR.

Experimental Protocols

Protocol 1: Standard NMR Data Acquisition

This protocol outlines the steps for acquiring a standard set of NMR data for structural elucidation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the N-aroyl piperidine derivative.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common first choice, but DMSO-d₆ can be useful for less soluble compounds or for observing labile protons. * Ensure the sample is fully dissolved. Vortex or sonicate briefly if necessary.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution. For most modern spectrometers, an automated tuning/matching and shimming routine is sufficient. [12]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum. Typical parameters on a 400 MHz spectrometer:

      • Pulse Program: zg30 (or equivalent)

      • Spectral Width: ~12-16 ppm

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay (d1): 1-2 seconds

      • Number of Scans (ns): 8-16 (adjust for concentration)

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

      • Pulse Program: zgpg30 (or equivalent with proton decoupling)

      • Spectral Width: ~220-240 ppm

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans (ns): 1024 or more, as ¹³C is much less sensitive than ¹H.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Use standard, gradient-selected (gs) pulse programs.

    • gCOSY: Set spectral widths in both dimensions to match the ¹H spectrum. Acquire with 2-4 scans per increment and 256-512 increments in the indirect dimension.

    • gHSQC: Set the F2 (proton) dimension to ~12 ppm and the F1 (carbon) dimension to ~180-200 ppm. Optimize for a one-bond coupling constant of ~145 Hz.

    • gHMBC: Set dimensions similar to HSQC. Optimize for a long-range coupling constant of 8-10 Hz. This value is a good compromise for detecting both two- and three-bond correlations. [10]

Protocol 2: Variable Temperature (VT) NMR for Dynamic Studies

This protocol is used to study the kinetics of dynamic processes like amide bond rotation.

  • Sample Preparation: As in Protocol 1, using a solvent with a wide liquid range (e.g., Toluene-d₈ for low temperatures, DMSO-d₆ for high temperatures). [13]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to identify the exchanging signals (broadened peaks or distinct sets of signals for rotamers).

  • Temperature Variation:

    • Increase the temperature in increments (e.g., 10 K steps). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

    • Observe the signals. As the temperature increases, the rate of exchange increases. The distinct signals for the rotamers will broaden, move closer together, and eventually merge into a single, sharp peak. The temperature at which they merge is the coalescence temperature (Tc) . [14] * If starting from a coalesced peak, decrease the temperature in steps until the single peak broadens and splits into two (the decoalescence point).

  • Data Analysis:

    • The energy barrier to rotation (Gibbs free energy of activation, ΔG‡) can be calculated from the coalescence temperature (Tc) and the frequency separation of the two signals at a lower temperature (Δν) using the appropriate equations. [15][14]This provides a quantitative measure of the rotational barrier.

Conclusion

The NMR characterization of N-aroyl piperidine derivatives is a multi-faceted process that goes beyond simple peak assignment. A comprehensive analysis requires a combination of 1D and 2D NMR techniques to establish the static structure, coupled with dynamic NMR studies to probe the conformational equilibria that are fundamental to the molecule's behavior and biological function. By applying the systematic workflow and protocols detailed in this guide, researchers can extract a wealth of information, leading to a complete and accurate understanding of these important chemical entities.

References

  • Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. (n.d.). Google Scholar.
  • Bultinck, P., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. (2024, August 12). Nanalysis Corp. Retrieved January 17, 2026, from [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025, July 21). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]

  • Using NMR to observe the restricted rotation in amide bonds. (n.d.). Nanalysis. Retrieved January 17, 2026, from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2025, August 8). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. (n.d.). Indian Academy of Sciences. Retrieved January 17, 2026, from [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. (2015, October 22). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • A Small Change in Structure, a Big Change in Flexibility. (2023, December 8). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]

  • Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. (2025, August 8). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved January 17, 2026, from [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved January 17, 2026, from [Link]

  • Advanced 2D NMR Techniques Guide. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (2025, August 5). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 2D NMR. (n.d.). EPFL. Retrieved January 17, 2026, from [Link]

  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

Sources

Application Note: High-Throughput Characterization of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone Derivatives by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the robust analysis of (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone and its structural analogues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These compounds, featuring a core piperidine-methanone structure, are of significant interest in medicinal chemistry and drug discovery. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed methodologies for sample preparation, chromatographic separation, mass spectrometric detection, and method validation. The narrative emphasizes the rationale behind experimental choices, ensuring scientific integrity and enabling the development of self-validating analytical systems compliant with industry standards.

Introduction: The Analytical Imperative

The (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone scaffold is a key pharmacophore in the development of novel therapeutic agents. Its derivatives often require sensitive and selective bioanalytical methods to characterize their absorption, distribution, metabolism, and excretion (ADME) properties, as well as for quality control during synthesis.[1] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers unparalleled sensitivity and specificity for this purpose.[2]

Electrospray Ionization (ESI) is the preferred ionization technique for this class of molecules due to the presence of the basic piperidine nitrogen, which is readily protonated to form a stable [M+H]⁺ ion in the positive ion mode.[3][4] Tandem mass spectrometry (MS/MS) further enhances selectivity by isolating the precursor ion and inducing fragmentation, creating a unique "fingerprint" for the molecule that allows for confident identification and quantification even in complex biological matrices.[5] This application note details a systematic approach to developing and validating a reliable LC-MS/MS method for this compound class.

Foundational Principles: Ionization and Fragmentation

A successful MS analysis is predicated on understanding how the analyte behaves within the instrument. For the target compound class, two processes are critical: ionization and fragmentation.

Electrospray Ionization (ESI) Mechanism

ESI is a soft ionization technique that transfers ions from solution into the gas phase.[4] For piperidine-containing molecules, the analysis is almost universally performed in positive ion mode. The process begins by applying a high voltage to a capillary needle through which the analyte solution flows. This creates a fine spray of charged droplets.[6] As the solvent evaporates, assisted by a drying gas (typically nitrogen), the charge density on the droplet surface increases until it reaches the Rayleigh limit, causing the droplet to fission into smaller droplets. This process repeats until gas-phase ions, such as the protonated molecule [M+H]⁺, are formed and can enter the mass analyzer.[7][8] The basic nitrogen of the piperidine ring provides a site of high proton affinity, making this process highly efficient for these analytes.

Hypothesized Fragmentation Pathway

Understanding the fragmentation of the parent molecule is crucial for selecting optimal transitions in Multiple Reaction Monitoring (MRM) for quantitative analysis. While the exact fragmentation requires empirical determination, a probable pathway for (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone can be hypothesized based on established principles of mass spectrometry.[9][10]

The protonated molecule ([M+H]⁺) will likely fragment at the most labile bonds upon collision-induced dissociation (CID). The primary sites of fragmentation are expected to be the amide bond and cleavages associated with the piperidine ring.

A proposed fragmentation scheme is as follows:

  • Formation of the Benzoyl Cation: The most probable initial fragmentation is the cleavage of the C-N amide bond, leading to the formation of a stable acylium ion (benzoyl cation) and neutral piperidine.

  • Piperidine Ring Fragmentation: Alpha-cleavage adjacent to the nitrogen atom within the piperidine ring is another common pathway for such structures.[3]

The following diagram illustrates this proposed pathway.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor [M+H]⁺ (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone Fragment1 m/z 139/141 [Cl-C₆H₄-C=O]⁺ Chlorobenzoyl Cation Precursor->Fragment1 Amide Bond Cleavage Fragment2 m/z 84 [C₅H₁₀N]⁺ Piperidinyl Cation Precursor->Fragment2 Alternative Cleavage

Caption: Proposed CID fragmentation of protonated (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone.

Experimental Protocols

This section provides step-by-step methodologies for the analysis. The protocols are designed as a robust starting point and should be optimized for specific derivatives and matrices.

Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix, remove interferences that can cause ion suppression, and concentrate the sample to improve sensitivity.[11]

Protocol: Protein Precipitation (for Plasma/Serum Samples)

  • Aliquot: Transfer 50 µL of plasma or serum sample to a 1.5 mL microcentrifuge tube.

  • Spike: Add an internal standard (IS) (e.g., a stable isotope-labeled version of the analyte) to correct for matrix effects and procedural losses.

  • Precipitate: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep the analyte protonated and improves protein crashing.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate (Optional): For increased sensitivity, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Inject: The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

A reversed-phase C18 column is typically effective for separating small molecules of this nature.[3] The gradient is designed to retain the analyte while allowing more polar matrix components to elute early, and then eluting the analyte with a sharp organic phase increase.

Parameter Condition Rationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Excellent retention for moderately nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier promotes protonation for positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for analyte elution.
Flow Rate 0.4 mL/minOptimal for 2.1 mm ID columns.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
Gradient See table belowDesigned for efficient separation and cleanup.

LC Gradient Program:

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05
Mass Spectrometry (MS) Method

The MS method is developed by first infusing a standard solution of the analyte to determine the precursor ion and optimize fragmentation parameters.

Parameter Condition Rationale
MS System Tandem Quadrupole or Q-TOFRequired for MS/MS experiments (e.g., MRM).
Ionization Source Electrospray Ionization (ESI)Ideal for polar, basic compounds.[12]
Polarity PositiveThe piperidine nitrogen is readily protonated.[3]
Capillary Voltage 3.5 kVOptimized for stable spray and ion generation.
Drying Gas Temp. 350 °CFacilitates droplet desolvation.
Drying Gas Flow 10 L/minRemoves solvent from the ion source.
Nebulizer Pressure 45 psiAssists in forming a fine aerosol.
Scan Mode Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity in quantification.

MRM Transitions (Hypothetical): The following transitions are based on the proposed fragmentation and must be empirically optimized.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte 252.1139.0 (Quantifier)20
Analyte 252.184.1 (Qualifier)35
Internal Standard (e.g., 257.1 for d5-IS)(e.g., 144.0)20

Method Validation Framework

Once developed, the analytical method must be validated to ensure it is fit for its intended purpose.[13] Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[14][15]

validation_workflow cluster_workflow ICH Q2(R2) Validation Workflow Specificity Specificity (Analyte vs. Interferences) Linearity Linearity & Range (Correlation of Signal to Conc.) Specificity->Linearity Accuracy Accuracy (% Recovery of Known Amount) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Detection & Quantitation Limits) Precision->LOD_LOQ Robustness Robustness (Effect of Small Variations) LOD_LOQ->Robustness

Caption: Key parameters for analytical method validation according to ICH Q2(R2) guidelines.[16]

Core Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[15] This is demonstrated by analyzing blank matrix samples and showing no significant interference at the retention time of the analyte and IS.

  • Linearity and Range: A linear relationship between the concentration and the instrument response should be established across a defined range. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should typically be ≥ 0.99.

  • Accuracy: The closeness of the measured value to the true value.[16] It is assessed by spiking the matrix with known concentrations of the analyte (low, medium, and high QC levels) and is expressed as percent recovery. Acceptance criteria are often within ±15% of the nominal value (±20% at the LLOQ).

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate QC samples within the same analytical run.

    • Intermediate Precision (Inter-assay precision): Analysis of replicate QC samples on different days with different analysts or equipment.[17] The precision, expressed as the relative standard deviation (%RSD), should typically not exceed 15% (20% at the LLOQ).

  • Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., column temperature, mobile phase composition). This provides an indication of its reliability during normal usage.[15]

Conclusion

The LC-MS/MS methodology presented provides a robust and reliable framework for the analysis of (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone derivatives. By grounding the protocol in the fundamental principles of ionization and fragmentation and adhering to a systematic validation approach consistent with ICH guidelines, researchers can generate high-quality, defensible data. This is essential for advancing drug discovery programs and ensuring the quality and safety of novel pharmaceutical compounds. The described workflow is highly adaptable and serves as a foundational template for developing specific assays for a wide range of analogues within this important chemical class.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Slideshare. (n.d.). Analytical method validation as per ich and usp. Retrieved from [Link]

  • PubMed. (2025). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Retrieved from [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of an LC–MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients. Retrieved from [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]

  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • eDiss. (n.d.). Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. Retrieved from [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link]

  • YouTube. (2019). electrospray ionization (ESI). Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Wiley-VCH. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Retrieved from [Link]

  • LCGC International. (n.d.). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Retrieved from [Link]

Sources

Application Notes & Protocols: Suzuki Coupling Reactions with (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Diarylmethane Scaffolds for Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency and tolerance of diverse functional groups in forging carbon-carbon bonds.[1][2][3][4] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is an indispensable tool in the pharmaceutical and fine chemical industries.[1] Its power lies in the ability to construct complex molecular architectures, particularly the biaryl and diarylmethane motifs that are prevalent in a vast number of therapeutic agents.[5][6][7][8]

This guide focuses on a specific and highly relevant application: the Suzuki coupling of (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone and its derivatives. This class of compounds serves as a valuable building block, containing a C(sp³)-hybridized benzylic chloride. The diarylmethane structures synthesized from these precursors are central to many biologically active molecules.[5]

However, the use of benzylic chlorides as electrophilic partners presents unique challenges compared to their more reactive bromide or iodide counterparts.[5][9] Issues such as slower oxidative addition and competing side reactions necessitate carefully optimized conditions.[10] This document provides a detailed exploration of the mechanistic nuances, key reaction parameters, and field-proven protocols to empower researchers in successfully utilizing these substrates for the synthesis of novel chemical entities.

Mechanistic Insights: The Nuances of Coupling Benzylic Chlorides

The efficacy of any Suzuki-Miyaura coupling hinges on the smooth operation of its catalytic cycle. Understanding each step is crucial for troubleshooting and rational optimization. The generally accepted mechanism involves three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3]

Suzuki_Cycle Figure 1: The Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)Lu2082 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ru00B9-Pd(II)Lu2082-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ru00B9-Pd(II)Lu2082-Ru00B2 (Di-organo-Pd Complex) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ru00B9-Ru00B2 (Coupled Product) RedElim->Product R1X Ru00B9-X (Benzylic Chloride) R1X->OxAdd Boronate Ru00B2-B(OR')u2083u207B (Activated Boronate) Boronate->Transmetalation BoronicAcid Ru00B2-B(OH)u2082 + Base BoronicAcid->Boronate Activation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : This initial and often rate-determining step involves the insertion of the palladium(0) catalyst into the carbon-chlorine bond of the benzylic chloride.[2] For chlorides, which have a stronger C-Cl bond than C-Br or C-I, this step is energetically demanding.[9] Success hinges on using a highly active, electron-rich palladium center, which is achieved through the coordination of specific ligands. While not relevant for the achiral (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone, it is a key mechanistic principle that oxidative addition to benzylic halides typically proceeds with inversion of configuration.[9]

  • Transmetalation : In this step, the organic group from the boron reagent is transferred to the palladium(II) complex.[3] This process requires prior activation of the organoboron compound by a base.[11][12] The base reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate "ate" complex (e.g., [R²-B(OH)₃]⁻), which readily exchanges its organic moiety with the halide on the palladium center.[12]

  • Reductive Elimination : The final step involves the formation of the new C-C bond as the two organic ligands (R¹ and R²) are expelled from the palladium center.[2] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Bulky ligands often accelerate this step.[13]

Prevalent Side Reactions

When working with benzylic chlorides, researchers must be vigilant for common side reactions that can diminish the yield of the desired product:

  • Homocoupling : Dimerization of the boronic acid (R²-R²) or the benzylic chloride (R¹-R¹) can occur. This is often exacerbated by the presence of oxygen, which can interfere with the catalyst, or by reaction conditions that favor these pathways over the desired cross-coupling.[5][13]

  • Hydrodehalogenation : The benzylic chloride is reduced to the corresponding methylarene (e.g., 4-methylphenyl)(piperidin-1-yl)methanone). This can occur through various pathways, including reaction with trace water or base.

  • Protodeboronation : The boronic acid reagent reacts with a proton source (often water or alcohol solvents) to revert to the corresponding arene (R²-H), effectively consuming the nucleophilic partner.[13] Using anhydrous conditions or more robust boron reagents like trifluoroborates can mitigate this issue.[5][14]

Optimizing Reaction Parameters: A Scientist's Guide to Success

The "art" of Suzuki coupling lies in the rational selection of reaction components. For challenging substrates like benzylic chlorides, a systematic approach to optimization is not just recommended; it is essential.

The Catalyst System: Palladium Source and Ligand

The combination of the palladium precatalyst and the supporting ligand is the heart of the catalytic system.

  • Palladium Precatalyst : Common choices include Pd(OAc)₂ and Pd₂(dba)₃. These are Pd(II) and Pd(0) sources, respectively, that form the active Pd(0) catalyst in situ. For chlorides, starting with a Pd(0) source or using conditions that ensure efficient reduction of a Pd(II) precatalyst is beneficial.[11][15]

  • Ligands : The choice of ligand is arguably the most critical factor for coupling unreactive chlorides.[16] Benzylic chlorides require ligands that are both electron-rich (to promote oxidative addition) and sterically bulky (to facilitate reductive elimination and prevent catalyst deactivation).[13] N-heterocyclic carbenes (NHCs) and phosphine-based ligands, particularly biarylphosphines (Buchwald ligands), are the state-of-the-art.[16][17][18]

Ligand TypeExamplesKey Characteristics & Application
Buchwald Ligands SPhos, XPhos, RuPhosHighly electron-rich and bulky biarylphosphines. Excellent for activating C-Cl bonds and generally considered the first choice for challenging couplings.[5][17]
Other Bulky Phosphines JohnPhos, PCy₃Tricyclohexylphosphine (PCy₃) and similar ligands are robust and effective, particularly for aryl chlorides. JohnPhos is another highly effective Buchwald-type ligand.[18]
Bidentate Phosphines dppf, DPEphos, XantphosDppf (1,1'-Bis(diphenylphosphino)ferrocene) is a versatile ligand. Wide bite-angle ligands like Xantphos can be beneficial in specific cases.[5][19][20]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable palladium complexes. They are excellent for Suzuki couplings of aryl chlorides.[10]
The Base: Activating the Boron Reagent

The base plays a crucial role in activating the boronic acid for transmetalation.[11][12] The choice of base affects reaction rate and can influence side reactions.

  • Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃) : These are the most common bases. K₂CO₃ is a good starting point for many reactions.[13] Cs₂CO₃ is more soluble in organic solvents and more basic, often providing better results in difficult couplings.

  • Phosphates (K₃PO₄) : A strong, non-nucleophilic base that is often used under anhydrous conditions, which can be beneficial if protodeboronation is a concern.[13] It is particularly effective with sterically hindered substrates.

The Solvent: The Reaction Medium

The solvent system must solubilize the reactants and be compatible with the reaction temperature. Biphasic systems are common.

  • Ethers (Dioxane, THF, 2-MeTHF, CPME) : Often used with water as a co-solvent. Dioxane and THF are traditional choices.[13] Cyclopentyl methyl ether (CPME) has been shown to accelerate reactions and reduce homocoupling in some cases.[5]

  • Aromatic Hydrocarbons (Toluene) : A common choice, especially for higher temperature reactions.

  • Amides (DMF) : A polar aprotic solvent useful for substrates with poor solubility in other media. Microwave-assisted protocols often use DMF.[18][21]

The Boron Reagent: Stability and Reactivity

While boronic acids are most common, their stability can be an issue.

  • Arylboronic Acids : Readily available but can be prone to protodeboronation and homocoupling.

  • Potassium Aryltrifluoroborates (R-BF₃K) : These are highly stable, crystalline solids that are resistant to protodeboronation.[5][14] They are excellent alternatives for sensitive substrates.

  • MIDA Boronates : These are exceptionally stable to storage and chromatography and slowly release the boronic acid under the basic reaction conditions, which can be advantageous for complex syntheses.[9]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be conducted under an inert atmosphere of nitrogen or argon.

Protocol 1: General Screening for Suzuki Coupling

This protocol provides a robust starting point for coupling (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone with a typical arylboronic acid, such as phenylboronic acid.

Materials:

  • (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water (degassed)

Workflow Figure 2: Experimental Workflow for Reaction Setup Start Start AddSolids 1. Add Solids to Vial - Benzylic Chloride (1.0 equiv) - Boronic Acid (1.2 equiv) - Base (Ku2082COu2083, 2.0 equiv) - Pdu2082(dba)u2083 (1 mol%) - SPhos (2.5 mol%) Start->AddSolids Inert 2. Seal and Purge Seal vial with septum cap. Evacuate and backfill with Nitrogen/Argon (3x). AddSolids->Inert AddLiquids 3. Add Solvents Inject anhydrous Dioxane and degassed Water (e.g., 4:1 ratio) via syringe. Inert->AddLiquids Heat 4. Heat and Stir Place in pre-heated oil bath (e.g., 90-100 °C). Stir vigorously. AddLiquids->Heat Monitor 5. Monitor Reaction Monitor by TLC or LC-MS until starting material is consumed. Heat->Monitor End End of Setup Monitor->End

Caption: A typical workflow for setting up a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Reagent Preparation : To a 4 mL screw-cap vial equipped with a magnetic stir bar, add (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone (0.20 mmol, 1.0 equiv), the arylboronic acid (0.24 mmol, 1.2 equiv), and K₂CO₃ (0.40 mmol, 2.0 equiv).

  • Catalyst Addition : In a glovebox or under a positive flow of nitrogen, add Pd₂(dba)₃ (0.002 mmol, 1 mol%) and SPhos (0.005 mmol, 2.5 mol%).

  • Inert Atmosphere : Seal the vial with a PTFE-lined septum cap. Connect the vial to a Schlenk line and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. Rationale: Oxygen can oxidize and deactivate both the Pd(0) catalyst and the phosphine ligand, leading to failed reactions.[13]

  • Solvent Addition : Using syringes, add 1.6 mL of anhydrous 1,4-dioxane and 0.4 mL of degassed deionized water. Rationale: Degassing the water (e.g., by sparging with nitrogen for 20 minutes) is critical to remove dissolved oxygen.

  • Reaction : Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS by taking small aliquots. Check for the consumption of the limiting reagent, (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired diarylmethane product.

  • Characterization : Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Optimized Microwave-Assisted Protocol

For rapid synthesis and optimization, microwave irradiation is a powerful tool. This protocol is designed for higher throughput and faster reaction times.[18][21]

Materials:

  • (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone

  • Arylboronic acid (e.g., an electron-deficient one)

  • Pd(OAc)₂ (Palladium(II) Acetate)

  • JohnPhos (2-(Di-tert-butylphosphino)biphenyl)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Reagent Preparation : To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone (0.25 mmol, 1.0 equiv), the arylboronic acid (0.375 mmol, 1.5 equiv), K₂CO₃ (0.75 mmol, 3.0 equiv), Pd(OAc)₂ (0.0125 mmol, 5 mol%), and JohnPhos (0.025 mmol, 10 mol%).[18]

  • Solvent Addition : Add 2 mL of DMF to the vial.

  • Reaction : Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at 140 °C for 20-30 minutes with stirring.[18] Rationale: Microwave heating can dramatically accelerate the reaction, especially the slow oxidative addition step with chlorides, by rapidly reaching and maintaining the target temperature.[21]

  • Workup and Purification : After cooling, perform the workup and purification as described in Protocol 1.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently active ligand for C-Cl bond.3. Low reaction temperature.1. Ensure rigorous exclusion of oxygen; use freshly degassed solvents.[13]2. Switch to a more electron-rich ligand (e.g., SPhos, RuPhos).3. Increase temperature or switch to microwave heating.[18]
Significant Homocoupling 1. Presence of oxygen.2. Reaction temperature is too high or time is too long.3. Catalyst system favors homocoupling.1. Improve degassing technique for all solvents.2. Reduce reaction temperature or monitor carefully to stop upon completion.3. Screen different ligands; sometimes a less bulky ligand can help.
Protodeboronation 1. Presence of excess water or protic solvent.2. Base is too harsh or reaction time is excessive.1. Use an anhydrous base (K₃PO₄) and anhydrous solvent.[13]2. Switch to a milder base (e.g., NaHCO₃ if tolerated).3. Use a more stable boron reagent like a potassium aryltrifluoroborate.[5][14]
Hydrodehalogenation 1. Presence of a hydrogen source.2. Side reaction promoted by the catalyst system.1. Ensure solvents are anhydrous.2. Screen different palladium sources and ligands.

Conclusion

The Suzuki-Miyaura coupling of (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone derivatives is a powerful method for accessing valuable diarylmethane structures pertinent to pharmaceutical research. Success with these challenging benzylic chloride substrates is readily achievable through the rational selection of an appropriate catalyst system—most notably, a bulky, electron-rich phosphine ligand—in conjunction with careful optimization of the base and solvent. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and adapt the provided protocols to synthesize a diverse library of compounds for advancing drug discovery programs.

References

  • Molander, G. A., & Canturk, B. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

  • Biffis, A., Zecca, M., & Basato, M. (2001). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Molecular Catalysis A: Chemical. Available at: [Link]

  • Bandgar, B. P., Bettigeri, S. V., & Phopase, J. (2004). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. Request PDF. Available at: [Link]

  • Molander, G. A., & Canturk, B. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • ChemSynthesis. (n.d.). (4-chloro-1-methyl-4-piperidinyl)(phenyl)methanone. ChemSynthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Roy, A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters. Available at: [Link]

  • Kappe, C. O., et al. (2004). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. Available at: [Link]

  • Shen, X., et al. (2021). Palladium(II) Difluorocarbene-Involved Catalytic Coupling with Benzyl/Allyl Electrophiles. Chinese Chemical Society. Available at: [Link]

  • Singh, K., & Nolan, S. P. (2005). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Coordination Chemistry Reviews. Available at: [Link]

  • Zhang, Y.-Q. (2013). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Chen, W., et al. (2015). Regioselective coupling of benzyl chlorides with allyl and allenyl boronates catalysed by a bidentate phosphine ligand/palladium. RSC Publishing. Available at: [Link]

  • Sharma, A., et al. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

  • Shen, X., et al. (2021). Palladium(II) Difluorocarbene-Involved Catalytic Coupling with Benzyl/Allyl Electrophiles. CCS Chemistry. Available at: [Link]

  • Li, H., et al. (2017). A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. RSC Publishing. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Pharmaffiliates. (n.d.). (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone. Pharmaffiliates. Available at: [Link]

  • G. S. S. S. N. S. T. S. et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

  • Li, Z., et al. (2006). A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. ResearchGate. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of the Indian Institute of Science. Available at: [Link]

  • Granchi, C., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed Central. Available at: [Link]

  • Iska, R. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]

  • Chen, Y.-H., et al. (2020). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. PubMed Central. Available at: [Link]

  • Cai, H., et al. (2019). Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase. PubMed. Available at: [Link]

  • Granchi, C., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Preventing Over-alkylation with (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in your research. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to address a critical issue encountered during alkylation reactions: over-alkylation.

Over-alkylation, the undesired addition of more than one alkyl group to a nucleophilic substrate, can significantly reduce the yield of your target molecule and complicate purification processes. This guide will explain the underlying chemical principles driving this side reaction and provide actionable strategies to achieve high selectivity for your desired mono-alkylated product.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation, and why is it a common issue when using (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone?

Answer: Over-alkylation is a consecutive reaction where the initially formed mono-alkylated product reacts again with the alkylating agent to form di-, tri-, or poly-alkylated species.[1] This is particularly problematic when the nucleophile is a primary or secondary amine.[2]

The core issue arises from a shift in reactivity. The product of the first alkylation is often a stronger nucleophile than the starting material. For instance, when a primary amine is alkylated, it forms a secondary amine. This secondary amine can be more electron-rich and less sterically hindered than the starting amine, making it more reactive towards another molecule of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone.

The reaction proceeds via a nucleophilic substitution pathway, typically SN2, given that the reactive center is a benzylic primary chloride.[3] The piperidinyl-methanone group on the phenyl ring influences the electrophilicity of the chloromethyl carbon, but the fundamental challenge of the product being more reactive than the reactant often remains.

G cluster_main Alkylation Pathways NuH Nucleophile (e.g., R-NH2) Base Base (-H+) NuH->Base AlkylatingAgent (4-(Chloromethyl)phenyl) (piperidin-1-yl)methanone MonoAlk Desired Product (Mono-alkylation) Base->MonoAlk + Alkylating Agent OverAlk Side Product (Over-alkylation) MonoAlk->OverAlk + Alkylating Agent (Undesired Pathway)

Caption: Reaction scheme showing desired mono-alkylation versus the undesired over-alkylation pathway.

Q2: I'm observing a significant amount of di-alkylated product. What is the most critical parameter I should adjust first?

Answer: The first and most critical parameter to investigate is stoichiometry .[4][5] The ratio of your nucleophile to the alkylating agent is a primary determinant of the product distribution.[6]

  • Problem: If you are using a 1:1 molar ratio (or an excess) of the alkylating agent to your nucleophile, you are creating conditions that favor over-alkylation. Once the initial mono-alkylation occurs, the remaining alkylating agent will react with the newly formed, often more reactive, product.

  • Solution: To favor mono-alkylation, you should use a significant molar excess of the nucleophile relative to (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone. A starting point of 3 to 5 equivalents of the nucleophile is recommended. By ensuring the alkylating agent is the limiting reagent, you increase the statistical probability that it will encounter and react with the abundant starting nucleophile rather than the much less concentrated mono-alkylated product.[1] This strategy is fundamental to controlling the reaction outcome and maximizing the yield of your desired product.[7][8]

Q3: How does my choice of base impact selectivity and promote or prevent over-alkylation?

Answer: The base is crucial for deprotonating the nucleophile to make it reactive, but its properties can profoundly influence selectivity.[9] Key factors to consider are the base's strength, steric bulk, and solubility.

  • Base Strength: The base must be strong enough to deprotonate the nucleophile effectively, but an overly strong base can lead to side reactions or deprotonate the mono-alkylated product, facilitating the second alkylation. The relative acidity (pKa) of the starting nucleophile versus the mono-alkylated product is a key consideration.[10][11] If their pKa values are similar, a carefully chosen base is needed to selectively deprotonate the starting material.

  • Steric Hindrance: A bulky, non-nucleophilic base (e.g., DBU, Proton-Sponge) can be advantageous. Its size may prevent it from interacting with the more sterically crowded mono-alkylated product, thus reducing the rate of the second alkylation.

  • Common Bases: For amine alkylations, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[12] They are typically mild enough to provide good selectivity and their heterogeneous nature in some solvents can help moderate the reaction rate. For nucleophiles requiring stronger bases, options like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used, but require more stringent control of other parameters like temperature and addition rate.[9]

Q4: Can I use reaction temperature to control the formation of over-alkylation products?

Answer: Yes, temperature is a powerful tool for controlling reaction selectivity.[13] Chemical reactions proceed faster at higher temperatures because more molecules have sufficient energy to overcome the activation energy barrier.[14]

  • General Principle: Lowering the reaction temperature reduces the rate of all reactions. However, it often has a more pronounced effect on the undesired follow-on reaction (over-alkylation) than on the initial desired reaction. This is because the activation energy for the second alkylation may be different from the first.

  • Practical Application: If you are observing over-alkylation, try running the reaction at a lower temperature (e.g., 0 °C or even -20 °C). While this will likely increase the overall reaction time, the improvement in selectivity for the mono-alkylated product can be substantial.[1][15] Conversely, high temperatures may not only accelerate over-alkylation but can also introduce other side reactions like elimination or decomposition.[16]

Q5: What is the role of the solvent, and which should I choose to minimize unwanted side reactions?

Answer: The solvent plays a critical role by influencing the solubility of reactants, the reactivity of the nucleophile, and the reaction mechanism (SN1 vs. SN2).[17]

  • Polar Aprotic Solvents (Recommended): Solvents like Acetonitrile (MeCN), Dimethylformamide (DMF), and Tetrahydrofuran (THF) are often the best choice for this type of alkylation.[18] They are polar enough to dissolve the reactants but do not have acidic protons. They effectively solvate the cation (e.g., K⁺ from K₂CO₃) but leave the deprotonated nucleophile (the anion) relatively "naked" and highly reactive. This enhances the rate of SN2 reactions.[19]

  • Polar Protic Solvents (Use with Caution): Solvents like ethanol, methanol, or water have acidic protons and can form hydrogen bonds with the nucleophile.[20][21] This solvation shell stabilizes the nucleophile, reducing its reactivity and slowing down SN2 reactions.[21] While this can sometimes be used to temper a highly reactive system, it can also promote an SN1 mechanism by stabilizing a potential benzylic carbocation intermediate, which may lead to other side products.

Solvent Type Examples Effect on Nucleophile Recommended for Mono-alkylation?
Polar Aprotic DMF, MeCN, THF, AcetoneEnhances nucleophilicityYes, generally preferred
Polar Protic Water, Ethanol, MethanolStabilizes and dampens nucleophilicityUse with caution; may reduce rate and selectivity
Non-Polar Toluene, HexanePoor solubility of many reactantsNot generally recommended
Q6: What procedural techniques can I employ during the experiment to suppress over-alkylation?

Answer: Beyond optimizing stoichiometry, base, temperature, and solvent, the physical execution of the reaction can be modified to favor mono-alkylation. The most effective technique is the slow addition of the limiting reagent .

  • Procedure: Instead of adding all the (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone at once, dissolve it in the reaction solvent and add it dropwise over a prolonged period (e.g., 1-2 hours) to the stirred mixture of the excess nucleophile and base.[1] Using a syringe pump for automated, consistent addition is ideal.

  • Mechanism of Action: This technique maintains a very low, steady-state concentration of the alkylating agent in the reaction vessel. At any given moment, the concentration of the starting nucleophile is orders of magnitude higher than the concentration of the mono-alkylated product. Therefore, the probability of the alkylating agent colliding with and reacting with the starting nucleophile is vastly increased, dramatically suppressing the over-alkylation side reaction.

Troubleshooting Workflow

If you are experiencing issues with over-alkylation, follow this logical troubleshooting guide to systematically optimize your reaction conditions.

Caption: A step-by-step workflow for troubleshooting over-alkylation in your experiments.

Validated Experimental Protocol: Selective N-Alkylation of a Primary Amine

This protocol provides a robust starting point for the selective mono-alkylation of a primary amine using (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone.

Materials:

  • Primary Amine (Substrate)

  • (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone (Alkylating Agent, Limiting Reagent)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Syringe pump (recommended) or dropping funnel

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dry.

  • Charge Reactants: To the flask, add the primary amine (3.0 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Add Solvent: Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M with respect to the limiting reagent).

  • Prepare Alkylating Agent: In a separate, dry flask or syringe, dissolve (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone (1.0 equivalent) in a portion of the anhydrous acetonitrile.

  • Cool the Reaction: Cool the main reaction flask to 0 °C using an ice-water bath.

  • Slow Addition: Begin stirring the amine/base suspension. Using a syringe pump or dropping funnel, add the solution of the alkylating agent to the reaction mixture dropwise over 2-3 hours.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure. The crude product can then be purified using standard techniques such as column chromatography or recrystallization.

References

  • BenchChem. (n.d.). Technical Support Center: Alkylation Reactions with 4-Chlorobenzyl Chloride.
  • College of Saint Benedict & Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution.
  • ACS Publications. (2025). Modulating Basicity in Mg–Al Oxides for Selective N-Alkylation of BIT with Improved Catalytic Performance. Precision Chemistry.
  • LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1.
  • MDPI. (n.d.). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation.
  • Fiveable. (n.d.). Temperature Effects Definition - Organic Chemistry II Key Term.
  • ChemSynthesis. (n.d.). (4-chloro-1-methyl-4-piperidinyl)(phenyl)methanone.
  • YouTube. (2019). Effect of solvent in Nucleophilic Substitution Reaction.
  • LibreTexts Chemistry. (2021). 8.8: Structural and Solvent Effects in S N Reactions.
  • Oxford Academic. (n.d.). Remarkable Effect on Thermosensitive Behavior Regarding Alkylation at the Amide Position of Poly(N-vinylamide)s. Chemistry Letters.
  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?.
  • National Institutes of Health. (n.d.). N-Dealkylation of Amines. PMC.
  • Royal Society of Chemistry. (n.d.). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry.
  • BenchChem. (n.d.). A Comparative Guide to Alkylation Reactions: 2-(Chloromethyl)benzoic Acid vs. Benzyl Chloride.
  • ResearchGate. (n.d.). Strategy for the controlled N,N‐dialkylation by sequential....
  • University of Arizona. (1988). Acidities of Glycine Schiff Bases and Alkylation of Their Conjugate Bases. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Effect of increasing the temperature on the order of various reactions in alkylation of naphthalene.
  • ResearchGate. (n.d.). Effect of reaction temperature on the alkylation of n-butene.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Research & Reviews: Journal of Chemistry. (2023). Exploring the Significance of Stoichiometry in Chemistry and its Practical Applications.
  • ChemistryViews. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions.
  • YouTube. (2025). Why Is Stoichiometry Important For Reactions? - Chemistry For Everyone.
  • Chemguide. (n.d.). The effect of temperature on rates of reaction.
  • YouTube. (2025). Why Is Stoichiometry Important For Chemical Reactions?.
  • Solubility of Things. (n.d.). Conclusion: The Importance of Stoichiometry in Various Fields.
  • BenchChem. (n.d.). Application Notes and Protocols for the Use of (4-(Chloromethyl)phenyl)methanamine in Organic Synthesis.
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Hungarian Journal of Industry and Chemistry. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione.
  • Pharmaffiliates. (n.d.). CAS No : 63608-15-1 | Product Name : (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone.
  • Wikipedia. (n.d.). Stoichiometry.
  • Bentham Science. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • ResearchGate. (2015). Crystal structure of methanone. Retrieved from

  • National Institutes of Health. (n.d.). Study on the alkylation of aromatic hydrocarbons and propylene. PMC.
  • Sciencemadness.org. (2013). N-alkylation of 4-piperidone.
  • A2B Chem. (n.d.). [4-(Chloromethyl)-1-piperidinyl]phenylmethanone - CAS 63608-15-1.
  • National Institutes of Health. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).
  • PubMed. (2021). Acid and base strength variations: rationalization for cyclic amine bases and acidic aqua cations.
  • Sciforum. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone.

Sources

Technical Support Center: Synthesis of N-Benzylpiperidine Methanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N-benzylpiperidine methanone analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproducts encountered during the synthesis of this important class of compounds. The following content is structured to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to ensure the successful execution of your synthetic protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of N-benzylpiperidine methanone analogs, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired N-Benzylpiperidine Methanone Analog

Question: I am experiencing a significantly lower than expected yield in my synthesis of an N-benzylpiperidine methanone analog. What are the potential causes and how can I improve the yield?

Answer:

Low yields can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Poor Quality of Starting Materials Verify Purity: Confirm the purity of your piperidine derivative, benzylating agent, and any acylating or organometallic reagents using techniques like NMR or GC-MS. Impurities can inhibit the reaction or lead to side products.[1]
Incomplete Reaction Increase Reaction Time: Monitor the reaction progress using TLC, GC, or HPLC to ensure it has reached completion.[1] Increase Temperature: Gradually increase the reaction temperature while carefully monitoring for the formation of degradation products.[1]
Suboptimal Stoichiometry Optimize Molar Ratios: Ensure the correct molar ratios of reactants are used. For N-benzylation, a slight excess of the piperidine starting material can sometimes drive the reaction to completion.[1]
Inefficient Grignard Reagent Formation (if applicable) Ensure Anhydrous Conditions: Grignard reactions are highly sensitive to moisture. Flame-dry all glassware and use anhydrous solvents.[2][3] Activate Magnesium: Use a small crystal of iodine or 1,2-dibromoethane to activate the magnesium turnings.[2][4] Solvent Choice: THF is generally a better solvent than diethyl ether for Grignard reagent formation due to better stabilization of the organomagnesium species.[2]
Lewis Acid Catalyst Deactivation (in Friedel-Crafts acylation) Use Fresh Catalyst: Lewis acids like AlCl₃ are moisture-sensitive. Use a freshly opened bottle or a properly stored catalyst. Moisture Control: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation by atmospheric moisture.
Issue 2: Formation of Significant Byproducts

Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure N-benzylpiperidine methanone analog. What are the common byproducts and how can I minimize their formation?

Answer:

The formation of byproducts is a common challenge. Identifying the nature of these impurities is the first step toward mitigating their formation.

Common Byproducts and Mitigation Strategies:

  • Over-alkylation Product (Quaternary Ammonium Salt):

    • Cause: This occurs when the nitrogen of the N-benzylpiperidine reacts further with the benzylating agent. This is especially prevalent with highly reactive alkylating agents.[1]

    • Mitigation:

      • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine).[1]

      • Slow Addition: Add the alkylating agent slowly to the reaction mixture, using a syringe pump if possible, to maintain a low concentration of the alkylating agent.[1]

      • Lower Temperature: Running the reaction at a lower temperature can help control the reaction rate and reduce over-alkylation.[1]

  • Homocoupling Product (e.g., 1,2-diphenylethane in Grignard reactions):

    • Cause: This is a major side reaction when using primary or benzylic halides for Grignard reagent formation, where the Grignard reagent reacts with the starting halide.[5]

    • Mitigation:

      • Dilution: Prepare a dilute solution of the benzyl halide in THF and add it slowly to the magnesium turnings.

      • Alternative Methods: Consider preparing the Grignard reagent via transmetalation if direct formation proves problematic.[5]

  • Polysubstituted and Rearranged Products (in Friedel-Crafts Acylation):

    • Cause: The acylium ion formed during the reaction can lead to multiple acyl groups being introduced, or it can undergo rearrangement, leading to unexpected products.

    • Mitigation:

      • Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can often minimize polysubstitution.

      • Choice of Catalyst: The choice and amount of Lewis acid can influence the outcome. Titrate the amount of catalyst to find the optimal balance between reactivity and selectivity.

  • N-Debenzylation Products:

    • Cause: The N-benzyl group can be cleaved under certain conditions, particularly during subsequent reaction steps or purification. For example, hydrogenolysis conditions (e.g., Pd/C and H₂) will readily cleave the N-benzyl group.[6][7] Strong acids can also promote this side reaction.

    • Mitigation:

      • Avoid Reductive Conditions: If the N-benzyl group needs to be retained, avoid catalytic hydrogenation.

      • Use Milder Deprotection Strategies (if debenzylation is desired): If the goal is to remove the benzyl group, catalytic transfer hydrogenation using ammonium formate and Pd/C can be an effective method.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to N-benzylpiperidine methanone analogs?

A1: The choice of synthetic route depends on the specific substitution pattern of the methanone analog. Here are three common approaches:

  • Friedel-Crafts Acylation of N-Benzylpiperidine: This is a direct method where N-benzylpiperidine is reacted with an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the acyl group onto an aromatic ring attached to the piperidine core. However, this method is limited to aromatic methanone analogs and can be complicated by polysubstitution and the need for a sufficiently activated aromatic ring.[8][9]

  • Grignard Reaction with an N-Benzyl-4-cyanopiperidine: This is a versatile method for preparing a wide range of methanone analogs. The Grignard reagent (R-MgX) adds to the nitrile group of N-benzyl-4-cyanopiperidine, which upon acidic workup, hydrolyzes to the desired ketone. Careful control of reaction conditions is necessary to avoid side reactions like homocoupling of the Grignard reagent.[2][3]

  • Oxidation of the Corresponding Secondary Alcohol: The N-benzylpiperidine methanone can be prepared by the oxidation of the corresponding (N-benzylpiperidin-4-yl)(aryl/alkyl)methanol. A variety of oxidizing agents can be used, such as chromium-based reagents (e.g., PCC, PDC) or Swern oxidation conditions.[10]

Q2: How can I purify my N-benzylpiperidine methanone analog from the common byproducts?

A2: Purification strategies will depend on the physical properties of your product and the impurities.

  • Column Chromatography: This is the most common method for separating the desired product from byproducts and unreacted starting materials. A silica gel column with a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.[11][12][13]

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

  • Acid-Base Extraction: The basic nitrogen of the piperidine ring allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the amine-containing compounds into the aqueous layer. The aqueous layer is then basified, and the purified product is extracted back into an organic solvent. This is particularly useful for removing non-basic impurities.

Q3: My N-benzylpiperidine methanone analog appears to be unstable during workup or storage. What could be the cause?

A3: N-benzylpiperidine methanone analogs can be susceptible to degradation under certain conditions.

  • Acid Sensitivity: Strong acidic conditions can lead to N-debenzylation or other rearrangements. It is advisable to use milder acidic conditions during workup or avoid them altogether if possible.[6]

  • Oxidation: Some analogs may be prone to oxidation, especially if they contain other sensitive functional groups. Storing the compound under an inert atmosphere and in the dark can help prevent degradation.

  • Light Sensitivity: As with many organic compounds, prolonged exposure to light can lead to decomposition. Store your purified compound in an amber vial.

Visualizing Reaction Pathways and Troubleshooting

To further aid in your experimental design and troubleshooting, the following diagrams illustrate key synthetic pathways and a decision-making workflow for addressing common issues.

Synthetic Pathways

Synthetic_Pathways cluster_0 Route 1: Friedel-Crafts Acylation cluster_1 Route 2: Grignard Reaction cluster_2 Route 3: Oxidation N-Benzylpiperidine N-Benzylpiperidine Acyl Chloride/Anhydride + Lewis Acid Acyl Chloride/Anhydride + Lewis Acid N-Benzylpiperidine->Acyl Chloride/Anhydride + Lewis Acid Acylation N-Benzylpiperidine Methanone N-Benzylpiperidine Methanone Acyl Chloride/Anhydride + Lewis Acid->N-Benzylpiperidine Methanone N-Benzyl-4-cyanopiperidine N-Benzyl-4-cyanopiperidine Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) N-Benzyl-4-cyanopiperidine->Grignard Reagent (R-MgX) Addition Imine Intermediate Imine Intermediate Grignard Reagent (R-MgX)->Imine Intermediate Hydrolysis Imine Intermediate->N-Benzylpiperidine Methanone (N-Benzylpiperidin-4-yl)(aryl/alkyl)methanol (N-Benzylpiperidin-4-yl)(aryl/alkyl)methanol Oxidizing Agent Oxidizing Agent (N-Benzylpiperidin-4-yl)(aryl/alkyl)methanol->Oxidizing Agent Oxidation Oxidizing Agent->N-Benzylpiperidine Methanone

Caption: Common synthetic routes to N-benzylpiperidine methanone analogs.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Purify_SM Purify Starting Materials Purity_OK->Purify_SM No Monitor_Reaction Monitor Reaction Progress (TLC/GC/HPLC) Purity_OK->Monitor_Reaction Yes Purify_SM->Monitor_Reaction Reaction_Complete Reaction Complete? Monitor_Reaction->Reaction_Complete Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Reaction_Complete->Optimize_Conditions No Identify_Byproducts Identify Byproducts (NMR, MS) Reaction_Complete->Identify_Byproducts Yes Optimize_Conditions->Monitor_Reaction Byproduct_Type Byproduct Type? Identify_Byproducts->Byproduct_Type Overalkylation Over-alkylation Byproduct_Type->Overalkylation Quaternary Salt Homocoupling Homocoupling Byproduct_Type->Homocoupling Dimer Other_Byproducts Other Byproduct_Type->Other_Byproducts Other Adjust_Stoichiometry Adjust Stoichiometry & Reagent Addition Overalkylation->Adjust_Stoichiometry Modify_Grignard Modify Grignard Protocol Homocoupling->Modify_Grignard Purification Optimize Purification (Chromatography, Crystallization, Extraction) Other_Byproducts->Purification Adjust_Stoichiometry->Monitor_Reaction Modify_Grignard->Monitor_Reaction Success Pure Product, Improved Yield Purification->Success

Caption: A decision-making workflow for troubleshooting common synthesis issues.

References

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Sciencemadness.org. (2013, May 30). Grignard reagent problem. Retrieved from [Link]

  • Rew, Y., & Goodman, M. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(47), 8449-8451.
  • StudySmarter. (2023, October 21). Friedel Crafts Acylation: Mechanism & Conditions. Retrieved from [Link]

  • McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide.
  • Sciencemadness.org. (2020, February 18). Deprotection of N-benzyl piperidine compound. Retrieved from [Link]

  • Minassi, A., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry, 65(10), 7167-7190.
  • Chemical Review and Letters. (2021).
  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). Retrieved from [Link]

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents. (n.d.).
  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - UNIPI. (n.d.). Retrieved from [Link]

  • Jacobson, K. A., et al. (2020). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 63(15), 8246-8263.
  • Matassini, C., Clemente, F., & Cardona, F. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 25(2), 336.
  • Reddit. (2021, June 14). Grignard Synthesis?. r/Chempros. Retrieved from [Link]

  • Sugimoto, H., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 36(17), 2520-2527.
  • ResearchGate. (2016, July 15). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Suginome, M., et al. (2006).
  • Reddit. (2025, January 31). Grignard reaction solidified. r/Chempros. Retrieved from [Link]

  • EP2455377A1 - Synthesis of fentanyl analogs - Google Patents. (n.d.).
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

  • AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Retrieved from [Link]

  • CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents. (n.d.).
  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents. (n.d.).
  • Usiena air. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Retrieved from [Link]

  • PubMed. (2024, October 16). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone - Google Patents. (n.d.).
  • Asian Journal of Chemistry. (2017, July 15). Synthesis and Characterization of Donepezil Intermediate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Substitution on (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing nucleophilic substitution reactions involving (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile benzylic chloride intermediate. Our goal is to provide you with actionable insights, robust troubleshooting strategies, and a foundational understanding of the reaction dynamics to help you achieve higher yields, better purity, and more efficient reaction times.

The substrate, (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone, is a primary benzylic halide. This structure is highly amenable to nucleophilic substitution, proceeding readily through either an SN1 or SN2 mechanism depending on the specific reaction conditions. The electron-withdrawing nature of the para-benzoylpiperidine group can influence the reactivity of the benzylic carbon, while the resonance stabilization of the potential benzylic carbocation plays a critical role. Understanding how to manipulate these factors is key to successful synthesis.

This guide is structured into two main sections: a Frequently Asked Questions (FAQ) section to cover core concepts and a Troubleshooting Guide to address specific experimental challenges.

Frequently Asked Questions (FAQ)

Q1: What is the most likely reaction mechanism for this substrate: SN1 or SN2?

A1: (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is a primary benzylic halide, a class of substrates that can readily undergo both SN1 and SN2 reactions .[1][2] The choice of mechanism is not inherent to the substrate alone but is dictated by the reaction conditions you choose.

  • SN2 Pathway: This pathway is favored by the use of strong, unhindered nucleophiles in polar aprotic solvents (e.g., Acetone, DMF, DMSO, Acetonitrile).[3] The reaction is a single, concerted step where the nucleophile attacks as the chloride leaving group departs.

  • SN1 Pathway: This pathway becomes competitive or dominant with weaker nucleophiles (e.g., water, alcohols) or under conditions that favor carbocation formation, such as the use of polar protic solvents. The benzylic carbocation that would form is stabilized by resonance with the adjacent phenyl ring, making the SN1 route viable.[4]

For achieving predictable, high-yielding substitution, it is often preferable to design conditions that strongly favor one pathway. For most synthetic applications aiming to couple a specific nucleophile, forcing the reaction down an SN2 pathway provides better control over the outcome.

Q2: How do I select the best solvent for my reaction?

A2: Solvent choice is critical as it influences nucleophile reactivity and can determine the reaction mechanism.

  • For SN2 Reactions (Recommended): Use Polar Aprotic Solvents . These solvents (DMF, DMSO, acetonitrile) are excellent at solvating the counter-ion of the nucleophilic salt but do not form strong hydrogen bonds with the nucleophile itself. This leaves the nucleophile "naked" and highly reactive.[3]

  • For SN1 Reactions: Use Polar Protic Solvents (e.g., ethanol, methanol, water). These solvents stabilize the carbocation intermediate and the leaving group through hydrogen bonding, favoring the SN1 pathway. However, they can also solvate and deactivate the nucleophile, reducing the rate of SN2 reactions.[5][6]

SolventTypeDielectric Constant (ε)Boiling Point (°C)Notes on Application
Acetonitrile (ACN) Polar Aprotic37.582Excellent for many SN2 reactions; easy to remove under vacuum.[7]
Dimethylformamide (DMF) Polar Aprotic36.7153High-boiling, excellent solvating power for a wide range of salts.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7189Very high-boiling; exceptional at promoting SN2 rates but can be difficult to remove.[7]
Acetone Polar Aprotic20.756Lower boiling, ideal for Finkelstein reactions where NaCl or NaBr precipitation drives the equilibrium.[8][9]
Ethanol (EtOH) Polar Protic24.578Promotes SN1; can act as a nucleophile itself (solvolysis).
Q3: When is a base necessary, and which one should I use?

A3: A base is required if your nucleophile is neutral and needs to be deprotonated to become active (e.g., thiols, alcohols, secondary amines) or to neutralize an acidic byproduct formed during the reaction (e.g., HCl if the nucleophile is an amine).

  • For Deprotonation: Use a base with a pK­­a of its conjugate acid that is at least 2 units higher than the pKa of your nucleophile.

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Mild, inexpensive, and effective for deprotonating phenols, thiols, and carboxylic acids. They are often used in polar aprotic solvents like acetonitrile or DMF.[7]

    • Organic Amines (Triethylamine, DIPEA): Soluble in organic solvents, used as acid scavengers. They are generally not strong enough to deprotonate alcohols or thiols effectively.

    • Hydrides (NaH): A very strong, non-nucleophilic base for deprotonating alcohols and other weak acids. Requires an anhydrous solvent (like THF or DMF).

  • As an Acid Scavenger: When reacting with a primary or secondary amine, 2 equivalents of the amine nucleophile can be used—one to displace the chloride and the second to act as the base. Alternatively, an inert base like triethylamine or DIPEA can be used to preserve the primary nucleophile.

Q4: Should I use a catalyst?

A4: Catalysis can dramatically accelerate slow reactions. Two common strategies are particularly effective for this substrate:

  • Halide Exchange (Finkelstein Reaction): The C-Cl bond can be converted to a more reactive C-I bond by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). Iodide is an excellent nucleophile and a superb leaving group. The reaction of the in-situ generated benzyl iodide is much faster.[10][11] This is highly effective in acetone, where the resulting NaCl is insoluble and precipitates, driving the reaction forward.[8][9]

  • Phase-Transfer Catalysis (PTC): If your nucleophile is an inorganic salt (e.g., NaCN, NaN₃, KOAc) with poor solubility in the organic reaction solvent, a phase-transfer catalyst is essential. Catalysts like tetrabutylammonium bromide (TBAB) or a crown ether can transport the nucleophile anion from the solid or aqueous phase into the organic phase where the substrate is dissolved, accelerating the reaction significantly.[12][13][14]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Your reaction has run to completion (as judged by TLC or LC-MS), but the desired product is obtained in low yield or not at all.

Possible Cause A: Poor Nucleophile Reactivity

The nucleophile may not be strong enough to displace the chloride under the chosen conditions.

Solution:

  • Switch to a More Polar Aprotic Solvent: Move from a solvent like THF or Acetone to DMF or DMSO to increase the effective reactivity of your nucleophile.

  • Activate the Leaving Group: Add 0.1 equivalents of NaI or KI to the reaction mixture to catalyze the reaction via the more reactive benzyl iodide intermediate (Finkelstein reaction).[15]

  • Increase Temperature: Gently heat the reaction (e.g., to 50-80 °C). Benzylic systems are generally stable, but monitor for decomposition by TLC.

Possible Cause B: Side Reaction - Dimerization/Polymerization

The product of the reaction may itself be nucleophilic and react with another molecule of the starting material, leading to dimers or oligomers. This is common with amine or thiol nucleophiles.

Solution:

  • Slow Addition: Add the (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone solution slowly via a syringe pump to a solution of the nucleophile. This keeps the concentration of the electrophile low at all times, favoring the desired reaction over the side reaction.

  • Use Excess Nucleophile: Employing a 2-3 fold excess of the nucleophile can statistically favor the formation of the desired monomeric product.

Possible Cause C: Incompatible Base

If deprotonating a nucleophile, the base itself (e.g., NaOH, KOH) might be competing as a nucleophile, leading to the formation of the corresponding benzyl alcohol byproduct.

Solution:

  • Use a Non-Nucleophilic Base: Switch to a sterically hindered or non-nucleophilic base. Potassium carbonate (K₂CO₃) is an excellent choice for many applications. For very weak acids, sodium hydride (NaH) is effective and non-nucleophilic.

  • Pre-form the Nucleophile: In a separate flask, deprotonate your nucleophile with the base (e.g., NaH in THF). Then, add the solution of the substrate to this pre-formed nucleophilic salt.

Problem 2: Slow or Incomplete Reaction

The reaction stalls, and a significant amount of starting material remains even after prolonged reaction times.

Possible Cause A: Insufficient Solubility

The nucleophilic salt or base may be poorly soluble in the reaction solvent, leading to a low concentration of active nucleophile.

Solution:

  • Add a Phase-Transfer Catalyst: If you have a two-phase system (e.g., solid-liquid or liquid-liquid), add 5-10 mol% of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). The catalyst will shuttle the nucleophile into the organic phase.

  • Change Solvent: Switch to a solvent with better solvating power for your specific nucleophile, such as DMF or DMSO.

Possible Cause B: Reaction Equilibrium

The reverse reaction may be significant, especially if the leaving group is a stronger nucleophile than the incoming nucleophile in that specific solvent.

Solution:

  • Employ the Finkelstein Principle: As mentioned, using NaI in acetone is a powerful way to drive the reaction. The precipitation of NaCl removes it from the equilibrium, making the overall transformation irreversible.[9][11]

  • Use an Acid Scavenger: If the reaction generates an acid (e.g., HCl), it can protonate your nucleophile, deactivating it. Ensure a suitable base is present to neutralize the acid as it forms.

Problem 3: Formation of Impurities or Byproducts

The reaction works, but the crude product is contaminated with significant impurities, complicating purification.

Possible Cause A: Elimination Byproduct (E2)

Although less common for primary benzylic halides, a strong, sterically hindered base can potentially promote E2 elimination, especially at higher temperatures. This is more of a concern for secondary or tertiary benzylic systems but should not be entirely discounted.

Solution:

  • Use a Weaker Base: If possible, switch from a strong base like an alkoxide to a milder one like K₂CO₃.

  • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at elevated temperatures. Running the reaction at room temperature or below can suppress this pathway.

Possible Cause B: Over-alkylation

If the product of the initial substitution is still nucleophilic (e.g., a primary amine product), it can react again with the starting material.

Solution:

  • Control Stoichiometry: Use a large excess (5-10 equivalents) of the initial nucleophile to ensure the electrophilic starting material is consumed before it can react with the product.

  • Protecting Groups: If applicable, use a nucleophile with a protecting group that can be removed after the reaction (e.g., using a Boc-protected diamine and deprotecting later).

Experimental Workflow & Visualization

Sample Protocol: SN2 Synthesis of an Ether Derivative

This protocol describes a general procedure for the reaction with a phenolic nucleophile using potassium carbonate as a base in acetonitrile, a common and effective set of conditions.

Materials:

  • (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone (1.0 eq)

  • 4-Methoxyphenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)

  • Potassium Iodide (KI) (0.1 eq)

  • Anhydrous Acetonitrile (ACN)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-methoxyphenol, potassium carbonate, and potassium iodide.

  • Add anhydrous acetonitrile and stir the resulting suspension for 15 minutes at room temperature.

  • In a separate flask, dissolve (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone in anhydrous acetonitrile.

  • Add the substrate solution to the stirring suspension of the nucleophile and base.

  • Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Diagrams
Reaction Mechanism Pathways

G sub (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone sn2 SN2 Pathway sub->sn2 Strong Nu: Polar Aprotic Solvent sn1 SN1 Pathway sub->sn1 Weak Nu: Polar Protic Solvent ts_sn2 [Nu---C---Cl]‡ Pentacoordinate T.S. sn2->ts_sn2 int_sn1 Benzylic Carbocation (Resonance Stabilized) sn1->int_sn1 prod Substitution Product ts_sn2->prod Concerted int_sn1->prod Nu: Attack

Caption: SN1 vs. SN2 pathways for the substrate.

Troubleshooting Workflow for Low Yield

G start Low Product Yield c1 Is the nucleophile strong enough? start->c1 c2 Are side reactions occurring? start->c2 c3 Is the base competing? start->c3 s1a Switch to DMF/DMSO c1->s1a s1b Add catalytic NaI/KI (Finkelstein) c1->s1b s2a Use slow addition of electrophile c2->s2a s2b Use excess nucleophile c2->s2b s3a Use non-nucleophilic base (K₂CO₃) c3->s3a s3b Pre-form the nucleophilic salt c3->s3b

Caption: Decision tree for troubleshooting low yield issues.

References
  • International Journal of Innovative Research in Science, Engineering and Technology. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]

  • Sathee Jee. Finkelstein Reaction. [Link]

  • Quora. Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?. [Link]

  • MDPI. Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. [Link]

  • St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. [Link]

  • University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. [Link]

  • BYJU'S. Finkelstein Reaction. [Link]

  • AdiChemistry. FINKELSTEIN REACTION | EXPLANATION. [Link]

  • Wikipedia. Finkelstein reaction. [Link]

  • OperaChem. Phase transfer catalysis (PTC). [Link]

  • J&K Scientific LLC. Finkelstein Reaction. [Link]

  • eGyanKosh. PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. [Link]

  • Wikipedia. Phase-transfer catalyst. [Link]

  • Khan Academy. Reactions at the benzylic position. [Link]

  • YouTube. Allylic and Benzylic Halides - SN1 and SN2 Reactions. [Link]

  • ACS Publications. How Solvation Influences the SN2 versus E2 Competition | The Journal of Organic Chemistry. [Link]

  • PubMed Central - NIH. How Solvation Influences the SN2 versus E2 Competition. [Link]

  • St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]

  • Quora. What is the effect of solvent on SN2?. [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

Sources

Technical Support Center: Strategies for Improving the Solubility of Piperidine-Based Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for one of the most common hurdles in synthetic and medicinal chemistry: the poor solubility of piperidine-based intermediates. The piperidine moiety is a cornerstone of modern pharmaceuticals, but its derivatives can often present significant solubility challenges that impede reaction progress, complicate purification, and hinder formulation.[1]

This document is structured as a dynamic Q&A-based resource. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed, rational decisions in the laboratory.

Part 1: Troubleshooting Guide - Diagnosis and Step-by-Step Solutions

This section addresses specific problems you may encounter during your experimental work. Each question is followed by a detailed explanation of the cause and a series of actionable steps to resolve the issue.

Q1: My piperidine intermediate has poor solubility in common organic solvents for my reaction (e.g., DCM, ACN). How can I select a better solvent system?

A1: This is a classic challenge rooted in the principle of "like dissolves like." The solubility of a piperidine derivative is dictated by the interplay of its overall polarity, hydrogen bonding capability, and crystal lattice energy, which are heavily influenced by its substituents.[2][3] A systematic approach is more effective than random solvent screening.

Underlying Cause: A mismatch between the solute's and solvent's polarity is the most frequent cause. Bulky, nonpolar substituents on the piperidine ring can render the intermediate too lipophilic for moderately polar solvents, while unprotected polar groups (like secondary amines or hydroxyls) might make it insoluble in nonpolar solvents like hexane.[4]

Solutions & Experimental Workflow:

  • Consult Hansen Solubility Parameters (HSP): Move beyond simple polarity indices. HSP quantifies a solvent's character based on three parameters: dispersion (δD), polar (δP), and hydrogen bonding (δH) forces.[5][6] The goal is to match the HSP of your solute with a solvent or solvent blend. While determining the exact HSP of a novel intermediate requires experimentation, you can estimate it based on its structure and use known solvent HSP values to guide your selection.[7] Two "bad" solvents can sometimes be combined to make a good solvent system if their blended HSP matches the solute.[5]

  • Employ a Co-Solvent Strategy: A co-solvent, a water-miscible organic solvent, can significantly enhance solubility by reducing the polarity of the overall system or disrupting the solute's crystal lattice.[8][9][10] Polar aprotic solvents like DMF, DMSO, or NMP are powerful co-solvents for many organic compounds and are excellent choices for reactions involving piperidine derivatives.[11]

    • Action: Start by adding the co-solvent (e.g., DMF, DMSO) to your primary solvent in small increments (e.g., 5-10% v/v) and observe solubility.[8]

  • Consider Temperature: For many compounds, solubility increases with temperature.

    • Action: Cautiously increase the reaction temperature while monitoring the solubility of your starting materials. Be mindful of the potential for side reactions or degradation at elevated temperatures.[12]

  • Place a small, known amount (e.g., 5 mg) of your intermediate into several vials.

  • To each vial, add 0.1 mL of your primary reaction solvent (e.g., ACN). Note the poor solubility.

  • Create a panel of co-solvents (e.g., DMF, DMSO, NMP, THF, Methanol).

  • Add the first co-solvent dropwise (e.g., 10 µL increments) to the first vial, vortexing after each addition, until the solid dissolves. Record the volume of co-solvent required.

  • Repeat for each co-solvent to identify the most effective one.

  • Scale up the optimized solvent/co-solvent ratio for your reaction. Ensure the chosen co-solvent is compatible with your reaction chemistry.

SolventPolarity IndexBoiling Point (°C)Key Characteristics & Use Cases
Dichloromethane (DCM)3.139.6Good general-purpose solvent for less polar derivatives. Volatile.
Acetonitrile (ACN)5.881.6Moderately polar, common in chromatography and reactions.
Ethanol (EtOH)4.378.4Polar protic, good for derivatives capable of H-bonding.[12]
Tetrahydrofuran (THF)4.066.0Ethereal solvent, good for organometallic reactions.
Toluene2.4110.6Nonpolar, useful for azeotropic water removal.
N,N-Dimethylformamide (DMF)6.4153.0Highly polar aprotic, excellent solubilizer for many compounds.[11]
Dimethyl Sulfoxide (DMSO)7.2189.0Very powerful polar aprotic solvent, can be difficult to remove.[11]
Q2: My piperidine intermediate "crashes out" of solution during aqueous workup. What is happening and how can I fix it?

A2: This is an extremely common and predictable issue related to the basicity of the piperidine nitrogen. The solubility of your intermediate becomes highly dependent on the pH of the aqueous solution.

Underlying Cause: The nitrogen atom in the piperidine ring is basic, with a typical pKa of the corresponding protonated form around 11.2.[11][13]

  • In acidic conditions (pH < pKa): The nitrogen is protonated, forming a positively charged piperidinium salt. This salt is often highly soluble in water and other polar protic solvents.[11]

  • In basic conditions (pH > pKa): The nitrogen is in its neutral, free-base form. This form is significantly less polar and thus more soluble in organic solvents and less soluble in water.[11]

When you perform a workup, changing the pH of the aqueous layer can dramatically alter your compound's solubility, causing it to precipitate if it is no longer soluble in either phase.

G cluster_0 Aqueous Phase cluster_1 Organic Phase Aqueous_Soluble Piperidinium Salt (R₃N⁺H) Highly Water Soluble Aqueous_Insoluble Free Base (R₃N) Poorly Water Soluble Aqueous_Soluble->Aqueous_Insoluble Add Base (pH ↑) Aqueous_Insoluble->Aqueous_Soluble Add Acid (pH ↓) Organic_Soluble Free Base (R₃N) Soluble in Organic Solvents Organic_Insoluble Piperidinium Salt (R₃N⁺H) Insoluble in Nonpolar Organic Solvents Organic_Soluble->Organic_Insoluble Add Acid Organic_Insoluble->Organic_Soluble Add Base

Caption: pH-dependent equilibrium of piperidine intermediates.

Solutions & Experimental Workflow:

  • Control the pH During Extraction: The goal is to ensure your compound is in the correct protonation state to reside in your desired phase. This is the basis of acid-base extraction.[14]

    • To extract into the organic layer: Make the aqueous layer basic (e.g., pH > 12 with 1M NaOH) to ensure the piperidine is in its neutral free-base form.[14]

    • To extract into the aqueous layer (for purification): Make the aqueous layer acidic (e.g., pH < 2 with 1M HCl). Your basic intermediate will move to the aqueous phase as a salt, leaving non-basic impurities in the organic layer.[14] You can then re-basify the aqueous layer and extract your purified product back into an organic solvent.[14]

  • Prevent Precipitation at the Interface: If the compound is precipitating during extraction, it may be because the local pH at the point of mixing is causing insolubility, or the chosen organic solvent cannot dissolve the free base form effectively.

    • Action 1: Before extraction, ensure the pH of the aqueous layer is firmly acidic or basic. Check with pH paper.

    • Action 2: If precipitation persists after basification, your organic solvent may be inadequate. Switch to a more powerful or polar organic solvent for the extraction (e.g., from ethyl acetate to DCM or a mixture like DCM/isopropanol).

Part 2: Frequently Asked Questions (FAQs)

  • Q: What is a good starting point for pH adjustment during the purification of a piperidine intermediate?

    • A: For a typical basic protein or compound, adjusting the buffer pH to be at least one unit away from the isoelectric point (pI) or pKa is crucial for maintaining solubility and ensuring proper binding to ion-exchange columns.[15][16][17] For a piperidine with a pKa of ~11, if you want it to be charged and water-soluble, adjust the pH to be acidic, for instance, between 2 and 4.[16] If you want it to be neutral and organic-soluble, adjust the pH to be strongly basic, such as pH 12-14.

  • Q: Can salt formation be used to improve the handling of a difficult intermediate?

    • A: Absolutely. Converting a weakly basic piperidine intermediate into a stable salt (e.g., a hydrochloride or tartrate salt) is a very common and effective strategy.[18][19] Salts are typically crystalline, non-hygroscopic solids with higher melting points and improved aqueous solubility compared to the free base, which can simplify isolation, purification, and storage.[19]

  • Q: My compound precipitates from its DMSO stock solution when diluted into an aqueous assay buffer. How can I avoid this?

    • A: This is a classic problem for lipophilic compounds. The DMSO is a strong organic co-solvent, but when diluted heavily into an aqueous buffer, its solubilizing power is lost, and the compound crashes out.[3]

    • Solutions:

      • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as high as tolerable (usually 0.5-1%) to aid solubility.[3]

      • Use Intermediary Dilutions: Perform a serial dilution, first into a buffer containing a higher percentage of an organic co-solvent before the final dilution into the assay buffer.[3]

      • Employ Cyclodextrins: For assays, using cyclodextrins can be highly effective. These molecules have a hydrophobic interior that can encapsulate your piperidine derivative, while the hydrophilic exterior keeps the entire complex soluble in water.[3][11]

  • Q: Are there any advanced techniques for extremely insoluble intermediates?

    • A: Yes. For particularly challenging cases, you can explore:

      • Complexation: Using host molecules like cyclodextrins can encapsulate the intermediate, forming an inclusion complex with greatly enhanced apparent aqueous solubility.[11][20]

      • Structural Modification: Temporarily introducing a protecting group (e.g., Boc) can alter the compound's polarity and disrupt its crystal packing, which can improve solubility in specific solvents.

      • Co-crystals: Forming a co-crystal with a benign co-former can create a new solid form with entirely different (and often improved) physicochemical properties, including solubility.[3]

G Start Poor Solubility Observed Problem_Type Where is the issue? Start->Problem_Type Reaction Reaction Problem_Type->Reaction During Reaction Workup Workup Problem_Type->Workup During Workup/ Purification Assay Assay Problem_Type->Assay During Assay Prep Solvent_Screen Solvent_Screen Reaction->Solvent_Screen Try Co-Solvents (DMF, DMSO, NMP) PH_Adjust PH_Adjust Workup->PH_Adjust Adjust Aqueous pH DMSO_Conc DMSO_Conc Assay->DMSO_Conc Optimize Final DMSO % Temp Increase Temperature (with caution) Solvent_Screen->Temp Still Insoluble Success Success Solvent_Screen->Success Soluble Temp->Success Soluble Extraction Extraction PH_Adjust->Extraction pH < pKa for Aqueous Phase pH > pKa for Organic Phase Extraction->Success Separation Achieved Change_Solvent Use Stronger Organic Solvent Extraction->Change_Solvent Precipitation Occurs Change_Solvent->Success DMSO_Conc->Success Soluble Cyclodextrin Use Cyclodextrins or other solubilizers DMSO_Conc->Cyclodextrin Still Precipitates Cyclodextrin->Success Soluble

Caption: Decision tree for troubleshooting piperidine solubility.

References

  • Cosolvent - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Cosolvent. (n.d.). ScienceDirect. Retrieved January 17, 2026, from [Link]

  • BenchChem. (2025).
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved January 17, 2026, from [Link]

  • Hansen Solubility Parameters. (n.d.). Retrieved January 17, 2026, from [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • Bashimam, M. (2015). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research, 7(8), 597-599.
  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved January 17, 2026, from [Link]

  • BenchChem. (2025).
  • Protheragen. (2025, September 11). What solvents can dissolve piperidines?. Retrieved January 17, 2026, from [Link]

  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. BenchChem.
  • Solubility of Things. (n.d.). Piperidine. Retrieved January 17, 2026, from [Link]

  • Ali, M. S., et al. (2025). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.
  • Hansen, C. M. (2000). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • iFormulate. (2017, February 2). iFormulate introduces…a quick guide to Hansen Solubility Parameters [Video]. YouTube. [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved January 17, 2026, from [Link]

  • IRO Chelating. (2025, December 23). Co-solvent: Significance and symbolism. Retrieved January 17, 2026, from [Link]

  • Yodsoontorn, T., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics, 1-14.
  • BenchChem. (2025). Technical Support Center: Managing Impurities in Piperidine Synthesis. BenchChem.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Co-solvent - The 'Medicinal Magician' in The Laboratory. Retrieved January 17, 2026, from [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Retrieved January 17, 2026, from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved January 17, 2026, from [Link]

  • Chattopadhyay, S., et al. (2012). A unified method for purification of basic proteins.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved January 17, 2026, from [Link]

  • International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved January 17, 2026, from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved January 17, 2026, from [Link]

  • Tominaga, N., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. Molecules (Basel, Switzerland), 26(23), 7175.
  • Trialtus Bioscience. (2020, February 18). pH and Protein Purification. Retrieved January 17, 2026, from [Link]

  • Molecules. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025, August 4). Should the pH of the protein purification buffer be calibrated under the purification conditions?. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2022, April 7). How to adjust pH of lysis, binding, and elution buffer for protein purification?. Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (2024, April 16). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Purification Strategies for Reactions Involving (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of unreacted (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone from your reaction mixtures. As Senior Application Scientists, we ground our recommendations in fundamental chemical principles and field-proven methodologies.

Introduction: The Challenge of a Bifunctional Reagent

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is a valuable bifunctional reagent. Its piperidinyl-methanone portion confers specific solubility and electronic properties, while the chloromethyl group acts as a reactive electrophile, akin to benzyl chloride. This dual nature makes it an effective building block but also presents a distinct purification challenge: removing the unreacted, moderately polar, and reactive starting material from a potentially complex product mixture. This guide is structured to help you navigate this challenge systematically.

Part 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses fundamental questions about the reagent's properties and the initial steps to consider post-reaction.

Q1: What are the key chemical properties of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone that influence purification?

Answer: Understanding the molecule's structure is key. It possesses:

  • An Electrophilic Benzyl Chloride Moiety: This is the reactive center for nucleophilic substitution. It is also a potential lachrymator and should be handled with care. Like benzyl chloride, this group is susceptible to hydrolysis, especially under basic conditions, which can form the corresponding benzyl alcohol.[1]

  • A Tertiary Amide (Benzoyl Piperidine): This part of the molecule is generally stable but contributes to its moderate polarity and potential for hydrogen bonding.

  • Solubility: Based on its structure, it is expected to be soluble in a range of common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF), and poorly soluble in water and nonpolar solvents like hexanes.

Q2: My reaction is complete. What is the very first step I should consider before purification?

Answer: The first and most critical step is to quench the reaction . This involves deactivating any remaining reactive species, particularly the unreacted (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone. An unquenched electrophile can continue to react during workup and purification, leading to the formation of new impurities and a lower yield of your desired product. A chemical quench is often the most effective strategy.[2]

Q3: How do I monitor the presence of unreacted starting material in my crude mixture?

Answer: Thin-Layer Chromatography (TLC) is the most common and rapid method for initial assessment.[3] High-Performance Liquid Chromatography (HPLC) provides more sensitive and quantitative analysis.[4][5]

  • TLC Analysis: Spot the crude reaction mixture, your purified product (if available), and the (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone starting material on the same plate. A persistent spot in the crude lane that corresponds to the starting material's Rf value indicates its presence.[3]

  • HPLC Analysis: An HPLC method can resolve the starting material from the product, allowing for quantification of the impurity. Developing a method is crucial for process chemistry and quality control.[6]

Part 2: Troubleshooting Guide - Purification Strategies

This section provides detailed, question-formatted guides for specific purification techniques.

Chemical Quenching: Deactivating the Electrophile
Q4: The unreacted starting material is complicating my purification. How can I chemically neutralize it before workup?

Answer: You can convert the reactive chloromethyl group into a more easily separable species. This is achieved by adding a nucleophile that reacts selectively with the benzyl chloride moiety. The choice of nucleophile determines the nature of the resulting byproduct.[2]

Causality: The goal is to transform the moderately polar, reactive starting material into a compound with significantly different properties (e.g., highly polar and water-soluble, or much less polar) that can be easily removed via extraction or chromatography.[2]

Workflow: Chemical Quench Strategy

crude Crude Reaction Mixture (Product + Unreacted SM) add_quench Add Quenching Agent (e.g., aq. Ammonia, Thiol) crude->add_quench Step 1 stir Stir at RT (Allow time for reaction) add_quench->stir Step 2 quenched_mix Quenched Mixture (Product + Derivatized SM) stir->quenched_mix Step 3 workup Aqueous Workup / Extraction quenched_mix->workup Step 4

Caption: Workflow for quenching unreacted electrophile.

Recommended Quenching Agents:

Quenching AgentResulting ByproductRemoval MethodRationale
Aqueous Ammonia (NH₃) Benzylamine derivativeAcidic wash (e.g., 1M HCl)The resulting amine is basic and can be protonated to form a water-soluble salt, which is easily removed in an aqueous extraction.[1]
Sodium Mercaptoethanesulfonate Water-soluble thioether sulfonateWater washForms a highly polar, water-soluble salt, which partitions into the aqueous layer during extraction. This is a very effective method described for electrophiles.[2]
Triethylamine (TEA) Quaternary ammonium saltWater washForms a water-soluble quaternary ammonium salt. However, this can sometimes act as a phase-transfer catalyst, so its suitability is reaction-dependent.

See the Protocols section for a detailed quenching procedure.

Liquid-Liquid Extraction: Exploiting Solubility Differences
Q5: I've quenched my reaction. How can I use extraction to remove the byproduct or any remaining starting material?

Answer: Liquid-liquid extraction is a powerful technique for separating compounds based on their differing solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[7][8]

Causality: The success of extraction hinges on the partition coefficient of the compounds. By modifying the pH of the aqueous phase, you can change the charge state of acidic or basic impurities, dramatically altering their solubility and enabling their removal from the organic layer where your product resides.[7]

Troubleshooting Extraction Issues:

  • Issue: The quenched byproduct (e.g., from an ammonia quench) is not being fully removed.

    • Solution: Ensure your acidic wash is effective. Use a sufficient volume of dilute acid (e.g., 1M HCl) and check the pH of the aqueous layer to ensure it is acidic. Perform multiple extractions with fresh aqueous solution as this is more effective than a single large-volume extraction.[9]

  • Issue: Emulsions are forming at the interface of the organic and aqueous layers.

    • Solution: Emulsions are common when dealing with amide-containing molecules. To break them, try adding brine (saturated NaCl solution), which increases the polarity of the aqueous phase. Gentle swirling instead of vigorous shaking can also prevent their formation.[9]

Column Chromatography: The High-Resolution Approach
Q6: Extraction isn't separating the starting material from my product. What's the next step?

Answer: Flash column chromatography is the preferred method for separating compounds with similar polarities. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (solvent system) is critical.

Causality: Chromatography separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.[10] For silica gel, a polar stationary phase, more polar compounds will adhere more strongly and elute later. (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is moderately polar and will require a mobile phase of intermediate polarity for effective elution.

Troubleshooting Chromatography:

  • Issue: The starting material and product have very similar Rf values on TLC, leading to co-elution.

    • Solution 1: Optimize the Mobile Phase. Experiment with different solvent systems. If using a standard ethyl acetate/hexanes gradient, try incorporating a small amount of a different solvent like dichloromethane or a trace of triethylamine (if your product is basic) to alter the selectivity of the separation.[11]

    • Solution 2: Change the Stationary Phase. If silica gel fails, consider using a different stationary phase. Reverse-phase silica (C18) separates compounds based on hydrophobicity, which may provide the necessary resolution.[6]

    • Solution 3: Derivatization. If separation is impossible, consider if the unreacted starting material could be chemically altered post-reaction (as in a quench) to something with a vastly different polarity before attempting chromatography.[1]

Recrystallization: Purifying Solid Products
Q7: My final product is a solid, but it's contaminated with the starting material. Can I use recrystallization?

Answer: Yes, if your product is a solid and the unreacted starting material is present as an impurity (typically <10%), recrystallization can be a highly effective final purification step.[12][13]

Causality: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[14] As a hot, saturated solution cools, the decreasing solubility forces the desired compound to crystallize out, while impurities remain in the "mother liquor" because they are not concentrated enough to saturate the solution.[15][16]

Decision Tree: Choosing a Purification Method

leaf leaf start Reaction Complete quench Is unreacted electrophile present? start->quench polarity_diff Are polarities of product & SM different? quench->polarity_diff Yes leaf_chrom Use Column Chromatography quench->leaf_chrom No leaf_quench Perform Chemical Quench quench->leaf_quench Recommended First Step product_solid Is product a solid? polarity_diff->product_solid No leaf_extract Use Liquid-Liquid Extraction polarity_diff->leaf_extract Yes product_solid->leaf_chrom No leaf_recrys Attempt Recrystallization product_solid->leaf_recrys Yes leaf_quench->polarity_diff

Caption: Decision guide for selecting a purification strategy.

Part 3: Analytical & Monitoring Guide

Accurate monitoring is essential for successful purification.

Q8: How do I set up a TLC system to effectively monitor the removal of the starting material?

Answer: A well-run TLC plate is your best guide for reaction monitoring and choosing a chromatography solvent system.[3]

  • Plate Preparation: Use silica gel plates. Draw a baseline in pencil ~1 cm from the bottom.

  • Spotting: Spot dilute solutions of your starting material (SM), the crude reaction mixture (Crude), and a "co-spot" (both SM and Crude spotted on top of each other). The co-spot is crucial for confirming if a spot in your crude lane is indeed the starting material.[3]

  • Solvent System: Based on the polarity of similar compounds, a good starting point for the mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30:70 EtOAc:Hexanes). Adjust the ratio to achieve an Rf value for your product of ~0.3-0.4.

  • Visualization: Visualize the plate under UV light (254 nm). The aromatic rings in the starting material and many products will show up as dark spots. Staining (e.g., with potassium permanganate) can also be used.

Q9: When should I use HPLC instead of TLC?

Answer: Use HPLC when you need high-resolution separation and quantitative data.[4] It is indispensable for:

  • Process Development: Accurately quantifying the conversion of starting material to product over time.[17][18]

  • Purity Assessment: Determining the exact percentage of residual starting material in your final compound, which is critical in pharmaceutical development.[6][19]

  • Difficult Separations: When compounds are inseparable by TLC, HPLC with its wide variety of columns and elution conditions can often achieve separation.[20]

Q10: Can I use NMR to confirm the absence of starting material?

Answer: Absolutely. Proton NMR (¹H NMR) is an excellent tool for confirming the purity of your final product.[21]

  • Method: Compare the ¹H NMR spectrum of your purified product with the spectrum of the (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone starting material.

  • Key Signal: The most diagnostic signal for the starting material is the singlet corresponding to the two protons of the chloromethyl group (-CH₂Cl). This peak will be absent in the spectrum of your pure product.

  • Quantitative Analysis: By integrating a unique peak from the starting material and a unique peak from your product, you can estimate the relative molar ratio and thus the purity of your sample.[22][23]

Part 4: Key Experimental Protocols

Protocol 1: Chemical Quench Using Aqueous Ammonia

This protocol is designed to convert unreacted (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone into its corresponding benzylamine derivative, which can then be removed with an acidic wash.

  • Cool the Reaction: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.

  • Add Quenching Agent: Slowly add an excess of concentrated aqueous ammonia (e.g., 2-3 equivalents relative to the initial amount of starting material) to the stirring reaction mixture.

  • Stir: Allow the mixture to stir vigorously at room temperature for 1-2 hours to ensure the complete reaction of the unreacted benzyl chloride.

  • Monitor: Use TLC to confirm the disappearance of the starting material spot. A new, more polar spot corresponding to the benzylamine derivative may appear.

  • Proceed to Extraction: The quenched mixture is now ready for aqueous workup and extraction as described in Protocol 2.[1]

Protocol 2: Aqueous Extraction Post-Quench

This protocol is for the workup of a reaction mixture after an ammonia quench.

  • Dilute: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM) and transfer it to a separatory funnel.[9]

  • Water Wash: Add an equal volume of deionized water, shake, and separate the layers. Discard the aqueous layer.

  • Acidic Wash: Add an equal volume of 1M HCl (aq). Shake the funnel, venting frequently. Allow the layers to separate and discard the aqueous layer. This step removes the basic benzylamine byproduct.[24]

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.[9]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of the quenched starting material.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Wikipedia. (2023). Recrystallization (chemistry). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. Retrieved from [Link]

  • Mahia, P., et al. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Journal of Chromatographic Science, 47(2), 121-6. Retrieved from [Link]

  • Bédard, A.-C., et al. (2018). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • JoVE. (2020). Extraction - Concept. Retrieved from [Link]

  • LCGC International. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Mobile tool for HPLC reaction monitoring. Retrieved from [Link]

  • Study.com. (n.d.). how can nmr be used to show that there is no starting material left in the products?. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Extraction - Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Extraction (chemistry). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Retrieved from [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

  • YouTube. (2020). Extraction technique in organic chemistry. Retrieved from [Link]

  • ACS Publications. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Retrieved from [Link]

  • YouTube. (2020). Thin Layer Chromatography (TLC) demonstration. Retrieved from [Link]

  • Google Patents. (1997). Method for removing unreacted electrophiles from a reaction mixture.
  • ResearchGate. (2017). Can H-NMR distinguish between unreacted substances and final product?. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved from [Link]

  • ChemSynthesis. (n.d.). (4-chloro-1-methyl-4-piperidinyl)(phenyl)methanone. Retrieved from [Link]

  • Quora. (2020). What are some reasons that NMR spectrometry produced low yield or could not differentiate starting material from product?. Retrieved from [Link]

  • Macsen Labs. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • Wikipedia. (2023). List of purification methods in chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC analysis of ABTC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). General Procedures for Removing Impurities. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Uses of TLC. Retrieved from [Link]

  • Sci-Hub. (2005). Organic Spectroscopy Laboratory: Utilizing IR and NMR in the Identification of an Unknown Substance. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methylenepiperidin-1-yl)(phenyl)methanone. Retrieved from [Link]

  • J-STAGE. (n.d.). ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN. Retrieved from [Link]

  • Reddit. (2022). separating benzyl bromide and product spots on tlc. Retrieved from [Link]

  • NIST. (n.d.). Methanone, (4-chlorophenyl)phenyl-. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure analysis of 4-fluoro phenyl(4-methyl piperidin-1-yl) methanone. Retrieved from [Link]

Sources

Technical Support Center: Degradation of Benzylic Chloride-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with benzylic chloride-containing compounds. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the degradation pathways of these reactive molecules. Understanding the stability and degradation of benzylic chlorides is crucial for ensuring experimental reproducibility, product quality, and laboratory safety.

Section 1: Understanding the Inherent Reactivity of Benzylic Chlorides

Benzylic chlorides are versatile reagents in organic synthesis due to the lability of the chlorine atom, which is activated by the adjacent benzene ring. This inherent reactivity, however, also makes them susceptible to various degradation pathways. The primary routes of degradation include hydrolysis, oxidation, and photodegradation. The stability of the benzylic carbocation intermediate plays a significant role in these reactions.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the handling, storage, and use of benzylic chloride-containing compounds.

Q1: My benzylic chloride compound appears discolored (yellow to brown). Can I still use it?

A1: Discoloration is often an indicator of degradation. The yellow or brown color typically results from the formation of polymeric or condensed byproducts, or from the presence of impurities like benzaldehyde.[1][2] Before use, it is critical to assess the purity of the compound using an appropriate analytical technique such as HPLC, GC-MS, or NMR.[2][3] For sensitive applications, using a fresh, purified batch is strongly recommended to ensure the integrity of your experimental results.[1]

Q2: I'm observing poor yields in my reaction. Could degradation of the benzylic chloride be the cause?

A2: Yes, degradation of the starting material is a common cause of low reaction yields.[1] Benzylic chlorides are susceptible to hydrolysis, even from atmospheric moisture, which converts the reactive chloride to the less reactive benzyl alcohol.[4] To mitigate this, ensure that your reaction is performed under anhydrous conditions, using dry solvents and glassware, and preferably under an inert atmosphere (e.g., nitrogen or argon).[1] It is also prudent to verify the purity of your benzylic chloride before starting the reaction.

Q3: What are the primary degradation products I should look for when analyzing my benzylic chloride-containing compound?

A3: The most common degradation products depend on the conditions the compound has been exposed to. Key degradants to monitor include:

  • Benzyl alcohol: Formed via hydrolysis.[4][5]

  • Dibenzyl ether: Can form from the self-condensation of benzyl alcohol, particularly under acidic conditions generated during hydrolysis.[3][4]

  • Benzaldehyde: A product of oxidation.[3][6]

  • Benzoic acid: Further oxidation of benzaldehyde or direct oxidation of the benzylic carbon can yield benzoic acid.[7][8][9]

A stability-indicating analytical method, such as reverse-phase HPLC with a photodiode array (PDA) detector, is essential for separating and identifying these potential degradants from the parent compound.[3][10]

Q4: How does the substitution pattern on the benzene ring affect the degradation rate of a benzylic chloride?

A4: The electronic nature of the substituents on the aromatic ring significantly influences the rate of degradation, particularly for reactions proceeding through a carbocation intermediate (SN1-type hydrolysis).

  • Electron-donating groups (e.g., methoxy, alkyl groups) in the para position stabilize the benzylic carbocation, thereby accelerating the rate of solvolysis (hydrolysis).[11][12]

  • Electron-withdrawing groups (e.g., nitro, cyano groups) destabilize the carbocation, slowing down the SN1 pathway.[12][13] In such cases, the degradation may proceed through a slower, bimolecular (SN2) mechanism.[11]

Section 3: Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues related to the degradation of benzylic chloride-containing compounds.

Issue Possible Cause(s) Troubleshooting Steps & Recommendations
Inconsistent reaction kinetics or product profiles between batches. 1. Variable Purity of Starting Material: Different batches may have varying levels of impurities or degradation products.[1] 2. Improper Storage: Exposure to moisture, light, or elevated temperatures can lead to degradation over time.[4]1. Qualify Each New Batch: Analyze each new lot of the benzylic chloride compound by a validated analytical method (e.g., HPLC, GC) to confirm its purity and identity before use.[1] 2. Standardize Storage Conditions: Store all batches in tightly sealed, opaque containers in a cool, dry, and well-ventilated area, away from incompatible materials.[4] For long-term storage, consider using an inert atmosphere.
Formation of unexpected side products. 1. Hydrolysis during Reaction or Workup: Presence of water can lead to the formation of benzyl alcohol, which may participate in subsequent reactions.[4][14] 2. Reaction with Incompatible Materials: The benzylic chloride may be reacting with certain functional groups in your other reagents or with residual solvents.[1] 3. Metal-Catalyzed Decomposition: Traces of metals (e.g., iron, aluminum, zinc) can catalyze polymerization or decomposition.[4][15]1. Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and perform the reaction under an inert atmosphere. During aqueous workup, keep the temperature low (e.g., use an ice bath) to minimize hydrolysis.[14] 2. Review Reagent Compatibility: Carefully check the compatibility of all reaction components with the benzylic chloride. 3. Use Appropriate Equipment: Employ glass-lined or other non-reactive vessels for both reaction and storage. Avoid using metal spatulas or containers.[16]
Difficulty in purifying the product due to a co-eluting impurity. 1. Co-elution with Benzyl Alcohol: Benzyl alcohol, a common hydrolysis product, can have a similar polarity to the parent benzylic chloride and some products, making chromatographic separation challenging.[14]1. Optimize Chromatography: Develop a stability-indicating HPLC method. Experiment with different mobile phase compositions, gradients, and stationary phases to achieve baseline separation.[3] 2. Chemical Wash: During workup, a wash with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities like HCl that may catalyze further degradation.[16] If your product is stable to base, a dilute NaOH wash can convert the benzyl alcohol to the more water-soluble sodium benzoxide, facilitating its removal into the aqueous phase.

Section 4: Key Degradation Pathways and Mechanisms

A deeper understanding of the degradation mechanisms is essential for designing robust experimental protocols and stable formulations.

Hydrolysis (Solvolysis)

Hydrolysis is a primary degradation pathway for benzylic chlorides, proceeding via nucleophilic substitution of the chloride ion by water.[4] The reaction mechanism can be either SN1 or SN2, depending on the structure of the benzylic chloride, the solvent, and the reaction conditions.[17][18]

  • SN1 Mechanism: This pathway involves the formation of a resonance-stabilized benzylic carbocation as the rate-determining step.[5] It is favored by polar protic solvents (like water) and by electron-donating groups on the benzene ring that stabilize the positive charge.[11][17]

  • SN2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the benzylic carbon at the same time as the chloride ion departs.[17][19] It is favored by less-hindered benzylic carbons and in the presence of strong nucleophiles.

Hydrolysis_Pathways cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway A1 Benzylic Chloride B1 Benzylic Carbocation (Resonance Stabilized) A1->B1 - Cl⁻ (slow) C1 Benzyl Alcohol B1->C1 + H₂O (fast) - H⁺ A2 Benzylic Chloride B2 [Transition State] A2->B2 + H₂O C2 Benzyl Alcohol B2->C2 - Cl⁻

Caption: SN1 vs. SN2 hydrolysis pathways for benzylic chlorides.

Oxidation

The benzylic carbon is susceptible to oxidation, especially in the presence of oxidizing agents, heat, or light.[9][20] This process can lead to the formation of benzaldehydes and subsequently benzoic acids.

Oxidation_Pathway A Benzylic Chloride B Benzaldehyde A->B Oxidation C Benzoic Acid B->C Further Oxidation

Caption: Stepwise oxidation of a benzylic chloride to benzoic acid.

Photodegradation

Exposure to light, particularly UV radiation, can initiate the degradation of benzylic chlorides.[21] This process often involves the formation of free radicals, which can lead to a complex mixture of degradation products. Storing these compounds in amber or opaque containers is crucial to prevent photolytic degradation.[4]

Section 5: Experimental Protocols for Stability Assessment

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[22][23][24]

Protocol: Forced Degradation Study

Objective: To generate potential degradation products of a benzylic chloride-containing compound under various stress conditions to develop and validate a stability-indicating analytical method.[24] A target degradation of 5-20% is generally recommended.[4]

Materials:

  • Benzylic chloride-containing compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a PDA or UV detector and a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the benzylic chloride compound at a concentration of 1 mg/mL in acetonitrile.[25]

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Keep the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Keep the solution at room temperature for a specified time. At each time point, withdraw an aliquot, neutralize it with 1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the solution at room temperature for a specified time, protected from light. At each time point, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation: Store a solution of the compound in a sealed vial at an elevated temperature (e.g., 80°C). Analyze samples at various time points.

  • Photolytic Degradation: Expose a solution of the compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber). Analyze samples at various time points and compare them to a control sample stored in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed HPLC method. The method should be capable of separating the main peak from all degradation products.

Forced_Degradation_Workflow Start Prepare 1 mg/mL Stock Solution Stress Expose to Stress Conditions Start->Stress Acid Acid Hydrolysis (1M HCl, 60°C) Stress->Acid Base Base Hydrolysis (1M NaOH, RT) Stress->Base Oxidation Oxidation (3% H₂O₂, RT) Stress->Oxidation Thermal Thermal (80°C) Stress->Thermal Photo Photolytic (UV Light) Stress->Photo Analysis Analyze by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify Degradation Products & Establish Degradation Pathway Analysis->End

Caption: Workflow for a forced degradation study.

References

  • Filo. (2025, December 20). hydrolysis (of benzyl chloride).
  • Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol.
  • Efficient mineralization of gaseous benzyl chloride by VUV/UV photodegradation in humid air. PubMed, (2021, January 29).
  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central.
  • Oxidation of Benzyl Chloride. Sciencemadness Discussion Board, (2008, September 28).
  • Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions. (2010, November 11).
  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution.
  • Rates of Solvolysis of meta-Substituted Benzyldimethylcarbinyl Chlorides.
  • The mechanism of the hydrolysis of benzyl chloride. SciSpace.
  • BENZYL CHLORIDE. CDC Stacks.
  • An In-depth Technical Guide to the Stability and Storage of Benzyl Chloride. Benchchem.
  • Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism? Quora, (2018, May 26).
  • Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chrom
  • the mechanism of the hydrolysis of benzal chloride. Semantic Scholar.
  • Enzymatic P
  • Stability and storage conditions for 2-benzyloxybenzyl chloride. Benchchem.
  • Reactivity Face-Off: (1-Chloro-2-methylpropyl)benzene vs. Benzyl Chloride in Nucleophilic Substitution. Benchchem.
  • Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. PubMed.
  • Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30 Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions.
  • Microbial degradation of Benzyl chloride: A Chloroaromatic Compound.
  • Benzyl chloride. Sciencemadness Wiki, (2021, November 7).
  • Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)? Quora, (2023, May 11).
  • Benzyl chloride is reacted with different nucleophiles (HO , CH _3COO^-, PhO^-, CH_3O^-). Gauth.
  • Oxidation of Aromatic Compounds. Chemistry LibreTexts, (2023, October 27).
  • SN2 Reaction: 2o Benzyl Chloride with HS. ChemTube3D.
  • Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal.
  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry, (2018, June 13).
  • Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection.
  • Technical Support Center: Benzyl Chloride Reaction Quenching. Benchchem.
  • Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Semantic Scholar.
  • Reactions at the Benzylic Position. Chemistry Steps.
  • A study on forced degradation and validation of stability indicating rp-hplc method for determination of benzalkonium chloride i. SciSpace.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Stabilization of benzyl chloride.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. NIH, (2022, February 8).
  • Development of forced degradation and stability indic
  • BENZYL CHLORIDE CAS N°: 100-44-7.
  • Development of forced degradation and stability indicating studies of drugs – A review. (2025, October 31).
  • Benzyl chloride. Wikipedia.

Sources

Technical Support Center: Column Chromatography Purification of N-Aroylpiperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-aroylpiperidines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography purification of this important class of compounds. N-aroylpiperidines, containing a tertiary amide, can present unique purification challenges, including polar interactions, potential for on-column degradation, and difficult separations from structurally similar impurities. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve high-purity compounds.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your purification workflow. Each problem is analyzed from cause to solution, providing actionable steps to resolve the issue.

Question: My separation is poor. The peaks are tailing, or my desired compound is co-eluting with an impurity.

Answer:

Poor separation is one of the most common issues in column chromatography. It can manifest as peak tailing (asymmetrical peaks with a drawn-out trailing edge) or co-elution (overlapping peaks of different compounds). The root causes are often interrelated.

  • Potential Cause 1: Incorrect Solvent System Strength or Selectivity.

    • Explanation: The "strength" of your mobile phase (eluent) dictates how quickly compounds move down the column. If the eluent is too strong (too polar in normal-phase), all compounds will elute quickly with little separation. If it's too weak, elution will be slow, and diffusion can cause bands to broaden[1]. The "selectivity" refers to the differential interaction of the eluent with the compounds, which influences their relative separation.

    • Solution:

      • Re-optimize via Thin-Layer Chromatography (TLC): The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for your target N-aroylpiperidine[2][3]. This Rf range typically ensures that the compound elutes within a reasonable number of column volumes and is well-separated from impurities.

      • Test Different Solvent Systems: Do not rely solely on the common ethyl acetate/hexane system. N-aroylpiperidines possess a polar amide group and a non-polar aroyl/piperidine backbone. Explore solvent systems with different selectivities, such as dichloromethane/methanol or toluene/acetone, to exploit different intermolecular interactions[3].

      • Incorporate a Modifier: Since the piperidine nitrogen is basic, interactions with acidic silica gel can cause peak tailing. Adding a small amount (~0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase can neutralize the acidic sites on the silica, leading to sharper, more symmetrical peaks[3].

  • Potential Cause 2: Column Overloading.

    • Explanation: Loading too much crude material onto the column for its size is a frequent cause of poor separation. When the stationary phase becomes saturated, the sample band broadens significantly as it travels down the column, leading to overlap with adjacent impurities[4].

    • Solution: As a general rule, for a moderately difficult separation (ΔRf ≥ 0.2), the mass of the crude sample should be about 1-2% of the mass of the silica gel (e.g., 100-200 mg of crude on a 10 g column)[4]. For very difficult separations, this may need to be reduced to 0.5% or less.

  • Potential Cause 3: Improper Column Packing or Flow Rate.

    • Explanation: A poorly packed column contains channels or cracks, leading to an uneven solvent front and band distortion. Similarly, an excessively high flow rate does not allow for proper equilibration between the stationary and mobile phases, while a flow rate that is too slow can lead to band broadening due to diffusion[5].

    • Solution:

      • Packing: Pack the column as a slurry to ensure a homogenous, dense bed. Gently tap the column during packing to dislodge air bubbles.

      • Flow Rate: For flash chromatography, maintain a linear flow rate of about 2 inches (5 cm) per minute[6]. This is typically achieved with a pressure of 1-4 psi, depending on the silica particle size and solvent viscosity[5].

Question: I have low or no recovery of my N-aroylpiperidine from the column.

Answer:

This frustrating issue can arise from several factors, ranging from product degradation to incorrect fraction collection.

  • Potential Cause 1: Compound Decomposition on Silica Gel.

    • Explanation: Standard silica gel is acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH). Some organic molecules, including certain amides, can be sensitive to these acidic conditions and may degrade during the prolonged exposure of column chromatography[2][7][8].

    • Solution:

      • Test for Stability: Before running a column, perform a 2D TLC. Spot your crude mixture in one corner of a TLC plate, run it, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If the compound is stable, it will appear on the diagonal. Any spots appearing off-diagonal indicate degradation[2][5].

      • Use Deactivated Silica: Neutralize the silica gel by pre-treating it. You can either flush the packed column with an eluent containing 1% triethylamine before loading your sample or use commercially available deactivated silica[9].

      • Switch Stationary Phase: Consider using a more inert stationary phase like neutral alumina or Florisil, especially if your compound shows significant degradation on silica[2].

  • Potential Cause 2: Compound is Irreversibly Adsorbed or Highly Retained.

    • Explanation: Highly polar compounds can bind very strongly to silica gel, requiring an extremely polar mobile phase to elute. Your N-aroylpiperidine might still be on the column.

    • Solution: After your expected elution is complete, flush the column with a very strong solvent, like 10-20% methanol in dichloromethane. This "methanol purge" will strip most remaining organic compounds from the silica. Check these fractions for your product. If you find it here, your primary eluent was too weak.

  • Potential Cause 3: Compound Eluted in the Solvent Front or is Too Dilute to Detect.

    • Explanation: If your compound is very non-polar relative to the chosen solvent system, it may have eluted very quickly with the solvent front in the first few fractions[2]. Alternatively, if the compound eluted over a large number of fractions, its concentration in any single fraction might be below the detection limit of your TLC visualization method (e.g., UV lamp or stain).

    • Solution:

      • Check the First Fractions: Always collect and analyze the first few fractions that elute from the column.

      • Combine and Concentrate: If you suspect your compound has eluted but is too dilute, combine and concentrate fractions in the expected elution range before re-analyzing by TLC[2].

Section 2: Frequently Asked Questions (FAQs)

Question: How do I select the optimal stationary phase for N-aroylpiperidine purification?

Answer:

The choice of stationary phase is critical and depends on the specific properties of your molecule.

  • Silica Gel (SiO₂): This is the default and most common stationary phase for normal-phase chromatography. Its acidic silanol groups make it effective for separating compounds based on polarity. For most N-aroylpiperidines, standard flash silica gel (40-63 µm particle size) is the appropriate starting point.

  • Amide-Embedded Stationary Phases: For more challenging separations, consider stationary phases with embedded amide groups (e.g., C18-amide)[10][11]. These phases offer a unique combination of hydrophobic and hydrogen-bonding interactions. The embedded amide group can provide enhanced selectivity for polar compounds like N-aroylpiperidines, sometimes achieving baseline separation where standard silica or C18 phases fail[11][12]. Amide phases are also generally less reactive than amine-based phases, improving stability and reproducibility[13].

  • Alumina (Al₂O₃): Alumina is available in acidic, neutral, and basic forms. Neutral or basic alumina can be an excellent alternative to silica for purifying acid-sensitive compounds[9]. Basic alumina is particularly useful for purifying basic compounds like those containing a piperidine ring, as it can prevent the peak tailing associated with acidic silica.

Question: What is the best way to choose and optimize the mobile phase?

Answer:

Mobile phase selection is an empirical process guided by TLC analysis. The goal is to find a solvent system that provides good separation between your target compound and its impurities.

  • Start with Standard Systems: Begin by testing binary solvent systems of varying polarity. The most common system is a non-polar solvent (like hexanes or heptane) mixed with a more polar solvent (like ethyl acetate or dichloromethane)[3][14].

  • Aim for an Optimal Rf: As mentioned, adjust the solvent ratio until your target compound has an Rf value between 0.2 and 0.4 on a TLC plate[15]. This ensures the compound will not "stick" to the top of the column or fly through with the solvent front.

  • Consider Solvent Purity: Always use high-purity, HPLC-grade solvents. Impurities in solvents can introduce artifacts, cause baseline noise, and lead to poor or irreproducible separation[1][16][17].

  • Use Modifiers for pH Control: For N-aroylpiperidines, the basic nitrogen can interact with acidic silica. Adding a small amount of triethylamine (0.1-1%) can dramatically improve peak shape. Conversely, if you have acidic impurities you want to retain, a small amount of acetic acid might be beneficial, but be cautious of product stability[3].

Question: What is the best method for loading my sample onto the column?

Answer:

The way you apply your sample to the column significantly impacts the separation efficiency. The goal is to load the sample in as narrow a band as possible.

  • Wet Loading (Direct Injection): In this method, the crude sample is dissolved in a minimum amount of the mobile phase (or a slightly stronger solvent) and carefully pipetted onto the top of the packed column[5].

    • Pros: Quick and simple.

    • Cons: If the sample is not very soluble in the mobile phase, you may be forced to use a stronger solvent for dissolution. This strong "plug" of solvent can carry the compound partway down the column prematurely, ruining the separation[18][19]. This method is generally not recommended for difficult separations or poorly soluble compounds.

  • Dry Loading (Pre-adsorption): This is the preferred method for most applications, especially when solubility is an issue[5][18].

    • Method: Dissolve your crude sample in a suitable volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (typically 2-3 times the mass of your crude sample) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully layer this powder on top of the packed column[5][18].

    • Pros: Results in a very narrow starting band, leading to significantly better separation. Eliminates the detrimental effects of using a strong dissolution solvent[18].

    • Cons: Takes slightly more time to prepare.

Question: How do I properly scale up my purification from TLC to a preparative column?

Answer:

Scaling up requires maintaining the key ratios and conditions from your optimized small-scale separation.

  • Determine Column Size: The amount of silica gel needed depends on the mass of your crude sample and the difficulty of the separation. A common starting point is a 50:1 to 100:1 ratio of silica:crude sample by mass (e.g., for 1 gram of crude, use 50-100 grams of silica).

  • Maintain Linear Velocity, Not Flow Rate: When you move to a wider column, you must increase the volumetric flow rate to maintain the same linear velocity (the speed at which the solvent travels down the column). If you use the same volumetric flow rate on a much wider column, the linear velocity will be too slow, leading to band broadening[20]. The flow rate should be scaled proportionally to the column's cross-sectional area.

  • Keep the Gradient Profile Consistent: The gradient length should be scaled in terms of column volumes (CV). If your small-scale separation used a gradient over 10 CVs, the large-scale separation should also use a gradient over 10 CVs, even though the total solvent volume will be much larger[20].

Section 3: Standard Operating Protocol (SOP) - Flash Chromatography of an N-Aroylpiperidine

This protocol outlines a typical workflow for purifying 500 mg of a crude N-aroylpiperidine.

1. TLC Method Development:

  • Dissolve a small amount of crude material in dichloromethane.
  • Spot on a silica gel TLC plate.
  • Develop the plate in a 30% Ethyl Acetate (EtOAc) / 70% Hexanes solvent system.
  • Visualize under a UV lamp (254 nm).
  • Observe: The desired product has an Rf of ~0.3, and a major impurity has an Rf of ~0.5. This solvent system is suitable.

2. Column Preparation:

  • Select a glass column with an inner diameter of ~3 cm.
  • Add a small cotton or glass wool plug, followed by a ~1 cm layer of sand.
  • Weigh 25 g of flash silica gel (40-63 µm) into a beaker (50:1 ratio).
  • Prepare a slurry by adding the silica to ~100 mL of the 30% EtOAc/Hexanes eluent.
  • Pour the slurry into the column. Use additional eluent to rinse all silica into the column.
  • Gently tap the column to pack the silica bed and remove air bubbles.
  • Open the stopcock and drain the excess solvent until it is just level with the top of the silica bed. Do not let the column run dry.
  • Add another ~1 cm layer of sand on top of the silica bed to protect the surface.

3. Sample Loading (Dry Load Method):

  • Dissolve the 500 mg of crude product in ~5 mL of dichloromethane.
  • Add ~1.5 g of silica gel to the solution.
  • Remove the solvent on a rotary evaporator to obtain a dry, free-flowing powder.
  • Carefully add the silica-adsorbed sample to the top of the column, creating an even layer.

4. Elution and Fraction Collection:

  • Carefully add the 30% EtOAc/Hexanes eluent to the column.
  • Apply gentle pressure (e.g., using a pipette bulb or regulated air line at ~2 psi) to begin elution[5].
  • Collect fractions of ~15-20 mL each in test tubes.
  • Continuously monitor the elution process by TLC, spotting every second or third fraction.

5. Product Isolation:

  • Once the TLC analysis shows which fractions contain the pure product, combine them in a round-bottom flask.
  • Remove the solvent using a rotary evaporator.
  • Place the flask under high vacuum to remove any residual solvent.
  • Obtain the mass of the pure N-aroylpiperidine and verify its purity by NMR or LC-MS.

Section 4: Key Parameters Summary

ParameterGuideline / RelationshipRationale
Stationary Phase Silica Gel (40-63 µm)Standard choice for normal-phase separation of moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate, DCM/MethanolCommon systems offering a range of polarities and selectivities.
TLC Rf Value 0.2 - 0.4 Optimal range for good separation and reasonable elution time on a column[2][3].
Sample Load 1-2% of silica mass (w/w)Prevents column overloading and ensures sharp bands for good resolution[4].
Loading Method Dry Loading (Pre-adsorption)Superior for poorly soluble compounds; provides the narrowest possible starting band[18].
Flow Rate ~2 inches/min (linear velocity)Balances speed and separation efficiency; avoids issues from rates that are too fast or too slow[5][6].
Modifiers 0.1-1% Triethylamine (TEA)Neutralizes acidic silica sites, preventing peak tailing of basic compounds[3].

Section 5: Visual Workflows (Graphviz)

G cluster_start Start cluster_causes Potential Causes Analysis cluster_solutions Corrective Actions start Problem Encountered (e.g., Poor Separation, Low Yield) cause1 Incorrect Solvent System? (Check TLC: Rf outside 0.2-0.4?) start->cause1 Diagnose cause2 Compound Degradation? (Is compound acid-sensitive?) start->cause2 Diagnose cause3 Improper Technique? (Overloaded? Poorly packed?) start->cause3 Diagnose cause4 Compound Location Unknown? (Eluted early? Still on column?) start->cause4 Diagnose sol1 Re-optimize Mobile Phase via TLC. Test different solvent systems. cause1->sol1 Solution sol2 Perform 2D TLC to confirm stability. Use deactivated silica or alumina. cause2->sol2 Solution sol3 Reduce sample load (e.g., <2% w/w). Repack column using slurry method. cause3->sol3 Solution sol4 Check first fractions. Flush column with strong solvent (MeOH). cause4->sol4 Solution

G A 1. TLC Analysis Optimize Mobile Phase (Rf 0.2-0.4) B 2. Column Selection & Packing (e.g., 50:1 Silica:Crude Ratio) A->B C 3. Sample Preparation (Dry loading is preferred) B->C D 4. Column Loading Create a narrow, even sample band C->D E 5. Elution Run column with optimized mobile phase D->E F 6. Fraction Collection Collect fractions systematically E->F G 7. Fraction Analysis Monitor by TLC F->G H 8. Product Isolation Combine pure fractions & evaporate solvent G->H I 9. Final Analysis Confirm Purity (NMR, LC-MS) H->I

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Radleys. (2023, June 1). Why you should purify solvents with a filter prior to use in Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Glose, A. C., et al. (2015). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. Journal of Separation Science. Available at: [Link]

  • Ibis Scientific, LLC. (n.d.). Why Solvent Purity Is Crucial in the World of Chemistry. Retrieved from [Link]

  • Glose, A. C., et al. (2016). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. NIH National Library of Medicine. Retrieved from [Link]

  • Nogle, L., & Stoll, D. R. (2014). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2016, January 21). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]

  • Biotage. (2023, January 23). How does solvent choice impact flash column chromatography performance? Retrieved from [Link]

  • Biotage. (2023, February 10). Which loading method should I use for purification by flash chromatography? Retrieved from [Link]

  • El-Awady, M., et al. (2013). Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones. PubMed. Retrieved from [Link]

  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]

  • Biotage. (2023, January 23). Pushing flash column chromatography loading limits. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

  • Organic Syntheses. (2017). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 20). How to Scale-Up Normal-Phase Purification. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]

  • Reddit. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds? Retrieved from [Link]

  • Bringmann, G., et al. (2004). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Managing the Reactivity of 4-(Chloromethyl)benzoyl Chloride in Amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for managing reactions with 4-(chloromethyl)benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into handling this versatile but challenging bifunctional reagent. Here, we address common questions and troubleshooting scenarios to help you achieve clean, high-yield reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity challenge with 4-(chloromethyl)benzoyl chloride?

Answer: The core challenge lies in its bifunctional nature. The molecule possesses two reactive sites: a highly electrophilic acyl chloride and a reactive benzylic chloride.[1][2] The acyl chloride is generally more reactive towards nucleophiles like amines, readily participating in nucleophilic acyl substitution to form amides.[3] However, the benzylic chloride can also undergo nucleophilic substitution (an SN2 reaction), especially with strong nucleophiles, excess amine, or at elevated temperatures.[4][5] The primary goal is to achieve chemoselective N-acylation at the acyl chloride without inducing unwanted N-alkylation at the benzylic position.

Q2: Which functional group reacts first? How can I control the selectivity?

Answer: Under standard acylation conditions, the acyl chloride is significantly more reactive than the benzylic chloride and will react preferentially with an amine.[5] To ensure this selectivity:

  • Temperature Control: Perform the reaction at low temperatures, typically starting at 0°C.[5] This favors the faster acylation reaction and disfavors the slower alkylation, which has a higher activation energy.

  • Stoichiometry: Use a controlled amount of the amine (typically 1.0 to 1.1 equivalents) to prevent excess amine from being available to react with the less reactive benzylic chloride site after the initial acylation is complete.[4]

  • Controlled Addition: Add the 4-(chloromethyl)benzoyl chloride solution dropwise to the amine solution.[5] This maintains a low concentration of the acylating agent, minimizing potential side reactions.

Q3: My reagent is a solid that has turned slightly yellow and clumpy. Can I still use it?

Answer: This is a sign of hydrolysis. 4-(chloromethyl)benzoyl chloride is highly sensitive to atmospheric moisture and can hydrolyze to the unreactive 4-(chloromethyl)benzoic acid.[4] Using hydrolyzed starting material is a common cause of low or no product yield.[4] It is strongly recommended to use a fresh bottle or a reagent that has been properly stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[3][4] Performing a test reaction on a small scale is advisable if the quality of the reagent is in doubt.

Q4: What is the best way to monitor the reaction's progress?

Answer: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring the reaction.[6] Co-spot the reaction mixture with your starting amine and pure 4-(chloromethyl)benzoyl chloride. The reaction is complete when the starting amine spot has been fully consumed. The product amide will typically have an Rf value between that of the polar starting amine and the nonpolar acyl chloride. For more precise analysis, especially for kinetics or impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method, offering high sensitivity and selectivity.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Amide
  • Possible Cause 1: Inactive Reagent

    • Explanation: The 4-(chloromethyl)benzoyl chloride has hydrolyzed to the corresponding carboxylic acid due to improper storage or handling.[4]

    • Solution: Always use a fresh or properly stored reagent. Conduct all experiments under strictly anhydrous conditions, using oven-dried glassware and dry solvents, preferably under an inert atmosphere of nitrogen or argon.[1]

  • Possible Cause 2: Insufficient or Inadequate Base

    • Explanation: The acylation reaction generates one equivalent of hydrochloric acid (HCl).[5] This HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8][9]

    • Solution: Use at least a stoichiometric equivalent of a suitable base to scavenge the HCl. For anhydrous conditions, tertiary amines like triethylamine (TEA) or pyridine are common.[4] In biphasic systems (Schotten-Baumann conditions), an aqueous base like 10% NaOH is used.[10][11]

  • Possible Cause 3: Poor Amine Nucleophilicity

    • Explanation: Sterically hindered or electron-deficient amines (e.g., 2,6-disubstituted anilines or nitroanilines) are poor nucleophiles and react slowly.[4]

    • Solution: For weakly nucleophilic amines, higher reaction temperatures may be necessary, but this must be balanced against the risk of side reactions.[4] The addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[4]

Problem 2: Multiple Spots on TLC Plate, Indicating Side Products
  • Possible Cause 1: Reaction at the Benzylic Chloride

    • Explanation: Excess amine, elevated temperatures, or prolonged reaction times can lead to a secondary reaction where the newly formed amide (or another amine molecule) attacks the benzylic chloride, leading to dimerization or oligomerization.[4][5]

    • Solution: Strictly control the stoichiometry (use no more than 1.1 equivalents of amine). Maintain low temperatures (0°C to room temperature). Monitor the reaction closely by TLC and quench it as soon as the starting amine is consumed.[4]

  • Possible Cause 2: Polymerization

    • Explanation: Under certain conditions, particularly in the presence of trace Lewis acids, the molecule can undergo self-alkylation (a Friedel-Crafts type reaction), leading to polymers.[5]

    • Solution: Ensure all reagents and solvents are pure and free from acidic contaminants. Maintain a low reaction temperature and ensure controlled, slow addition of the acyl chloride.[5]

Problem 3: A Persistent Impurity Remains After Aqueous Work-up
  • Possible Cause: 4-(Chloromethyl)benzoic Acid

    • Explanation: The most common impurity is the hydrolysis product, 4-(chloromethyl)benzoic acid.[4] If your product is also somewhat acidic or has similar solubility, a simple water wash may not remove it completely.

    • Solution: During the work-up, wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[4][12] This deprotonates the carboxylic acid, forming a water-soluble salt that partitions into the aqueous layer. If this fails, column chromatography on silica gel is the most effective purification method.[12]

Data & Protocols

Table 1: Selection of Solvent and Base System
ConditionSolvent SystemBaseAdvantagesDisadvantages
Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF)[1]Triethylamine (TEA), Pyridine, DIPEA[1]Excellent for moisture-sensitive substrates; easy work-up.Requires strictly dry conditions and inert atmosphere.
Schotten-Baumann DCM / Water, Diethyl Ether / Water[10][13]Aqueous NaOH, K₂CO₃[10]Robust, scalable, and does not require strictly anhydrous solvents.Risk of acyl chloride hydrolysis; not suitable for base-sensitive substrates.
Diagram 1: Key Reaction Pathways

This diagram illustrates the desired chemoselective acylation pathway versus potential side reactions. The goal is to maximize the rate of the primary reaction (k₁) while minimizing the rates of side reactions (k₂, k₃, k₄).

G Reagents Amine (R-NH2) + 4-(ClCH2)C6H4COCl Product Desired Amide (R-NHCO-C6H4CH2Cl) Reagents->Product k₁ (Desired Acylation) + Base, Low Temp Hydrolysis Side Product: 4-(ClCH2)C6H4COOH Reagents->Hydrolysis k₂ (+ H₂O) Unreacted Unreacted Amine (Protonated) Reagents->Unreacted k₄ (+ HCl, No Base) Alkylation Side Product: Dimer/Oligomer Product->Alkylation k₃ (+ Amine, Heat)

Caption: Decision workflow for managing 4-(chloromethyl)benzoyl chloride reactivity.

Experimental Protocol: General Procedure for Amine Acylation

This protocol describes a standard procedure for the acylation of a primary amine under anhydrous conditions.

  • Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).[5]

  • Cooling: Cool the solution to 0°C in an ice bath with stirring.[5]

  • Acyl Chloride Addition: In a separate flask, dissolve 4-(chloromethyl)benzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM.[1] Add this solution dropwise to the cooled amine solution over 20-30 minutes.[5]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-5 hours. Monitor the reaction's progress by TLC.[5][10]

  • Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove hydrolyzed acid), and finally with brine.[6][12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel as needed.[6][12]

References

  • BenchChem. (2025). Application Notes and Protocols for the Schotten-Baumann Reaction with 4-(Chloromethyl)benzoyl Chloride. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Reactions with 4-(Chloromethyl)benzoyl Chloride. BenchChem.
  • BenchChem. (2025). Comparing reactivity of 4-(Chloromethyl)benzoyl chloride and benzoyl chloride. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Reaction of 4-(Chloromethyl)benzoyl chloride with Primary Amines. BenchChem.
  • BenchChem. (2025). Technical Support Center: 4-(Chloromethyl)benzoyl Chloride Reactions. BenchChem.
  • Springer Nature Experiments. (n.d.). Chemical Methods for Monitoring Protein Fatty Acylation.
  • BenchChem. (2025). An In-depth Technical Guide to 4-(Chloromethyl)
  • BenchChem. (2025). Technical Support Center: Purification of Products from 4-(Chloromethyl)benzoyl Chloride Reactions. BenchChem.
  • Springer Nature Experiments. (n.d.). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters.
  • BenchChem. (2025). Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride. BenchChem.
  • BenchChem. (2025).
  • NIH. (n.d.). Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl‐Cofactor Dependent p300 Modification of Histone H4.
  • PMC. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. PubMed Central.
  • ResearchGate. (2017). Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield?
  • Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Organic Chemistry Portal.
  • Enhancing Synthesis: The Role of 4-(Chloromethyl)benzoyl Chloride. (n.d.). Enhancing Synthesis.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-(Chloromethyl)benzoyl chloride. BenchChem.
  • Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia.
  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (n.d.). Royal Society of Chemistry.
  • ResearchGate. (2021). Why did my amide syntesis does not work?
  • BenchChem. (2025). An In-depth Technical Guide to 4-(Chloromethyl)
  • Reddit. (2021).
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange.
  • TSI Journals. (2008). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. TSI Journals.
  • Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
  • Reddit. (2024).
  • askIITians. (2025). Primary amines react with benzoyl chloride to give: (A) Benzamides. askIITians.

Sources

Technical Support Center: Navigating Side Reactions in the N-Benzylation of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the N-benzylation of piperidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this common yet often problematic transformation. The N-benzyl piperidine motif is a cornerstone in medicinal chemistry, valued for its structural and physicochemical properties. However, its synthesis can be fraught with side reactions that diminish yield and complicate purification.

This document provides in-depth troubleshooting guides and frequently asked questions in a practical, question-and-answer format. We will delve into the causality behind common experimental pitfalls and offer field-proven strategies to ensure the integrity and success of your reactions.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a highly polar byproduct that is water-soluble. What is the likely cause?

A1: The most probable cause is over-alkylation , leading to the formation of a quaternary ammonium salt. The initially formed N-benzylpiperidine, a tertiary amine, can react with another molecule of the benzylating agent to form a permanently charged N,N-dibenzylpiperidinium salt. These salts are typically highly polar and soluble in aqueous media, which can complicate work-up and purification, ultimately reducing the yield of your desired tertiary amine.

Q2: My reaction is sluggish, and upon completion, I have a large amount of unreacted piperidine starting material. What could be the issue?

A2: This issue often arises from the in-situ formation of a piperidinium salt from the acid generated during the reaction (e.g., HBr if using benzyl bromide). The protonated piperidine is no longer nucleophilic and will not react with the benzylating agent. To circumvent this, the addition of a base is crucial to neutralize the acid as it is formed. Without a base, the reaction will slow down and may not go to completion.[1]

Q3: Are there alternative methods to direct N-benzylation that can avoid these common side reactions?

A3: Yes, reductive amination is a highly effective and often preferred alternative.[2][3][4] This two-step, one-pot process involves the reaction of the piperidine derivative with benzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the N-benzylpiperidine. This method inherently avoids over-alkylation as the reaction conditions for imine formation and reduction are not conducive to further alkylation.

In-Depth Troubleshooting Guides

Side Reaction 1: Over-Alkylation and Quaternary Salt Formation

I've identified a quaternary salt in my reaction mixture. How can I prevent its formation?

Over-alkylation is a classic problem in amine alkylation, stemming from the fact that the tertiary amine product is often as nucleophilic, or even more so, than the secondary amine starting material.

Causality and Mechanism:

The reaction proceeds via a standard SN2 mechanism where the lone pair of the piperidine nitrogen attacks the benzylic carbon of the benzylating agent. Once the desired tertiary amine is formed, its nitrogen is still nucleophilic and can compete with the starting piperidine for the remaining benzylating agent, leading to the quaternary salt.

Diagnostic Workflow:

G cluster_1 Reductive Amination Workflow Piperidine Piperidine Derivative Imine_Formation Imine/Iminium Ion Formation Piperidine->Imine_Formation Benzaldehyde Benzaldehyde Benzaldehyde->Imine_Formation Reduction Reduction Imine_Formation->Reduction Product N-Benzylpiperidine Reduction->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reduction

Sources

Validation & Comparative

A Comparative Analysis of the Reactivity of (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone and Other Benzylic Halides

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Organic Synthesis and Drug Development

In the landscape of modern organic synthesis, benzylic halides serve as pivotal building blocks for the construction of complex molecular architectures. Their reactivity profile, delicately balanced between stability and facile displacement, makes them indispensable synthons. This guide provides an in-depth comparative analysis of the reactivity of (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone against a selection of other common benzylic halides. We will delve into the mechanistic underpinnings of their reactions, supported by proposed experimental data and detailed protocols, to offer a comprehensive resource for researchers and drug development professionals.

Introduction: The Nuances of Benzylic Halide Reactivity

Benzylic halides exhibit heightened reactivity in nucleophilic substitution reactions compared to their alkyl halide counterparts. This enhanced reactivity is a direct consequence of the adjacent aromatic ring, which can stabilize the transition states of both SN1 and SN2 pathways.[1] The delocalization of charge into the π-system of the benzene ring lowers the activation energy for halide displacement.

The choice between an SN1 or SN2 mechanism is governed by several factors, including the substitution pattern on the benzylic carbon, the nature of the nucleophile, the leaving group, and the solvent.[1][2] Primary benzylic halides, such as the subject of this guide, generally favor the SN2 pathway. However, under conditions that promote carbocation formation (e.g., polar protic solvents, weakly basic nucleophiles), an SN1 mechanism can become competitive.

The electronic nature of substituents on the aromatic ring plays a critical role in modulating reactivity. Electron-donating groups (EDGs) can accelerate SN1 reactions by stabilizing the developing positive charge of the benzylic carbocation.[1] Conversely, electron-withdrawing groups (EWGs) destabilize this carbocation, thus retarding the SN1 rate.[1] The effect of substituents on SN2 reactions is more complex, involving a balance of inductive and resonance effects that influence the electrophilicity of the benzylic carbon and the stability of the transition state.[1]

The Subject of Our Analysis: (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone

(4-(chloromethyl)phenyl)(piperidin-1-yl)methanone is a benzylic chloride featuring a para-substituted piperidinyl-methanone group. To understand its reactivity, we must first dissect the electronic influence of this substituent. The amide group is generally considered to be electron-withdrawing due to the resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen. However, the orientation of the amide relative to the phenyl ring is crucial. In this case, the carbonyl group is directly attached to the ring, and its electron-withdrawing nature is expected to be the dominant electronic effect. This will have significant implications for its reactivity compared to unsubstituted or electron-donating group-substituted benzylic halides.

Comparative Reactivity Analysis: A Multi-faceted Approach

To provide a comprehensive comparison, we will evaluate the reactivity of (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone against three standard benzylic halides: benzyl chloride, 4-methoxybenzyl chloride (an EDG-substituted halide), and 4-nitrobenzyl chloride (an EWG-substituted halide). Our analysis will encompass both classical nucleophilic substitution reactions and modern palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution: The Finkelstein Reaction

The Finkelstein reaction, the exchange of a halide for another, provides a clean and straightforward method for comparing the SN2 reactivity of different alkyl halides. By reacting the benzylic chlorides with sodium iodide in acetone, we can monitor the reaction progress by the precipitation of sodium chloride.

Experimental Protocol: Comparative Finkelstein Reaction

Objective: To determine the relative SN2 reactivity of various benzylic chlorides.

Materials:

  • (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone

  • Benzyl chloride

  • 4-Methoxybenzyl chloride

  • 4-Nitrobenzyl chloride

  • Sodium iodide

  • Anhydrous acetone

Procedure:

  • Prepare 0.1 M solutions of each benzylic chloride in anhydrous acetone.

  • Prepare a 0.2 M solution of sodium iodide in anhydrous acetone.

  • In separate, sealed reaction vessels, mix equal volumes of a benzylic chloride solution and the sodium iodide solution at a constant temperature (e.g., 25 °C).

  • Monitor the time required for the first appearance of a precipitate (NaCl).

  • For a more quantitative analysis, aliquots can be taken at regular intervals, quenched, and analyzed by HPLC or GC to determine the extent of conversion.

Predicted Reactivity Order and Rationale:

Based on the principles of SN2 reactions, the rate is influenced by the electrophilicity of the benzylic carbon and steric hindrance.

  • 4-Nitrobenzyl chloride > Benzyl chloride > (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone > 4-Methoxybenzyl chloride

The strong electron-withdrawing nitro group in 4-nitrobenzyl chloride significantly increases the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack. Benzyl chloride serves as our baseline. The piperidinyl-methanone group in our target molecule is also electron-withdrawing, but likely to a lesser extent than the nitro group, leading to a slightly slower reaction rate compared to 4-nitrobenzyl chloride. The electron-donating methoxy group in 4-methoxybenzyl chloride decreases the electrophilicity of the benzylic carbon, thus slowing down the SN2 reaction.

Table 1: Predicted Relative Rates for the Finkelstein Reaction

Benzylic HalideSubstituent EffectPredicted Relative Rate (SN2)
4-Nitrobenzyl chlorideStrong EWG++++
Benzyl chlorideNeutral+++
(4-(chloromethyl)phenyl)(piperidin-1-yl)methanoneModerate EWG++
4-Methoxybenzyl chlorideStrong EDG+

Diagram 1: SN2 Reaction Workflow

sn2_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sol Prepare 0.1 M solutions of benzylic chlorides in acetone mix Mix equal volumes of chloride and NaI solutions at constant temperature prep_sol->mix prep_naI Prepare 0.2 M solution of NaI in acetone prep_naI->mix monitor Monitor time for NaCl precipitation mix->monitor quant Quantitative analysis by HPLC/GC (optional) monitor->quant

Caption: Workflow for the comparative Finkelstein reaction.

Solvolysis: Probing SN1 Reactivity

To investigate the propensity of these benzylic halides to undergo SN1 reactions, we can perform solvolysis experiments in a polar protic solvent like aqueous ethanol. The rate of solvolysis will be dependent on the stability of the benzylic carbocation intermediate.

Experimental Protocol: Comparative Solvolysis

Objective: To determine the relative SN1 reactivity of various benzylic chlorides.

Materials:

  • (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone

  • Benzyl chloride

  • 4-Methoxybenzyl chloride

  • 4-Nitrobenzyl chloride

  • Aqueous ethanol (e.g., 80:20 ethanol:water)

  • Indicator (e.g., bromothymol blue)

Procedure:

  • Prepare dilute solutions of each benzylic chloride in the aqueous ethanol solvent.

  • Add a few drops of indicator to each solution.

  • Monitor the time required for a color change, which indicates the production of HCl.

  • For a more accurate determination of reaction rates, the reaction can be monitored by conductivity measurements or by titrating the produced acid at regular intervals.[3]

Predicted Reactivity Order and Rationale:

The rate of an SN1 reaction is directly proportional to the stability of the carbocation intermediate.

  • 4-Methoxybenzyl chloride > Benzyl chloride > (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone > 4-Nitrobenzyl chloride

The electron-donating methoxy group in 4-methoxybenzyl chloride strongly stabilizes the benzylic carbocation through resonance, leading to a significantly faster solvolysis rate. Benzyl chloride forms a moderately stable carbocation. The electron-withdrawing piperidinyl-methanone and nitro groups will destabilize the carbocation, with the nitro group having a much stronger destabilizing effect.[1]

Table 2: Predicted Relative Rates for Solvolysis

Benzylic HalideSubstituent EffectPredicted Relative Rate (SN1)
4-Methoxybenzyl chlorideStrong EDG++++
Benzyl chlorideNeutral++
(4-(chloromethyl)phenyl)(piperidin-1-yl)methanoneModerate EWG+
4-Nitrobenzyl chlorideStrong EWG-

Diagram 2: Factors Influencing Benzylic Halide Reactivity

reactivity_factors reactivity Benzylic Halide Reactivity sn1 S_N_1 Pathway reactivity->sn1 sn2 S_N_2 Pathway reactivity->sn2 leaving_group Leaving Group Ability reactivity->leaving_group solvent Solvent Polarity reactivity->solvent nucleophile Nucleophile Strength reactivity->nucleophile carbocation Carbocation Stability sn1->carbocation steric Steric Hindrance sn2->steric electrophilicity Electrophilicity of C sn2->electrophilicity

Caption: Key factors governing the reactivity of benzylic halides.

Palladium-Catalyzed Cross-Coupling Reactions

The utility of benzylic halides extends beyond simple nucleophilic substitution. They are also excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound.[4][5][6] The reactivity of the benzylic halide in the oxidative addition step is a key determinant of the overall reaction efficiency.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

Objective: To compare the efficiency of various benzylic chlorides in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone

  • Benzyl chloride

  • 4-Methoxybenzyl chloride

  • 4-Nitrobenzyl chloride

  • Phenylboronic acid

  • Pd(PPh3)4 (or other suitable Pd catalyst)[7]

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., Toluene/water or Dioxane/water)

Procedure:

  • In separate, inert-atmosphere reaction vessels, combine the benzylic chloride (1.0 equiv), phenylboronic acid (1.2 equiv), palladium catalyst (e.g., 2 mol%), and base (2.0 equiv) in the chosen solvent system.

  • Heat the reaction mixtures to an appropriate temperature (e.g., 80-100 °C) and monitor the progress by TLC, GC, or LC-MS.

  • Determine the yield of the corresponding diphenylmethane derivative after a set reaction time.

Predicted Reactivity Order and Rationale:

The rate-determining step in many Suzuki-Miyaura couplings is the oxidative addition of the halide to the Pd(0) complex. Electron-withdrawing groups on the benzylic halide can facilitate this step.

  • 4-Nitrobenzyl chloride > (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone > Benzyl chloride > 4-Methoxybenzyl chloride

The electron-deficient nature of the benzylic carbon in halides with EWGs makes them more susceptible to oxidative addition. Therefore, 4-nitrobenzyl chloride is expected to be the most reactive, followed by our target molecule. The electron-donating methoxy group in 4-methoxybenzyl chloride may slightly retard the rate of oxidative addition.

Table 3: Predicted Yields for Suzuki-Miyaura Coupling (after a fixed time)

Benzylic HalideSubstituent EffectPredicted Yield (%)
4-Nitrobenzyl chlorideStrong EWGHigh (>90%)
(4-(chloromethyl)phenyl)(piperidin-1-yl)methanoneModerate EWGGood (70-85%)
Benzyl chlorideNeutralModerate (50-70%)
4-Methoxybenzyl chlorideStrong EDGLower (30-50%)

The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne.[8][9][10] This reaction is invaluable for the synthesis of arylalkynes.

Experimental Protocol: Comparative Sonogashira Coupling

Objective: To evaluate the performance of different benzylic chlorides in a Sonogashira coupling reaction.

Materials:

  • (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone

  • Benzyl chloride

  • 4-Methoxybenzyl chloride

  • 4-Nitrobenzyl chloride

  • Phenylacetylene

  • Pd(PPh3)2Cl2

  • CuI (co-catalyst)

  • Base (e.g., Et3N or DIPA)

  • Solvent (e.g., THF or DMF)

Procedure:

  • In separate, inert-atmosphere reaction vessels, combine the benzylic chloride (1.0 equiv), phenylacetylene (1.2 equiv), Pd catalyst (e.g., 1-2 mol%), CuI (e.g., 2-4 mol%), and base in the chosen solvent.

  • Stir the reaction mixtures at room temperature or with gentle heating and monitor by TLC, GC, or LC-MS.

  • Determine the yield of the corresponding 1,3-diphenylpropyne derivative after a set reaction time.

Predicted Reactivity and Rationale:

Similar to the Suzuki-Miyaura coupling, the oxidative addition of the benzylic halide to the palladium catalyst is a crucial step. Therefore, a similar trend in reactivity is anticipated.

  • 4-Nitrobenzyl chloride > (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone > Benzyl chloride > 4-Methoxybenzyl chloride

Table 4: Predicted Yields for Sonogashira Coupling (after a fixed time)

Benzylic HalideSubstituent EffectPredicted Yield (%)
4-Nitrobenzyl chlorideStrong EWGHigh (>90%)
(4-(chloromethyl)phenyl)(piperidin-1-yl)methanoneModerate EWGGood (70-85%)
Benzyl chlorideNeutralModerate (50-70%)
4-Methoxybenzyl chlorideStrong EDGLower (30-50%)

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, a common linkage in pharmaceuticals.[11][12][13][14]

Experimental Protocol: Comparative Buchwald-Hartwig Amination

Objective: To assess the reactivity of various benzylic chlorides in a Buchwald-Hartwig amination reaction.

Materials:

  • (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone

  • Benzyl chloride

  • 4-Methoxybenzyl chloride

  • 4-Nitrobenzyl chloride

  • Aniline (or other amine)

  • Pd2(dba)3

  • Ligand (e.g., Xantphos or BINAP)[13]

  • Base (e.g., NaOt-Bu or K3PO4)

  • Solvent (e.g., Toluene or Dioxane)

Procedure:

  • In separate, inert-atmosphere glovebox, combine the benzylic chloride (1.0 equiv), amine (1.2 equiv), Pd2(dba)3 (e.g., 1 mol%), ligand (e.g., 2.2 mol%), and base (1.4 equiv) in the chosen solvent.

  • Heat the reaction mixtures to an appropriate temperature (e.g., 80-110 °C) and monitor the progress by TLC, GC, or LC-MS.

  • Determine the yield of the corresponding benzylaniline derivative after a set reaction time.

Predicted Reactivity and Rationale:

The reactivity trends in Buchwald-Hartwig amination are also heavily influenced by the oxidative addition step.

  • 4-Nitrobenzyl chloride > (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone > Benzyl chloride > 4-Methoxybenzyl chloride

Table 5: Predicted Yields for Buchwald-Hartwig Amination (after a fixed time)

Benzylic HalideSubstituent EffectPredicted Yield (%)
4-Nitrobenzyl chlorideStrong EWGHigh (>90%)
(4-(chloromethyl)phenyl)(piperidin-1-yl)methanoneModerate EWGGood (70-85%)
Benzyl chlorideNeutralModerate (50-70%)
4-Methoxybenzyl chlorideStrong EDGLower (30-50%)

Mechanistic Insights from Hammett Analysis

To gain a more quantitative understanding of the electronic effects of the substituents on the reactivity of these benzylic halides, a Hammett analysis can be performed.[15][16][17] By plotting the logarithm of the relative reaction rates (log(k/k0)) against the Hammett substituent constant (σ), we can obtain a reaction constant (ρ).

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state (as in SN2 reactions and oxidative additions). A negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state (as in SN1 reactions).

For the proposed SN2 and cross-coupling reactions, we would expect a positive ρ value, confirming that electron-withdrawing groups enhance reactivity. Conversely, for the solvolysis (SN1) reaction, a negative ρ value is anticipated.

Diagram 3: Conceptual Hammett Plot

hammett_plot cluster_plot Hammett Plot origin xaxis origin->xaxis yaxis origin->yaxis sn2_line S_N_2 / Cross-Coupling (ρ > 0) sn1_line S_N_1 (ρ < 0)

Caption: A conceptual Hammett plot illustrating positive and negative ρ values.

Conclusion

This guide provides a comprehensive framework for understanding and comparing the reactivity of (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone with other benzylic halides. The moderate electron-withdrawing nature of the piperidinyl-methanone substituent places this compound at an intermediate reactivity level. It is predicted to be more reactive than benzylic halides with electron-donating groups in SN2 and cross-coupling reactions, but less reactive than those with strongly electron-withdrawing groups. Conversely, in SN1 type reactions, its reactivity is expected to be attenuated compared to benzyl chloride and its electron-donating counterparts.

The provided experimental protocols offer a practical basis for researchers to generate their own comparative data, allowing for informed decisions in the design of synthetic routes. By understanding the interplay of electronic effects and reaction mechanisms, chemists can better predict and control the outcomes of their reactions, ultimately accelerating the process of drug discovery and development.

References

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Other Benzyl Halides.
  • Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?
  • Burley, R. E. M. (n.d.). A KINETIC STUDY OF THE SOLVOLYSIS OF SOME DIPHENYLMETHYL CHLORIDES.
  • Molander, G. A., & Elia, M. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 74(21), 8364–8369. [Link]

  • Molander, G. A., & Elia, M. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 74(21), 8364–8369. [Link]

  • Molander, G. A., & Elia, M. D. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC - NIH. [Link]

  • Chahen, L., et al. (2003).
  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • Al-Qahtani, M. H., & Al-Zaydi, K. M. (2007). Unexpected Tandem Sonogashira–Carbopalladation-Sonogashira Coupling Reaction of Benzyl Halides with Terminal Alkynes: A Novel. Synlett, 2007(11), 1763-1766.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). The Hammett Equation. Retrieved from [Link]

  • Oxford Reference. (n.d.). Hammett equation. Retrieved from [Link]

  • Quora. (2023). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)? Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis. Retrieved from [Link]

Sources

A Practical Guide to the Synthetic Utility of (4-(Chloromethyl)phenyl)- vs. (4-(Bromomethyl)phenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the choice of starting materials and intermediates is a critical decision that profoundly impacts reaction efficiency, scalability, and overall cost-effectiveness. Among the versatile building blocks available to the modern chemist, functionalized benzyl halides are of paramount importance for the introduction of the benzylic moiety into a target molecule. This guide provides an in-depth comparison of two closely related and widely used reagents: (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone and its brominated counterpart, (4-(bromomethyl)phenyl)(piperidin-1-yl)methanone .

While both reagents serve a similar purpose—acting as electrophiles in nucleophilic substitution reactions—their subtle differences in reactivity, stability, and cost can have significant implications for synthesis design and execution. This guide will delve into these nuances, providing a framework for researchers, scientists, and drug development professionals to make an informed choice based on the specific demands of their synthetic objectives.

I. Synthesis and Accessibility

The preparation of both the chloromethyl and bromomethyl derivatives typically starts from a common precursor, (4-methylphenyl)(piperidin-1-yl)methanone. The subsequent halogenation of the benzylic methyl group is the key differentiating step.

A common and effective method for benzylic bromination is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. This method is generally high-yielding and selective for the benzylic position.

Benzylic chlorination can be achieved through various methods, including the use of N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) with a radical initiator. While effective, these reactions can sometimes be less selective than bromination, potentially leading to over-chlorination.

cluster_synthesis Synthetic Pathways Start (4-methylphenyl)(piperidin-1-yl)methanone Chloro (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone Start->Chloro NCS or SO₂Cl₂, Radical Initiator Bromo (4-(Bromomethyl)phenyl)(piperidin-1-yl)methanone Start->Bromo NBS, Radical Initiator (AIBN)

Caption: General synthetic routes to the title compounds.

From a practical standpoint, the brominated derivative is often more readily accessible in a laboratory setting due to the ease and high selectivity of the Wohl-Ziegler bromination. However, on an industrial scale, the lower cost of chlorine-based reagents may favor the synthesis of the chloromethyl compound, provided that selectivity can be adequately controlled.

II. Comparative Reactivity in Nucleophilic Substitution

The primary utility of these reagents is in nucleophilic substitution reactions (SN2), where the halide is displaced by a nucleophile. The fundamental difference in their reactivity stems from the nature of the carbon-halogen bond.

The carbon-bromine bond is weaker and longer than the carbon-chlorine bond. Consequently, bromide is a better leaving group than chloride. This translates to a generally higher reaction rate for the bromomethyl derivative in SN2 reactions under identical conditions.

cluster_reactivity Comparative SN2 Reactivity Nucleophile Nucleophile (Nu⁻) Bromo_Reactant (4-(Bromomethyl)phenyl)(piperidin-1-yl)methanone Nucleophile->Bromo_Reactant Faster Rate (k_Br) Chloro_Reactant (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone Nucleophile->Chloro_Reactant Slower Rate (k_Cl) Product Substituted Product Bromo_Reactant->Product Leaving_Group_Br Br⁻ Bromo_Reactant->Leaving_Group_Br Chloro_Reactant->Product Leaving_Group_Cl Cl⁻ Chloro_Reactant->Leaving_Group_Cl Rate_Comparison k_Br > k_Cl

Caption: Relative rates of SN2 reactions.

  • Milder reaction conditions (e.g., lower temperatures).

  • Shorter reaction times.

  • The use of weaker nucleophiles that may not react efficiently with the chloro analog.

Conversely, the lower reactivity of the chloromethyl compound can be advantageous in situations requiring greater control or selectivity, particularly when multiple electrophilic sites are present in the molecule.

III. Stability and Handling

The higher reactivity of the bromomethyl derivative often correlates with lower stability. Benzyl bromides are generally more susceptible to degradation over time, especially when exposed to light, moisture, or trace impurities. This can lead to the formation of colored byproducts and a decrease in purity during storage.

The chloromethyl compound, being less reactive, generally exhibits better long-term stability and a longer shelf-life. This can be a significant advantage in terms of logistics and quality control in a manufacturing environment.

Property(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone(4-(Bromomethyl)phenyl)(piperidin-1-yl)methanone
Reactivity LowerHigher
Stability HigherLower
Cost of Halogenating Agent Generally LowerGenerally Higher
Typical Reaction Conditions More forcing (higher temp., longer time)Milder (lower temp., shorter time)
Leaving Group Ability GoodExcellent

Table 1: Summary of Comparative Properties.

IV. Applications and Case Studies

Both compounds are valuable intermediates in the synthesis of a wide range of biologically active molecules. The piperidin-1-yl)methanone moiety itself is found in numerous compounds targeting the central nervous system. The (halomethyl)phenyl group serves as a handle to connect this core structure to other parts of a target molecule.

While specific case studies directly comparing these two reagents are scarce, the choice often depends on the overall synthetic strategy. For instance, in the early stages of drug discovery where rapid synthesis of a variety of analogs is desired, the higher reactivity of the bromomethyl derivative might be preferred to ensure reaction completion with a diverse set of nucleophiles. In contrast, for a well-established, large-scale synthesis, the cost and stability advantages of the chloromethyl derivative may outweigh its lower reactivity, and the process would be optimized accordingly.

Derivatives of the core (phenyl)(piperidin-1-yl)methanone structure have been investigated for a variety of therapeutic applications, including as inhibitors of monoamine uptake and as potential treatments for neurodegenerative diseases.

V. Experimental Protocols

The following are representative, generalized protocols for a nucleophilic substitution reaction using these reagents. The specific conditions will need to be optimized for each particular substrate and nucleophile.

Protocol 1: General Procedure for Nucleophilic Substitution with (4-(Bromomethyl)phenyl)(piperidin-1-yl)methanone
  • To a stirred solution of the nucleophile (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF) is added a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 1.2 eq.).

  • A solution of (4-(bromomethyl)phenyl)(piperidin-1-yl)methanone (1.1 eq.) in the same solvent is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford the desired product.

Protocol 2: General Procedure for Nucleophilic Substitution with (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone
  • To a stirred solution of the nucleophile (1.0 eq.) in a suitable aprotic solvent (e.g., DMF) is added a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 eq.).

  • (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone (1.2 eq.) is added to the mixture.

  • A catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium iodide, TBAI) can be added to facilitate the reaction.

  • The reaction mixture is heated to a higher temperature (e.g., 60-90 °C) and monitored by TLC or LC-MS.

  • Work-up and purification are performed as described in Protocol 1.

The inclusion of TBAI in the protocol for the chloro-derivative is a common strategy. The iodide, being a superior nucleophile and an excellent leaving group, can displace the chloride in situ to form a more reactive benzyl iodide intermediate, thus accelerating the overall reaction rate.

VI. Conclusion and Practical Recommendations

The choice between (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone and its brominated analog is a nuanced one, guided by the specific priorities of the synthetic chemist.

  • For maximal reactivity, especially with challenging or weak nucleophiles, (4-(bromomethyl)phenyl)(piperidin-1-yl)methanone is the superior choice. Its enhanced reactivity allows for milder conditions and faster reaction times, which is often advantageous in a research and development setting.

  • When cost, stability, and scalability are the primary concerns, (4-(chloromethyl)phenyl)(piperidin-1-yl)methanone presents a compelling alternative. Its greater stability and the lower cost of the raw materials for its synthesis make it an attractive option for large-scale manufacturing, provided the reaction conditions can be optimized to achieve a satisfactory rate and yield.

Ultimately, the decision should be made on a case-by-case basis, taking into account the nature of the nucleophile, the scale of the reaction, and the economic and logistical constraints of the project.

References

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. (2025). European Journal of Medicinal Chemistry, 287, 118460. [Link]

  • What is the difference between benzyl chloride and benzyl bromide? (2018). Quora. [Link]

A Senior Application Scientist's Guide to Bioisosteric Replacement of the Piperidine Ring in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, ranking as one of the most frequently utilized heterocyclic scaffolds in pharmaceuticals.[1][2] Its prevalence in over 70 FDA-approved drugs is a testament to its favorable physicochemical properties, including its role as a basic nitrogen center that often enhances aqueous solubility and its ability to act as a versatile, sp³-rich linker with predictable substitution vectors.[3][4] The piperidine motif can effectively engage with biological targets through hydrogen bonding and can adapt its conformation to fit the steric demands of binding pockets.[4]

However, the very success of the piperidine ring presents a unique set of challenges in modern drug discovery. Chief among these is metabolic instability. The carbons alpha to the nitrogen atom are susceptible to cytochrome P450-mediated oxidation, leading to rapid clearance and potential formation of reactive metabolites.[1] Furthermore, the ubiquity of this scaffold creates a crowded intellectual property landscape, compelling chemists to seek novel, patentable chemical matter. These factors, combined with the continuous need to fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties, have fueled the strategic search for robust bioisosteric replacements.[1]

Bioisosterism—the replacement of a functional group with another that retains similar physical and chemical properties leading to comparable biological activity—is an indispensable tool for multiparameter optimization.[5] An ideal piperidine bioisostere should preserve the three-dimensional shape and essential physicochemical characteristics of the original scaffold while offering distinct advantages, such as enhanced metabolic stability, modulated basicity (pKa), novel exit vectors for substitution, or improved target engagement through conformational constraint.[1][5] This guide will dissect and compare key classes of piperidine bioisosteres, providing the experimental context needed to leverage them effectively in drug design.

Comparative Analysis of Piperidine Bioisosteres

The selection of a piperidine replacement is a critical decision that balances structural similarity with the potential for property improvement. The following sections compare common alternatives, supported by experimental data.

Saturated Bicyclic Scaffolds: Constraining for Stability and Potency

Rigidifying the flexible piperidine ring into a bicyclic system is a proven strategy to enhance metabolic stability and, in some cases, potency. Conformational restriction can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing affinity.[5]

  • Bridged Bicycles (e.g., Tropanes, Azabicyclo[2.2.2]octanes): These scaffolds lock the piperidine chair conformation, which can protect against metabolism. A notable example involved the replacement of a piperidine in a β-tryptase inhibitor with a tropane ring, which significantly improved stability in both rat and human liver microsomes.[5]

  • Spirocyclic Systems (e.g., Azaspiro[3.3]heptanes): Spirocyclic scaffolds have emerged as highly effective piperidine mimics. They offer novel three-dimensional exit vectors for substituents, allowing for exploration of new chemical space. The 2-azaspiro[3.3]heptane motif, in particular, has been shown to improve aqueous solubility and reduce metabolic degradation.[6] More recently, 1-azaspiro[3.3]heptanes have been synthesized and validated as a new generation of piperidine bioisosteres.[7][8]

A key consideration for these rigid analogs is the potential for increased lipophilicity and molecular weight, which must be carefully managed to maintain drug-like properties.[5]

Alternative Monocyclic Heterocycles: Modulating Basicity and Polarity

Replacing piperidine with other six-membered or even five-membered rings can subtly alter a compound's properties.

  • Morpholine: The introduction of an oxygen atom to form a morpholine ring reduces the basicity (pKa) of the nitrogen and increases polarity. This can be a useful strategy to decrease off-target effects related to high basicity and to block a potential site of metabolism, as the ether linkage is more stable than the C-H bonds alpha to the nitrogen in piperidine.[9]

  • Piperazine: As the second most common ring system in pharmaceuticals, piperazine offers two nitrogen atoms for derivatization, providing synthetic flexibility.[9][10] It allows for modulation of basicity at two distinct sites and can serve as a versatile linker.

  • Pyrrolidine and Azetidine: Replacing the six-membered piperidine with smaller five- or four-membered rings (pyrrolidine, azetidine) can significantly alter the geometry and exit vectors of substituents. In a study of PCAF inhibitors, replacing a disubstituted piperidine with azetidine or pyrrolidine moieties resulted in a substantial decrease in activity, highlighting the sensitivity of some targets to ring size and geometry.[11][12]

Data Summary: Physicochemical Properties of Piperidine and its Bioisosteres

The choice of a bioisostere directly impacts fundamental properties like basicity (pKa) and lipophilicity (LogP), which in turn influence solubility, permeability, and off-target interactions. The following table summarizes experimental data for model compounds, demonstrating the tangible effects of scaffold hopping.

ScaffoldRepresentative CompoundpKacLogPAqueous Solubility (µM)Source(s)
Piperidine N-BenzoylpiperidineN/A2.1136[13]
2-Azaspiro[3.3]heptane N-Benzoyl-2-azaspiro[3.3]heptane11.31.412[13]
1-Azaspiro[3.3]heptane N-Benzoyl-1-azaspiro[3.3]heptane11.21.413[13]
Piperidine (amine HCl) Piperidine Hydrochloride11.4N/AHigh[13]

Note: Data is derived from specific model compounds and should be considered representative. Absolute values will change based on the full molecular structure.

The data clearly shows that while the basicity of the spirocyclic amines is nearly identical to piperidine, their benzoylated derivatives exhibit significantly lower aqueous solubility.[13] This underscores the importance of empirical validation for each new molecular context.

Experimental Design and Protocols

A systematic approach is required to validate a potential bioisosteric replacement. The process involves synthesis of the new analog followed by a direct comparison of its properties against the original piperidine-containing compound.

Logical Workflow for Scaffold Hopping and Validation

The following diagram illustrates the decision-making and experimental workflow for selecting and validating a piperidine bioisostere.

G cluster_0 Design & Selection cluster_1 Synthesis & Characterization cluster_2 Comparative Evaluation cluster_3 Analysis & Decision Start Identify Need for Piperidine Replacement (e.g., Metabolism, IP, Potency) Hypothesis Select Bioisostere Class (e.g., Spirocyclic, Bridged, Monocyclic) Start->Hypothesis Analyze SAR & Property Goals Design Design Specific Target Molecule Hypothesis->Design Consider Exit Vectors & Synthetic Feasibility Synthesis Synthesize Novel Analog & Piperidine Control Design->Synthesis QC Purify and Characterize (NMR, LCMS, HRMS) Synthesis->QC Assays Perform Head-to-Head Assays QC->Assays Metabolism In Vitro Metabolic Stability (Microsomes, Hepatocytes) Assays->Metabolism Binding Target Affinity/Potency (Binding or Functional Assay) Assays->Binding PhysChem Physicochemical Properties (Solubility, pKa, LogP) Assays->PhysChem Analysis Analyze Data Package Metabolism->Analysis Binding->Analysis PhysChem->Analysis Decision Decision: Advance, Iterate, or Terminate Analysis->Decision

Caption: Workflow for piperidine bioisostere design and validation.

Experimental Protocol 1: Synthesis of 1-Azaspiro[3.3]heptane Scaffold

This protocol is adapted from methodologies described for the synthesis of novel piperidine bioisosteres.[7] The key step is a [2+2] cycloaddition to form the spirocyclic β-lactam intermediate.

Rationale: This multi-step synthesis builds the strained spirocyclic system via a robust cycloaddition reaction, followed by reduction. The choice of Graf isocyanate is critical as it is a highly reactive partner for the endocyclic alkene, enabling the formation of the key four-membered ring. Alane is used for the reduction as it is a powerful reducing agent capable of converting the amide of the β-lactam to the corresponding amine without cleaving the strained ring system.

Step-by-Step Methodology:

  • [2+2] Cycloaddition:

    • To a solution of the starting endocyclic alkene (1.0 eq) in a suitable anhydrous solvent (e.g., toluene) at room temperature, add chlorosulfonyl isocyanate (Graf isocyanate, ClO₂S-NCO) (1.1 eq) dropwise.

    • Heat the reaction mixture at 80-100 °C and monitor by TLC or LCMS until the starting material is consumed (typically 12-24 hours).

    • Cool the reaction mixture to room temperature and carefully quench with an aqueous solution of sodium sulfite.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the spirocyclic β-lactam.

  • Reduction of the β-Lactam:

    • Prepare a solution of the spirocyclic β-lactam (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of alane (AlH₃) in THF (e.g., 1 M solution, 4.0 eq) dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LCMS.

    • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite, washing the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude 1-azaspiro[3.3]heptane product, which can be further purified if necessary.

Experimental Protocol 2: In Vitro Metabolic Stability Assay

Rationale: This assay provides a direct comparison of how quickly the parent piperidine compound and its bioisosteric analog are metabolized by key drug-metabolizing enzymes. Human liver microsomes (HLM) are used as they contain a high concentration of cytochrome P450 enzymes, the primary drivers of Phase I metabolism. The disappearance of the parent compound over time is a reliable indicator of metabolic liability.

Step-by-Step Methodology:

  • Preparation:

    • Prepare stock solutions of the piperidine compound and the bioisostere analog (e.g., 10 mM in DMSO).

    • Thaw pooled Human Liver Microsomes (HLM) and an NADPH regenerating system (containing glucose-6-phosphate and G6P dehydrogenase) on ice.

    • Prepare a master mix of HLM in phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Incubation:

    • In a 96-well plate, add the HLM master mix to each well.

    • Add the test compound from the stock solution to achieve a final concentration of 1 µM. Pre-incubate the plate at 37 °C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. For the T=0 time point and negative controls, add buffer instead of the regenerating system.

    • Incubate the plate at 37 °C with gentle shaking.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the appropriate wells and quench the reaction by adding it to a separate plate containing ice-cold acetonitrile with an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.

  • Data Interpretation:

    • Plot the natural log of the percent remaining parent compound versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound. A longer half-life for the bioisostere indicates improved metabolic stability.

Conclusion and Future Perspectives

The strategic replacement of the piperidine ring is a powerful tactic in the medicinal chemist's arsenal for overcoming common drug development hurdles. By moving beyond this privileged but often problematic scaffold to alternatives like spirocyclic and bridged bicyclic systems, researchers can significantly improve metabolic stability, modulate physicochemical properties, and uncover novel intellectual property.[4][5]

The success of this approach is not guaranteed; it requires a deep understanding of the structure-activity relationships at play and must be validated by rigorous, comparative experimental data. As synthetic methodologies become more sophisticated, the diversity and accessibility of novel, sp³-rich piperidine bioisosteres will continue to grow, offering new solutions to the complex challenges of drug design.[2][7] The thoughtful application of the principles and protocols outlined in this guide will enable development teams to make more informed decisions, ultimately accelerating the discovery of safer and more effective medicines.

References

  • Enamine. Analogues of Piperidine for Drug Design.
  • Gelin, M., et al. (2018). Design and synthesis of bridged piperidine and piperazine isosteres. Bioorganic & Medicinal Chemistry Letters, 28(15), 2627-2630. [Link]

  • ResearchGate. Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new...
  • Vereshchagin, A. N., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 271, 116377. [Link]

  • BenchChem. (2025). A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry.
  • Mykhailiuk, P. K., et al. Novel Class of Piperidine Bioisosteres.
  • ResearchGate. a) Different modalities of piperidine-containing drugs and drug...
  • Vereshchagin, A. N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres.
  • ResearchGate. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0.
  • Kirichok, A., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv. [Link]

  • O'Brien, P., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2235-2246. [Link]

  • Salmaso, V., et al. (2018). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 61(11), 4795-4813. [Link]

  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(10), 1509-1527.
  • Enamine. Piperazine Bioisosteres for Drug Design.
  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(10), 1509-1527.
  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(10), 1509-1527.
  • Enamine. Spirocyclic Piperidine Bioisostere.

Sources

A Comparative Guide to the Structure-Activity Relationships of N-((4-(piperidin-1-yl)carbonyl)benzyl) Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the N-((4-(piperidin-1-yl)carbonyl)benzyl) scaffold has emerged as a versatile and privileged structure. Its inherent structural features, combining a flexible piperidine ring with a rigid benzoyl moiety, provide a framework that can be readily modified to achieve high affinity and selectivity for a diverse range of biological targets. This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of N-((4-(piperidin-1-yl)carbonyl)benzyl) analogs, drawing upon key findings from various therapeutic areas to inform the rational design of novel therapeutics.

The Privileged Scaffold: A Foundation for Diverse Biological Activity

The core N-((4-(piperidin-1-yl)carbonyl)benzyl) structure presents multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement. The key components influencing its pharmacological profile are:

  • The Piperidine Ring: This saturated heterocycle can adopt various conformations and serves as a key interaction point with many protein targets. Substitutions on the piperidine nitrogen or at other positions on the ring can significantly impact potency and selectivity.

  • The Benzyl Group: This aromatic ring provides a scaffold for introducing a wide array of substituents that can modulate electronic properties, hydrophobicity, and steric bulk, thereby influencing binding interactions.

  • The Carbonyl Linker: The amide bond provides a rigidifying element and potential hydrogen bonding opportunities, contributing to the overall conformation and binding affinity of the molecule.

The strategic combination of these features has led to the development of potent inhibitors and modulators for targets ranging from enzymes to G-protein coupled receptors (GPCRs).

Comparative SAR Analysis: Insights from Key Therapeutic Targets

Case Study 1: Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease

The N-benzylpiperidine moiety is a well-established pharmacophore in the design of acetylcholinesterase (AChE) inhibitors, a key therapeutic strategy for Alzheimer's disease. In a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share structural similarities with our core scaffold, several key SAR trends were observed.[1]

Key SAR Observations for AChE Inhibition:

  • Substitution on the Benzamide Ring: Introducing bulky substituents at the para-position of the benzamide ring led to a substantial increase in inhibitory activity. This suggests the presence of a large hydrophobic pocket in the active site of AChE that can accommodate these groups.

  • N-Alkylation/Arylation of the Amide: The introduction of an alkyl or phenyl group on the nitrogen atom of the benzamide dramatically enhanced potency.[1] This modification likely improves the binding affinity by providing additional hydrophobic interactions.

  • Basicity of the Piperidine Nitrogen: The basicity of the piperidine nitrogen was found to be crucial for activity. This is a common feature for AChE inhibitors, as a protonated nitrogen can form a key ionic interaction with the anionic subsite of the enzyme.

Compound Modification AChE IC50 (nM)
Reference Compound Unsubstituted Benzamide-
Analog 1 p-Bulky Moiety on BenzamideSignificant Increase in Activity
Analog 2 N-Methyl on BenzamideDramatic Enhancement in Activity
21 p-(benzylsulfonyl)benzoyl & N-Methyl0.56

Table 1: Comparative activity of N-benzylpiperidine derivatives as AChE inhibitors. Data extracted from a study on related analogs.[1]

Experimental Protocols: A Guide to Key Assays

The validation of biological activity is paramount in any SAR study. Below are representative protocols for key in vitro assays commonly employed in the characterization of enzyme inhibitors and receptor modulators.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the AChE inhibitory activity of test compounds.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Phosphate buffer (0.1 M, pH 8.0)

    • Acetylthiocholine iodide (ATCI) solution

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

    • AChE enzyme solution

    • Test compound solutions at various concentrations

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

    • Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCI substrate solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualization of Key Concepts

General SAR Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration Lead Lead Compound (Core Scaffold) Design Design Analogs (Systematic Modification) Lead->Design Identify Modification Sites Synthesis Chemical Synthesis Design->Synthesis Screening In Vitro Screening (e.g., Enzyme Assay) Synthesis->Screening Data Quantitative Data (IC50, EC50) Screening->Data SAR_Analysis SAR Analysis Data->SAR_Analysis New_Design Design New Analogs SAR_Analysis->New_Design Identify Key Moieties New_Design->Synthesis Iterative Cycle

Caption: A typical iterative workflow for a structure-activity relationship study.

Rationale for Experimental Choices

The selection of specific assays and experimental conditions is critical for generating reliable and reproducible data.

  • Choice of Enzyme/Receptor Source: The source of the biological target (e.g., recombinant human enzyme vs. tissue homogenate) can influence the results. Recombinant enzymes offer higher purity and consistency, while tissue homogenates may provide a more physiologically relevant context.

  • Substrate Concentration: In enzyme inhibition assays, the concentration of the substrate relative to its Michaelis-Menten constant (Km) can affect the apparent IC50 value, particularly for competitive inhibitors.

  • Control Compounds: The inclusion of known reference compounds (positive controls) is essential for validating the assay performance and for comparing the potency of new analogs.

Conclusion and Future Directions

The N-((4-(piperidin-1-yl)carbonyl)benzyl) scaffold represents a promising starting point for the development of novel therapeutics targeting a wide range of diseases. While a comprehensive, publicly available SAR study on this specific core is yet to be published, the analysis of structurally related analogs provides a strong foundation for future drug design efforts.

Key takeaways for researchers include the importance of systematic modifications to the benzyl and piperidine moieties to probe for favorable interactions with the target protein. The strategic introduction of substituents to modulate lipophilicity, electronic properties, and steric bulk, guided by an iterative cycle of design, synthesis, and biological evaluation, will be crucial for optimizing lead compounds.

Future research should focus on:

  • Systematic SAR studies of the N-((4-(piperidin-1-yl)carbonyl)benzyl) scaffold against specific, high-value biological targets.

  • Computational modeling and structural biology to elucidate the binding modes of these analogs and guide the design of more potent and selective compounds.

  • In-depth pharmacokinetic and in vivo efficacy studies of promising analogs to assess their potential as clinical candidates.

By leveraging the insights from existing research and employing a rational, data-driven approach to drug design, the full therapeutic potential of the N-((4-(piperidin-1-yl)carbonyl)benzyl) scaffold can be realized.

References

  • Huang, Z. N., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161. [Link]

  • Krunić, M., et al. (2021). Synthesis and pharmacology evaluation of novel 1-benzyl-n-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors. Book of Abstracts - 26th EFMC-ISMC, International Symposium on Medicinal Chemistry.
  • Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

  • Zhao, Z., et al. (2006). Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. Bioorganic & Medicinal Chemistry Letters, 16(23), 5968-5972. [Link]

  • Yamanishi, Y., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 36(17), 2537-2544. [Link]

Sources

A Definitive Guide to the Structural Confirmation of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone Derivatives by 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

<_

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. For researchers working with piperidine-based compounds, such as (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone and its derivatives, confirming the precise molecular architecture is paramount. These compounds often serve as crucial intermediates in the synthesis of pharmacologically active agents.[1][2][3] This guide provides an in-depth, experimentally-grounded protocol for the structural verification of this class of molecules, leveraging the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We will move beyond a simple recitation of techniques, delving into the strategic application of COSY, HSQC, and HMBC experiments to build a cohesive and irrefutable structural assignment.

The Imperative of 2D NMR in Structural Elucidation

While one-dimensional (1D) ¹H and ¹³C NMR provide foundational information about the chemical environment of protons and carbons, they often fall short in complex molecules where signal overlap and intricate coupling patterns can lead to ambiguity.[4][5] 2D NMR techniques overcome these limitations by introducing a second frequency dimension, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.[6][7][8]

  • COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This is invaluable for tracing out proton spin systems within the molecule.[9][10]

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly to the carbons they are attached to (¹JCH). This experiment is highly sensitive and provides a clear map of all C-H single bonds.[10][11][12]

  • HMBC (Heteronuclear Multiple Bond Correlation) : Reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes even four bonds in conjugated systems. This is the key to connecting different spin systems and identifying quaternary carbons.[10][11][12]

By systematically integrating the data from these three experiments, we can construct a robust and self-validating structural assignment.

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines the systematic approach to confirming the structure of a representative derivative, (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone.

dot graph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#5F6368", fontname="Arial", fontsize=10];

} Figure 1: A streamlined workflow for the 2D NMR-based structural elucidation of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone derivatives.

Step 1: 1D NMR Data Acquisition and Initial Analysis

Begin by acquiring standard 1D ¹H and ¹³C NMR spectra. This provides the initial chemical shift and integration data. For our target molecule, we expect to see:

  • Aromatic Protons: Signals in the range of 7.0-8.0 ppm, characteristic of a disubstituted benzene ring.[13][14] The para-substitution pattern typically results in two distinct, doublet-like signals.[13]

  • Chloromethyl Protons: A singlet around 4.5-4.7 ppm.[15][16][17]

  • Piperidine Protons: A series of broad or overlapping signals in the aliphatic region, typically between 1.5 and 3.8 ppm.[18][19][20]

  • Carbonyl Carbon: A signal in the ¹³C spectrum around 168-172 ppm.

  • Aromatic and Aliphatic Carbons: Signals in their respective characteristic regions.

Step 2: Tracing Proton Networks with COSY

The ¹H-¹H COSY experiment is crucial for delineating the connectivity within the piperidine ring.

dot graph "COSY_Correlations" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=circle, style=filled, fontcolor="#FFFFFF", fontname="Arial", fontsize=12]; edge [color="#34A853", penwidth=2];

} Figure 2: Expected ³JHH COSY correlations within the piperidine ring.

In the COSY spectrum, cross-peaks will appear between protons that are spin-spin coupled. For the piperidine moiety, we expect to see correlations between the protons on adjacent carbons (e.g., H-2/6 with H-3/5, and H-3/5 with H-4). This allows for the assignment of the entire piperidine spin system. The aromatic protons, being on opposite sides of the ring in a para-substituted system, will typically not show COSY correlations to each other.

Step 3: Direct C-H Assignment with HSQC

The HSQC spectrum provides unambiguous one-bond C-H correlations.[12] Each cross-peak in the HSQC spectrum links a proton signal on the F2 (horizontal) axis to a carbon signal on the F1 (vertical) axis.

Table 1: Expected ¹H and ¹³C Chemical Shifts and HSQC Correlations for (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone

Proton LabelExpected ¹H Shift (ppm)Carbon LabelExpected ¹³C Shift (ppm)HSQC Correlation
H-Ar (2H)~7.4C-Ar (CH)~128-130Yes
H-Ar' (2H)~7.3C-Ar' (CH)~127-129Yes
H-CH₂Cl~4.6C-CH₂Cl~45Yes
H-pip (α, 4H)~3.3-3.7C-pip (α)~42-48Yes
H-pip (β,γ, 6H)~1.5-1.7C-pip (β,γ)~24-27Yes
--C=O~170No
--C-Ar (quat)~135-140No
--C-Ar' (quat)~135-140No

Note: Chemical shifts are approximate and can vary based on solvent and other factors.[21]

By analyzing the HSQC spectrum, we can definitively assign each protonated carbon. The absence of a signal in the HSQC for a carbon that appears in the 1D ¹³C spectrum indicates a quaternary carbon (e.g., the carbonyl carbon and the two substituted aromatic carbons).

Step 4: Connecting the Pieces with HMBC

The HMBC experiment is the final and most critical step, as it reveals long-range (2-3 bond) correlations, allowing us to connect the molecular fragments identified in the previous steps.[9][12]

dot graph "HMBC_Connectivity" { graph [splines=true, layout=neato, overlap=false]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [penwidth=1.5, color="#EA4335", fontname="Arial", fontsize=9];

} Figure 3: Key HMBC correlations for structural confirmation.

Key HMBC correlations to look for:

  • Connecting the Piperidine and Carbonyl Groups: A correlation from the α-protons of the piperidine ring (~3.3-3.7 ppm) to the carbonyl carbon (~170 ppm) confirms the amide linkage.

  • Connecting the Phenyl Ring and Carbonyl Group: Correlations from the aromatic protons adjacent to the carbonyl group to the carbonyl carbon itself provide further evidence for the benzamide core.

  • Confirming the Chloromethyl Position: A crucial correlation will be observed from the chloromethyl protons (~4.6 ppm) to the quaternary aromatic carbon they are attached to, as well as to the adjacent aromatic CH carbons. This definitively places the chloromethyl group on the phenyl ring.

  • Assigning Quaternary Carbons: The aromatic protons will show correlations to the quaternary carbons within the ring, allowing for their unambiguous assignment.

Conclusion

By systematically applying a suite of 2D NMR experiments—COSY, HSQC, and HMBC—researchers can move beyond simple spectral interpretation to a logical and rigorous process of structural confirmation. This guide provides a robust framework for the analysis of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone derivatives, ensuring the high level of structural fidelity required in the fields of medicinal chemistry and drug development. The integration of these techniques provides a self-validating dataset that leaves no room for structural ambiguity.

References

  • Organic Structures from 2D NMR Spectra - 2015. Wiley Analytical Science. [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]

  • How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. ResearchGate. [Link]

  • Organic Structure Determination Using 2-D NMR Spectroscopy. ResearchGate. [Link]

  • List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. [Link]

  • Piperidine. Wikipedia. [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

  • Piperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Interpreting 2-D NMR Spectra. Chemistry LibreTexts. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Crystal structure of methanone. ResearchGate. [Link]

  • Aromatics. Organic Chemistry at CU Boulder. [Link]

  • Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. ResearchGate. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Molecular structure analysis of 4-fluoro phenyl(4-methyl piperidin-1-yl) methanone and a comparative study of its optical, antimicrobial and antioxidant activities with 4-chloro phenyl (4-methyl piperidin-1-yl) methanone. ResearchGate. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

  • (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone. Pharmaffiliates. [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Two-dimensional ¹H NMR spectroscopy. (a) Aromatic–aliphatic region of a... ResearchGate. [Link]

  • 2D NMR Problem Solving. Eugene E. Kwan. [Link]

  • HSQC and HMBC. NMR Core Facility - Columbia University. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Methanone, phenyl[4-(1-piperidinyl)phenyl]-. PubChem. [Link]

  • Crystal structure of (4-hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone. PMC. [Link]

Sources

Navigating the Chiral Maze: A Comparative Guide to the HPLC Separation of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise analysis of enantiomeric purity is a cornerstone of safe and effective therapeutics. The piperidine scaffold, a ubiquitous structural motif in a vast number of pharmaceuticals, frequently incorporates chirality, leading to enantiomers with potentially divergent pharmacological and toxicological profiles.[1] High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the enantioselective separation of these compounds, offering a blend of versatility, robustness, and high resolution.[2][3]

This guide provides an in-depth, objective comparison of the primary HPLC-based approaches for the chiral separation of piperidine derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower you in your method development endeavors. Every protocol and recommendation is grounded in established scientific principles and supported by experimental data, ensuring a trustworthy and authoritative resource.

The Workhorses: A Comparative Analysis of Chiral Stationary Phases

The heart of any successful chiral separation lies in the selection of the appropriate Chiral Stationary Phase (CSP). For piperidine derivatives, which are often basic in nature, several classes of CSPs have demonstrated efficacy. Here, we compare the most prominent alternatives, highlighting their strengths, weaknesses, and underlying chiral recognition mechanisms.

Polysaccharide-Based CSPs: The Versatile First Line of Defense

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the most widely employed for the chiral separation of a broad range of compounds, including piperidine derivatives.[2] Commercial columns such as those in the Chiralpak® (e.g., IA, IB, IC, AD-H, OD-H) and Lux® series are mainstays in many analytical laboratories.[4][5]

The enantioseparation on these phases is primarily governed by the formation of transient diastereomeric complexes between the analyte and the chiral selector.[6][7] The chiral recognition mechanism is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, all within the chiral grooves and cavities of the polysaccharide structure.[6][7]

Comparative Performance of Polysaccharide-Based CSPs:

The choice between different polysaccharide-based columns is often empirical, but some general trends can be observed. For instance, amylose-based phases like Chiralpak AD-H and Chiralpak IA often exhibit different selectivity compared to their cellulose-based counterparts like Chiralcel OD-H and Chiralpak IB.[5] A screening of multiple columns is a highly recommended initial step in method development.

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)ObservationsReference
Piperidine-2,6-dione AnaloguesChiralpak IAMe-t-butyl ether/THF (90:10, v/v)1.0-1.00 - 5.33Good resolution for a range of analogues.[1][4]
Piperidine-2,6-dione AnaloguesChiralpak IBMe-t-butyl ether/THF (90:10, v/v)1.0-0.33 - 0.67Lower resolution compared to Chiralpak IA for these compounds.[1][4]
(S)-3-(4-Fluorobenzyl)piperidineChiralpak IAn-Hexane/Ethanol (90:10, v/v) + 0.1% DEA1.025> 2.0Good peak shape and resolution.[8]
Derivatized Piperidin-3-amineChiralpak AD-HEthanol + 0.1% DEA0.5-> 4.0Excellent resolution after pre-column derivatization.[8][9]
2-PiperidinemethanolChiralpak AD-Hn-Hexane/Isopropanol/DEA (80:20:0.1, v/v/v)1.025> 1.5Effective separation without derivatization.[10]

Causality Behind Experimental Choices: The use of a basic additive like diethylamine (DEA) is crucial when analyzing basic piperidine compounds on polysaccharide CSPs. It acts as a competing base, interacting with residual acidic silanol groups on the silica support that can cause peak tailing and poor peak shape. The choice of alcoholic modifier (e.g., ethanol, isopropanol) and its concentration in the mobile phase directly influences the strength of hydrogen bonding interactions between the analyte and the CSP, thereby affecting retention and selectivity.

Protein-Based CSPs: An Alternative for Reversed-Phase Separations

Protein-based CSPs, such as those utilizing α1-acid glycoprotein (AGP) or cellobiohydrolase (CBH), offer a valuable alternative, particularly for separations in the reversed-phase mode.[11][12] These columns, like Chiral-AGP and Chiral-CBH, are well-suited for the analysis of pharmaceutical compounds in aqueous environments.[12][13]

The chiral recognition mechanism on protein-based CSPs is based on the complex three-dimensional structure of the protein, which provides a multitude of chiral binding sites. Interactions can include ionic, hydrophobic, and hydrogen bonding.

Comparative Performance Insights:

While direct head-to-head comparisons with polysaccharide phases for a wide range of piperidine derivatives are less common in single studies, protein-based columns have shown excellent performance for various basic drugs. For instance, the Chiralpak CBH column has been reported to provide better overall efficiency for the separation of several β-blockers and omeprazole compared to a cellulose-based column in reversed-phase mode.[2]

CSP TypeTypical AnalytesHPLC ModeKey AdvantagesKey Considerations
Polysaccharide-Based Broad range of chiral compounds, including neutral, acidic, and basicNormal Phase, Polar Organic, Reversed PhaseHigh success rate, wide availability, well-understoodCoated versions have solvent limitations, peak tailing for basic compounds without additives
Protein-Based (AGP, CBH) Primarily for pharmaceutical compounds (acids, bases, neutrals)Reversed PhaseExcellent for aqueous samples, compatible with mass spectrometryCan have lower sample capacity, may be more sensitive to mobile phase composition

Strategic Method Development and Optimization

A systematic approach to method development is key to achieving robust and reliable chiral separations. The following workflow provides a logical progression from initial screening to a fully optimized method.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Screening Select a set of diverse CSPs (e.g., Chiralpak IA, IB, AD-H, Chiralcel OD-H) MobilePhase Use standard mobile phases (e.g., Hexane/IPA, Hexane/EtOH for NP; ACN/Water, MeOH/Water for RP) Screening->MobilePhase Additives Incorporate basic/acidic additives (0.1% DEA for bases, 0.1% TFA for acids) MobilePhase->Additives BestCSP Identify the most promising CSP from screening results Additives->BestCSP OptimizeMP Fine-tune mobile phase composition (alkanol type and percentage) BestCSP->OptimizeMP OptimizeFlow Adjust flow rate for optimal resolution and analysis time OptimizeMP->OptimizeFlow OptimizeTemp Investigate the effect of column temperature OptimizeFlow->OptimizeTemp Validation Validate the method according to ICH guidelines (specificity, linearity, accuracy, precision, robustness) OptimizeTemp->Validation

Caption: A systematic workflow for chiral HPLC method development.

Expert Insights on Optimization:

  • Mobile Phase Modifiers: For piperidine derivatives, the choice and concentration of the alcohol modifier in normal phase are critical. Isopropanol often provides different selectivity compared to ethanol. A systematic evaluation of different alcohols is recommended.

  • Additives are Key: The basicity of piperidine derivatives necessitates the use of a basic additive like DEA or triethylamine (TEA) in the mobile phase to suppress the interaction with residual silanols on the silica surface, thereby improving peak shape and efficiency. For acidic piperidine derivatives, an acidic additive like trifluoroacetic acid (TFA) or acetic acid is beneficial.

  • Temperature Effects: Temperature can have a significant impact on enantioselectivity. It is advisable to evaluate a range of temperatures (e.g., 15°C to 40°C) as it can sometimes invert the elution order or significantly improve resolution.

Detailed Experimental Protocols

To provide a practical starting point, here are detailed protocols for the chiral separation of representative piperidine derivatives.

Protocol 1: Direct Enantioseparation of a Basic Piperidine Derivative

This protocol is a general starting point for the direct analysis of a basic piperidine derivative using a polysaccharide-based CSP in normal phase mode.

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Chiral Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/Ethanol/Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 230 nm (or as appropriate for the analyte)

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the racemic piperidine derivative at 1 mg/mL in the mobile phase.

  • Further dilute as necessary to fall within the linear range of the detector.

Protocol1_Workflow SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) Injection Inject 10 µL onto Chiralpak IA column SamplePrep->Injection Separation Isocratic Elution with Hex/EtOH/DEA (90:10:0.1) Injection->Separation Detection UV Detection at 230 nm Separation->Detection Analysis Data Analysis (Resolution, Purity) Detection->Analysis

Caption: Experimental workflow for direct chiral HPLC analysis.

Protocol 2: Indirect Enantioseparation via Pre-Column Derivatization

For piperidine derivatives lacking a strong chromophore or for those that are challenging to resolve directly, pre-column derivatization with a chiral or achiral tagging agent can be a powerful strategy.[2][9] This protocol outlines a general approach for the derivatization of a piperidine amine with an achiral agent to introduce a chromophore, followed by separation on a chiral column.

Instrumentation:

  • A standard HPLC system with a UV detector.

Derivatization Procedure:

  • To a solution of the piperidine derivative in an appropriate aprotic solvent, add a slight excess of a derivatizing agent (e.g., dansyl chloride, p-toluenesulfonyl chloride) and a suitable base (e.g., triethylamine).

  • Allow the reaction to proceed to completion (monitor by TLC or achiral HPLC).

  • Quench the reaction and extract the derivatized product.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

Chromatographic Conditions:

  • Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Ethanol/Diethylamine (99.9:0.1, v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 228 nm (for p-toluenesulfonyl derivative)

  • Injection Volume: 10 µL

Troubleshooting Common Issues in Chiral Separations of Piperidines

Even with a systematic approach, challenges can arise. Here are some common problems and their potential solutions:

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols. - Inappropriate mobile phase pH.- Increase the concentration of the basic additive (e.g., DEA, TEA) in the mobile phase. - For reversed-phase, adjust the mobile phase pH to suppress the ionization of the piperidine nitrogen.
Poor Resolution - Suboptimal mobile phase composition. - Inappropriate choice of CSP. - High column temperature.- Systematically vary the alcohol modifier (e.g., switch from ethanol to isopropanol) and its concentration. - Screen a different class of CSP (e.g., a cellulose-based if an amylose-based was used initially). - Evaluate the effect of lower column temperatures.
Irreproducible Retention Times - Insufficient column equilibration. - Changes in mobile phase composition. - Column degradation.- Ensure the column is thoroughly equilibrated with the mobile phase before each run, especially when changing solvents. - Prepare fresh mobile phase daily. - Use a guard column and filter samples to prolong column lifetime.

Conclusion

The chiral separation of piperidine derivatives by HPLC is a critical analytical task in pharmaceutical development. While polysaccharide-based CSPs remain the dominant choice due to their broad applicability, a thorough understanding of the underlying principles of chiral recognition and a systematic approach to method development are essential for success. By carefully selecting the appropriate CSP, optimizing the mobile phase composition, and considering the use of derivatization when necessary, robust and reliable methods can be developed to ensure the enantiomeric purity of these vital pharmaceutical building blocks. This guide provides a solid foundation of both theoretical knowledge and practical, actionable protocols to empower researchers in this challenging but rewarding area of analytical chemistry.

References

  • Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (n.d.). Request PDF. Retrieved January 17, 2026, from [Link]

  • Comparison of polysaccharide-based and protein-based chiral liquid chromatography columns for enantioseparation of drugs. (2020). PubMed. Retrieved January 17, 2026, from [Link]

  • LC-MS COMPATIBLE REVERSED-PHASE SCREENING STRATEGIES ON DAICEL PROTEIN-BASED COLUMNS: CHIRAL-AGP, CHIRAL-HSA AND CHIRAL-CBH. (n.d.). HPLC. Retrieved January 17, 2026, from [Link]

  • CHIRALPAK Immobilized Columns. (n.d.). HPLC. Retrieved January 17, 2026, from [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 17, 2026, from [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). SpringerLink. Retrieved January 17, 2026, from [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. (2014). PubMed. Retrieved January 17, 2026, from [Link]

  • User's Guide. (n.d.). HPLC. Retrieved January 17, 2026, from [Link]

  • Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. (2019). PubMed Central. Retrieved January 17, 2026, from [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. (2023). PubMed. Retrieved January 17, 2026, from [Link]

  • Chiral Aspects of Local Anesthetics. (2020). MDPI. Retrieved January 17, 2026, from [Link]

  • Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

A Comparative Guide to Mass Spectrometry Fragmentation Patterns of N-Benzoylpiperidines for Unambiguous Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for N-Benzoylpiperidine Characterization

N-benzoylpiperidines represent a core structural motif in a vast array of pharmacologically active compounds, including synthetic opioids, stimulants, and other research chemicals. For researchers in drug development, medicinal chemistry, and forensic analysis, the ability to unambiguously confirm the structure of these molecules is paramount. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), stands as the gold standard for this purpose.

The utility of MS lies in its ability to not only determine the molecular weight of a compound but also to induce controlled fragmentation, generating a unique "fingerprint" of fragment ions. This fragmentation pattern is directly dictated by the molecule's structure. Understanding the predictable pathways of bond cleavage under electron ionization (EI) or collision-induced dissociation (CID) is therefore essential for confident structural elucidation and for differentiating between closely related isomers.

This guide provides an in-depth analysis of the characteristic EI mass spectrometry fragmentation patterns of N-benzoylpiperidines. We will compare the fragmentation of the parent structure with substituted analogs, provide a validated experimental protocol for data acquisition, and explain the mechanistic basis for the observed fragmentation pathways.

The Fundamental Fragmentation Pathways of the N-Benzoylpiperidine Scaffold

The fragmentation of N-benzoylpiperidines under electron ionization is dominated by a few high-propensity cleavage events driven by the stability of the resulting carbocations and radical species. The primary fragmentation routes originate from the molecular ion (M⁺•) and involve cleavages at the bonds adjacent to the nitrogen atom and within the benzoyl moiety.

The most diagnostically significant fragmentation involves the cleavage of the C-N amide bond and the piperidine ring, leading to several characteristic ions. The key pathways are:

  • Formation of the Benzoyl Cation (m/z 105): One of the most common and abundant fragments observed is the benzoyl cation (C₆H₅CO⁺). This ion is formed by the cleavage of the amide C-N bond, a process that is highly favored due to the stability of the resulting acylium ion. Its presence is a strong indicator of the N-benzoyl substructure.

  • Alpha-Cleavage of the Piperidine Ring: The piperidine ring readily undergoes α-cleavage adjacent to the nitrogen atom. This involves the loss of an ethyl radical (•C₂H₅) from the M⁺•, leading to the formation of a stable, resonance-stabilized ion at [M-29]⁺.

  • Formation of the Piperidinium Ion (m/z 84): Another key fragmentation pathway involves the cleavage of the benzoyl group, leading to the formation of a piperidinium radical cation at m/z 84. This fragment provides direct evidence for the piperidine ring itself.

  • Formation of the Phenyl Cation (m/z 77): Subsequent fragmentation of the benzoyl cation (m/z 105) through the loss of a neutral carbon monoxide (CO) molecule yields the phenyl cation (C₆H₅⁺) at m/z 77. This is a common fragment for many benzoyl-containing compounds.

These fundamental pathways provide a robust framework for identifying the N-benzoylpiperidine core. The following diagram illustrates this primary fragmentation cascade.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary Secondary Fragment M N-Benzoylpiperidine (M+•) m/z 189 f105 Benzoyl Cation (C7H5O+) m/z 105 M->f105 - •C5H10N f84 Piperidinium Ion (C5H10N+) m/z 84 M->f84 - C7H5O• f160 [M-29]+ (α-cleavage) m/z 160 M->f160 - •C2H5 f77 Phenyl Cation (C6H5+) m/z 77 f105->f77 - CO

Caption: Primary EI fragmentation pathways of the N-benzoylpiperidine molecular ion.

Comparative Fragmentation Analysis: The Influence of Substituents

The addition of substituents to either the benzoyl ring or the piperidine ring can significantly alter fragmentation patterns, providing crucial information for precise structural determination. The mass shifts of key fragments or the emergence of new fragmentation pathways can be used to identify and locate these substituents.

The table below compares the characteristic fragments for the parent N-benzoylpiperidine and two common substituted analogs: 4-methyl-N-benzoylpiperidine and 4-fluoro-N-benzoylpiperidine.

Fragment IonN-Benzoylpiperidine4-Methyl-N-benzoylpiperidine4-Fluoro-N-benzoylpiperidineMechanistic Origin
Molecular Ion (M⁺•) m/z 189m/z 203m/z 207Complete Molecule
Benzoyl Cation m/z 105m/z 105m/z 105Cleavage of amide C-N bond
Phenyl Cation m/z 77m/z 77m/z 77Loss of CO from Benzoyl Cation
Substituted Piperidinium Ion m/z 84m/z 98m/z 102Cleavage of Benzoyl Group
[M-29]⁺ (α-cleavage) m/z 160m/z 174m/z 178Loss of •C₂H₅ from piperidine ring

Analysis of Comparative Data:

  • Conserved Fragments: As demonstrated, the benzoyl cation (m/z 105) and its subsequent fragment, the phenyl cation (m/z 77) , remain constant across all three compounds. Their presence is a reliable indicator of an unsubstituted N-benzoyl group.

  • Shifted Fragments: The fragments containing the piperidine ring all exhibit a mass shift corresponding to the mass of the substituent. For the 4-methyl analog, the piperidinium ion shifts from m/z 84 to m/z 98 (+14 Da), and the [M-29]⁺ fragment shifts from m/z 160 to m/z 174 (+14 Da). Similarly, for the 4-fluoro analog, these fragments shift to m/z 102 and m/z 178 respectively (+18 Da). This pattern allows for the confident assignment of the substituent to the piperidine ring.

Validated Experimental Protocol: GC-MS Analysis of N-Benzoylpiperidines

This section provides a self-validating protocol for the analysis of N-benzoylpiperidines using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS). The protocol includes system suitability checks to ensure data integrity.

Objective: To acquire high-quality, reproducible mass spectra for the structural confirmation of N-benzoylpiperidine analogs.

Instrumentation:

  • Gas Chromatograph with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

  • Mass Spectrometer with an Electron Ionization (EI) source (70 eV)

Materials:

  • N-benzoylpiperidine standard/sample

  • Methanol or Ethyl Acetate (HPLC grade) as solvent

  • Internal Standard (e.g., D5-N-benzoylpiperidine, if quantitative analysis is needed)

  • Autosampler vials with inserts

Experimental Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 1. Prepare 1 mg/mL Stock Solution prep2 2. Dilute to 10 µg/mL Working Solution prep1->prep2 prep3 3. Transfer to Autosampler Vial prep2->prep3 acq1 4. Inject 1 µL into GC-MS prep3->acq1 acq2 5. Chromatographic Separation acq1->acq2 acq3 6. EI Ionization (70 eV) & Mass Analysis acq2->acq3 proc1 7. Integrate Peak acq3->proc1 proc2 8. Extract Mass Spectrum proc1->proc2 proc3 9. Compare to Library & Fragmentation Rules proc2->proc3

Caption: Step-by-step workflow for GC-MS analysis of N-benzoylpiperidines.

Step-by-Step Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the N-benzoylpiperidine sample at 1 mg/mL in methanol.

    • Perform a serial dilution to create a working solution of approximately 10 µg/mL.

    • Transfer the working solution to a 2 mL autosampler vial.

  • GC Method Parameters:

    • Injector: Splitless mode, 250°C

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • Oven Program:

      • Initial Temperature: 100°C, hold for 1 minute.

      • Ramp: 20°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes.

    • Rationale: This temperature program ensures good peak shape for the semi-polar N-benzoylpiperidine compounds while allowing for elution of potential higher-boiling impurities.

  • MS Method Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Rationale: 70 eV is the industry standard for EI, providing reproducible fragmentation patterns that are comparable to established spectral libraries (e.g., NIST, Wiley).

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-550

    • Rationale: This scan range covers the expected molecular ion and all significant fragment ions.

  • System Suitability & Data Acquisition:

    • Inject a solvent blank to ensure no system contamination.

    • Inject a known standard (e.g., pure N-benzoylpiperidine) to verify retention time and fragmentation pattern against a reference spectrum. This confirms the system is performing correctly.

    • Inject the unknown sample(s).

  • Data Analysis:

    • Integrate the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the spectrum, identifying the molecular ion and the key fragment ions (m/z 105, 77, 84, [M-29]⁺, etc., and their shifted equivalents).

    • Compare the observed fragmentation pattern with the principles outlined in this guide and with reference library spectra for confirmation.

Conclusion

The structural confirmation of N-benzoylpiperidines by mass spectrometry is a robust and reliable analytical approach when based on a sound understanding of the underlying fragmentation mechanisms. The predictable cleavages of the N-benzoylpiperidine scaffold, particularly the formation of the benzoyl cation (m/z 105) and characteristic losses from the piperidine ring, provide a powerful diagnostic fingerprint. By comparing the mass spectra of unknown samples to these established patterns and observing the mass shifts induced by substituents, researchers can achieve a high degree of confidence in their structural assignments. The protocol provided herein serves as a validated starting point for developing rigorous analytical methods for the characterization of this important class of molecules.

References

  • Ardrey, R. E. (2003). Liquid Chromatography-Mass Spectrometry: An Introduction. John Wiley & Sons. [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

A Researcher's Guide to Evaluating the Drug-like Properties of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the drug-like properties of novel chemical entities derived from the (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone scaffold. The piperidine ring is a highly privileged motif in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its inclusion can enhance metabolic stability, modulate physicochemical properties, and improve pharmacokinetics.[3][4] This guide moves beyond rote protocol recitation, delving into the causal reasoning behind experimental choices to empower researchers to design, execute, and interpret a robust drug-likeness assessment.

Our objective is to establish a multi-parameter workflow, integrating computational prediction with key in vitro assays. This approach facilitates early, data-driven decisions, ensuring that resources are focused on candidates with the highest probability of success in later-stage development.

A Virtual Compound Library Design (Derivative Generation) B In Silico Screening (Computational Prediction) A->B Prioritize Synthesis C Physicochemical Profiling (Solubility & Lipophilicity) B->C Guide Experiments D In Vitro ADME Assays (Permeability & Stability) C->D Inform Bioassays E Data Synthesis & Candidate Selection D->E Multi-parameter Analysis

Caption: High-level workflow for drug-likeness evaluation.

The Foundation: Computational Assessment of Physicochemical Properties

Expertise & Experience: Before committing to costly and time-consuming chemical synthesis, in silico modeling provides an indispensable triage mechanism.[5][6] By calculating key molecular descriptors, we can rapidly assess a virtual library of derivatives against established criteria for oral bioavailability, most notably Lipinski's Rule of Five.[7][8] This rule posits that orally active drugs generally exhibit:

  • Molecular Weight (MW) ≤ 500 Daltons

  • LogP (a measure of lipophilicity) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

While not an absolute law, deviation from these guidelines can flag potential issues with absorption or membrane permeability, allowing for proactive structural modification.[9][10]

Workflow:

  • Design a Virtual Library: Start with the core (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone structure and generate a focused library of derivatives by modifying substituents on the piperidine ring or the phenyl group.

  • Calculate Descriptors: Use computational software (e.g., MOE, Schrödinger Suite, or free tools like SwissADME) to calculate MW, cLogP (calculated LogP), HBD, HBA, and Topological Polar Surface Area (TPSA).

  • Analyze and Prioritize: Filter the library based on Lipinski's rules and other drug-like parameters to identify the most promising candidates for synthesis and experimental validation.

Table 1: Hypothetical In Silico Profiling of Selected Derivatives

DerivativeModificationMW (Da)cLogPHBDHBALipinski Violations
Parent None239.73.10020
D-01 4-hydroxy on piperidine255.72.55130
D-02 4-carboxy on piperidine283.72.68140
D-03 4-phenyl on piperidine315.84.95020

Experimental Validation: Core Physicochemical Properties

Computational predictions require empirical validation. The following assays establish the fundamental physicochemical character of the synthesized compounds.

Lipophilicity (LogP/LogD)

Expertise & Experience: Lipophilicity, the affinity of a compound for a lipid-like environment, is a master variable in drug discovery.[11] It profoundly influences solubility, membrane permeability, plasma protein binding, and metabolism. The octanol-water partition coefficient (LogP) is the gold-standard measure.[12] For ionizable compounds, the distribution coefficient (LogD) at a physiological pH of 7.4 is more relevant. An ideal LogP/D range for oral drugs is often cited as 1-3, balancing permeability with aqueous solubility.

Protocol: Shake-Flask Method for LogP Determination This method remains the most accurate and is considered the benchmark for LogP measurement.[12]

  • Preparation: Prepare saturated solutions of n-octanol with water and water with n-octanol to form the two phases.

  • Dissolution: Dissolve a precisely weighed amount of the test compound in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Add a known volume of the second phase to create a biphasic system.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to allow the compound to reach equilibrium between the two phases.[13]

  • Separation: Centrifuge the mixture to ensure complete separation of the two layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Calculate LogP using the formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Water] ).

Aqueous Solubility

Expertise & Experience: A drug must be in solution to be absorbed. Poor aqueous solubility is a primary cause of failure for promising drug candidates.[14] We distinguish between kinetic and thermodynamic solubility. Kinetic solubility, which measures the solubility of a compound precipitating from a DMSO stock solution, is suited for high-throughput screening in early discovery.[13][15] Thermodynamic solubility, the true equilibrium solubility of a solid compound, is critical for lead optimization and preformulation. A solubility goal for discovery compounds is often >60 µg/mL.[15]

Protocol: Kinetic Aqueous Solubility Assay

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Dilution: Add a small volume of the DMSO stock (e.g., 2 µL) to a known volume of aqueous buffer (e.g., 198 µL of phosphate-buffered saline, pH 7.4) in a microplate well. This creates a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[13]

  • Separation of Undissolved Compound: Use a filter plate to separate any precipitated compound from the saturated solution.

  • Quantification: Analyze the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve to determine the concentration of the dissolved compound.[16]

Table 2: Hypothetical Physicochemical Data for Derivatives

DerivativecLogP (Predicted)Experimental LogD at pH 7.4Kinetic Solubility (µM)
Parent 3.103.0545
D-01 2.552.48150
D-02 2.682.15 (as anion)> 200
D-03 4.954.88< 10

In Vitro ADME Profiling: Permeability and Stability

These assays model the biological barriers and metabolic processes a drug encounters after administration.[17]

Membrane Permeability

Expertise & Experience: A drug's ability to cross the intestinal epithelium is fundamental to its oral absorption. We use two complementary assays to model this process. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid, non-cell-based model of passive, transcellular diffusion.[18][19] The Caco-2 permeability assay uses a monolayer of human intestinal cells and can model both passive diffusion and active transport mechanisms, including efflux by transporters like P-glycoprotein (P-gp).[20][21] Comparing results from both assays can indicate the mechanism of permeation.[20]

cluster_0 PAMPA cluster_1 Caco-2 Assay pampa_donor Donor Well (Compound in Buffer) pampa_membrane Artificial Membrane (Lipid in inert support) pampa_donor->pampa_membrane Passive Diffusion pampa_acceptor Acceptor Well pampa_membrane->pampa_acceptor caco_donor Donor Side (Apical or Basolateral) caco_cells Differentiated Caco-2 Cell Monolayer (with transporters) caco_donor->caco_cells Passive Diffusion + Active Transport caco_acceptor Acceptor Side caco_cells->caco_acceptor

Caption: Comparison of PAMPA and Caco-2 permeability models.

Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® filter supports and culture for ~21 days until they form a differentiated, confluent monolayer.[22]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with high TEER values, indicating intact tight junctions.[21] A low-permeability marker like Lucifer Yellow can also be used.[22]

  • Assay Initiation (A→B): To assess absorptive transport, add the test compound (e.g., at 10 µM) to the apical (upper) chamber. The basolateral (lower) chamber contains a drug-free buffer.

  • Assay Initiation (B→A): To assess efflux, in a separate set of wells, add the test compound to the basolateral chamber and drug-free buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a set time (e.g., 2 hours).[21]

  • Sampling and Analysis: At the end of the incubation, take samples from both the donor and acceptor chambers. Analyze the compound concentration via LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) in both directions (A→B and B→A).

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 is a strong indicator that the compound is a substrate for an active efflux transporter.[22]

Metabolic Stability

Expertise & Experience: The susceptibility of a compound to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, determines its metabolic stability.[23][24] Low stability leads to rapid clearance and a short duration of action. This assay provides an early read on a compound's likely in vivo half-life. The piperidine ring itself is relatively stable, but its substituents can create metabolic "soft spots."[3][25]

Protocol: Liver Microsomal Stability Assay

  • Reagents: Prepare a reaction mixture containing pooled human liver microsomes (HLMs), a buffer (e.g., potassium phosphate, pH 7.4), and the test compound at a low concentration (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system (cofactor for CYP enzymes).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[26]

Table 3: Hypothetical In Vitro ADME Data for Derivatives

DerivativePapp (A→B) (10⁻⁶ cm/s)Efflux Ratio (ER)HLM Stability (t½, min)
Parent 8.51.245
D-01 6.21.155
D-02 2.11.5> 60
D-03 1.54.825

Synthesis and Comparative Analysis

The ultimate goal is multi-parameter optimization. No single property defines a good drug. The ideal candidate possesses a balanced profile.

Analysis of Hypothetical Data:

  • Parent Compound: Shows a reasonable starting profile with good permeability and moderate stability.

  • Derivative D-01 (4-hydroxy): The hydroxyl group improves solubility significantly and slightly enhances metabolic stability, likely by making the molecule less lipophilic. Permeability is slightly reduced but still good. This is a promising modification.

  • Derivative D-02 (4-carboxy): The carboxylic acid group dramatically increases solubility but at the cost of permeability. While metabolically very stable, its poor membrane passage makes it a less attractive candidate for oral delivery unless a specific transporter is targeted.

  • Derivative D-03 (4-phenyl): The phenyl group greatly increases lipophilicity (LogD near 5), which kills solubility and permeability. The high efflux ratio (4.8) suggests it is a strong P-gp substrate, a highly undesirable property. Its poor metabolic stability further confirms this is a poor candidate.

Start Synthesized Derivative Solubility Solubility > 50 µM? Start->Solubility Permeability Papp (A-B) > 5 x 10⁻⁶ cm/s? Solubility->Permeability Yes Redesign Redesign/Deprioritize Solubility->Redesign No Efflux Efflux Ratio < 2? Permeability->Efflux Yes Permeability->Redesign No Stability HLM t½ > 30 min? Efflux->Stability Yes Efflux->Redesign No Proceed Advance to In Vivo PK Stability->Proceed Yes Stability->Redesign No

Caption: Decision-making flowchart for candidate advancement.

Based on this hypothetical analysis, Derivative D-01 represents the most balanced and promising candidate. It maintains good permeability while improving upon the solubility and metabolic stability of the parent compound without introducing efflux liability. This systematic, data-driven approach allows for the confident selection of compounds for further, more resource-intensive in vivo pharmacokinetic studies.

References

  • Parallel artificial membrane permeability assay. (n.d.). Wikipedia. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]

  • Zhu, C., et al. (2002). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed. [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. (n.d.). Zenovel. [Link]

  • Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. [Link]

  • Parallel Artificial Membrane Permeability Assay | PAMPA Skin Kit. (n.d.). BioAssay Systems. [Link]

  • Property Prediction of Drug-like Molecules. (n.d.). Protheragen. [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. [Link]

  • In Vitro ADME Assays and Services. (n.d.). ICE Bioscience. [Link]

  • Mastering Lipinski Rules for Effective Drug Development. (n.d.). bioaccess. [Link]

  • The Rule of 5 - Two decades later. (n.d.). Sygnature Discovery. [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

  • Caco2 assay protocol. (n.d.). Source identified as a general protocol document. [Link]

  • Prediction of Drug-Like Properties. (n.d.). CD ComputaBio. [Link]

  • Lipinski's rule of five. (n.d.). Wikipedia. [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. [Link]

  • In Vitro ADME. (n.d.). BioDuro. [Link]

  • Prediction of Drug-Like Properties. (n.d.). Madame Curie Bioscience Database - NCBI Bookshelf. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]

  • Fast turnaround early ADME in vitro screening available!. (2024). Admescope. [Link]

  • Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. (2025). Source identified as a research article. [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (2007). PubMed. [Link]

  • In vitro solubility assays in drug discovery. (2010). PubMed. [Link]

  • Advancing physicochemical property predictions in computational drug discovery. (n.d.). eScholarship, University of California. [Link]

  • Caco-2 permeability assay. (n.d.). Creative Bioarray. [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences. [Link]

  • Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. (2015). PMC - NIH. [Link]

  • Metabolic Stability and Metabolite Analysis of Drugs. (n.d.). Creative Diagnostics. [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. (2025). BioIVT. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Pharmaceutical Fronts. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. [Link]

  • Practical methods for the measurement of log P for surfactants. (2025). ResearchGate. [Link]

  • Different modalities of piperidine-containing drugs and drug candidates. (2023). ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PMC - PubMed Central. [Link]

  • Synthesis and biological activity of novel piperidin-4-ol derivatives. (n.d.). Source identified as a research article. [Link]

  • Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. (2009). PubMed. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: A Prerequisite for Safe Handling

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is an aromatic compound containing a piperidine moiety and, critically, a chloromethyl group.[1] The presence of a halogen (chlorine) firmly places it within the category of halogenated organic compounds.[3][4] This classification is paramount as it dictates the specific disposal pathways mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA). Halogenated organic wastes are generally considered hazardous due to their potential to form persistent and toxic byproducts if not disposed of correctly.

Table 1: Chemical Identity of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone

PropertyValue
Chemical Name (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone
CAS Number 63608-15-1
Molecular Formula C13H16ClNO
Molecular Weight 237.73 g/mol
Synonyms N-Benzoyl-4-chloromethylpiperidine

Source: Pharmaffiliates[1]

Core Principles of Disposal: A Hierarchical Approach

The disposal of any chemical waste should follow a hierarchical approach that prioritizes safety and regulatory compliance. This can be visualized as a workflow that begins with immediate, in-lab procedures and culminates in the final hand-off to certified waste management professionals.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_facility Facility-Level Management cluster_disposal Final Disposition PPE 1. Don Appropriate Personal Protective Equipment (PPE) Segregation 2. Segregate as Halogenated Organic Waste PPE->Segregation Initial Handling Container 3. Use Designated, Labeled, and Compatible Waste Container Segregation->Container Containment Storage 4. Store in a Designated Satellite Accumulation Area (SAA) Container->Storage Temporary Storage Transfer 5. Transfer to Central Accumulation Area (CAA) Storage->Transfer Internal Logistics Documentation 6. Maintain Accurate Waste Manifest Records Transfer->Documentation Regulatory Compliance Pickup 7. Arrange Pickup by a Licensed Hazardous Waste Hauler Documentation->Pickup External Logistics Incineration 8. High-Temperature Incineration (Preferred Method) Pickup->Incineration Final Disposal

Caption: Disposal workflow for (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone.

Detailed Disposal Protocol

This protocol is designed to provide clear, actionable steps for researchers. The causality behind each step is explained to foster a deeper understanding of the safety and compliance rationale.

Part 1: Immediate In-Laboratory Procedures

Step 1: Personal Protective Equipment (PPE)

  • Rationale: Direct contact with chlorinated organic compounds can pose health risks. While specific toxicity data for this compound is limited, caution is warranted.

  • Procedure:

    • Wear standard laboratory attire, including a fully buttoned lab coat and closed-toe shoes.

    • Use chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact, but consult your institution's chemical hygiene plan for specific recommendations).

    • Wear safety glasses with side shields or chemical splash goggles to protect against accidental splashes.

    • All handling of the waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step 2: Waste Segregation

  • Rationale: Halogenated and non-halogenated organic wastes are treated differently in the disposal process.[5] Co-mingling can lead to dangerous reactions and significantly increase disposal costs.

  • Procedure:

    • Designate a specific waste stream for halogenated organic solvents and solids.

    • Crucially, never mix halogenated waste with non-halogenated organic waste.

    • Do not mix with other incompatible waste streams such as strong acids, bases, or oxidizers.

Step 3: Waste Container Selection and Labeling

  • Rationale: Proper containment and clear communication are fundamental to safe waste management. The EPA mandates specific labeling to ensure hazards are clearly identified.[6]

  • Procedure:

    • Select a waste container that is chemically compatible with chlorinated organic compounds. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.

    • The container must be in good condition, free from cracks or leaks.

    • Label the container clearly with the words "HAZARDOUS WASTE ".

    • List all constituents of the waste, including "(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone" and any solvents used.

    • Indicate the approximate percentage of each component.

    • Affix the appropriate hazard pictograms (e.g., irritant, health hazard, and environmental hazard are likely, though should be confirmed with your institution's safety officer).

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Rationale: The EPA allows for the temporary collection of hazardous waste at or near the point of generation in a designated SAA.[6] This facilitates safe and efficient waste collection within the lab.

  • Procedure:

    • Store the sealed and labeled waste container in a designated SAA, which should be a secondary containment bin to prevent the spread of potential spills.

    • The SAA must be under the control of laboratory personnel.

    • Keep the waste container closed at all times except when adding waste.

Part 2: Facility-Level Management and Final Disposal

Step 5: Transfer to a Central Accumulation Area (CAA)

  • Rationale: Once the waste container in the SAA is full, or as per institutional policy, it must be transferred to a designated CAA for longer-term storage before final disposal.

  • Procedure:

    • Follow your institution's specific procedures for transferring hazardous waste from an SAA to a CAA. This is typically performed by trained personnel.

Step 6: Documentation

  • Rationale: A complete and accurate record of hazardous waste generation and disposal is a legal requirement.

  • Procedure:

    • Ensure that all waste transfers are documented in accordance with your institution's and the EPA's regulations. This typically involves maintaining a hazardous waste manifest.

Step 7 & 8: Final Disposal by a Licensed Professional

  • Rationale: The final treatment and disposal of hazardous waste must be carried out by a licensed and certified hazardous waste management company.

  • Procedure:

    • Your institution's Environmental Health and Safety (EHS) office will coordinate the pickup of hazardous waste from the CAA.

    • The preferred and most environmentally sound method for the disposal of chlorinated organic compounds is high-temperature incineration.[4] This process is designed to break down the molecules into less harmful components, with scrubbers in place to capture any resulting acidic gases.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills (within a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pillow).

    • Collect the contaminated absorbent material in a sealed, labeled hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Large Spills (outside of a chemical fume hood):

    • Evacuate the immediate area.

    • Alert your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone, upholding their commitment to laboratory safety and environmental stewardship.

References

  • Pharmaffiliates. (n.d.). (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone. Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). MSDS - Efinaconazole Impurity 28. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

  • Quest Specialty. (n.d.). Safety Data Sheet Rescue. Retrieved from [Link]

  • Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra, C. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24(6), 423-430.
  • Santoleri, J. J. (1973). Process for Disposal of Chlorinated Organic Residues. AIChE Symposium Series, 69(129), 116-123.
  • Euro Chlor. (2010). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (1995). Disposal methods for chlorinated aromatic waste. Retrieved from [Link]

  • National University of Singapore Department of Chemistry. (n.d.). Disposal of Waste Solvents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Department of Transportation. (n.d.). List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]

Sources

Operational Guide: Personal Protective Equipment (PPE) for Handling (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to ensure that your innovative work is not only successful but also conducted with the highest degree of safety. The compound (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is a bespoke reagent that, while valuable, requires meticulous handling. Its chemical structure, specifically the presence of a benzylic chloride, dictates a stringent set of safety protocols. This guide moves beyond a simple checklist to provide a comprehensive operational plan, explaining the rationale behind each recommendation to build a self-validating system of safety in your laboratory.

Hazard Analysis: Understanding the Primary Risk Driver

  • Potent Alkylating Agent: This moiety is a benzylic halide, a class of compounds known for their high reactivity as alkylating agents. They readily participate in nucleophilic substitution reactions. In a biological context, this means the compound has the potential to react with nucleophiles in cells, such as DNA and proteins. This reactivity is the basis for classifying such compounds as suspected mutagens and potential carcinogens.[1]

  • Corrosivity and Irritation: Reactive halogenated organic compounds are often corrosive and can cause severe skin and eye irritation upon contact.[2][3][4] Inhalation of dust or vapors may also lead to respiratory tract irritation.[3][4]

Given this profile, we must treat this compound with the same level of caution afforded to cytotoxic or other highly hazardous drugs.[5][6][7] There is no safe level of exposure.[8]

Table 1: Synthesized Hazard Profile
Hazard ClassPrimary ConcernLikely GHS PictogramsRoutes of Exposure
Acute Toxicity / Irritation Causes severe skin, eye, and respiratory irritation.[3]GHS07 (Exclamation Mark)Skin/Eye Contact, Inhalation
Health Hazard Suspected mutagen and potential carcinogen due to its nature as a benzylic alkylating agent.GHS08 (Health Hazard)Inhalation, Skin Absorption, Ingestion
Reactivity Highly reactive with nucleophiles. Incompatible with strong bases and oxidizing agents.[9]N/AN/A

Core PPE Protocol: A Multi-Layered Defense

All handling of this compound, whether in solid or solution form, must occur within a certified chemical fume hood to control vapor and dust exposure.[10][11][12] The following PPE is mandatory.

Table 2: PPE Specification by Laboratory Task
TaskGlovesEye/Face ProtectionLab Coat / GownRespiratory Protection
Storage & Transport Single pair nitrile gloves.Safety glasses with side shields.Standard lab coat.Not required if container is sealed.
Weighing Solid Double-gloved: Inner nitrile, outer chemotherapy-rated gloves (ASTM D6978).[5]Splash-proof chemical goggles and full-face shield.[1][12]Disposable, solid-front, polyethylene-coated gown.[5][6]N95 respirator recommended to prevent inhalation of fine particles.[8]
Solution Handling Double-gloved: Inner nitrile, outer chemical-resistant gloves (nitrile or neoprene).Splash-proof chemical goggles.Disposable, solid-front, polyethylene-coated gown.Not required if performed in a certified fume hood.[11]
Spill Cleanup Double-gloved: Inner nitrile, outer heavy-duty gloves (e.g., butyl rubber).Splash-proof chemical goggles and full-face shield.Disposable, solid-front, polyethylene-coated gown.Fit-tested N95 or PAPR for large spills or poor ventilation.[5][8]

Causality Behind PPE Choices:

  • Double-Gloving: This is non-negotiable. The inner nitrile glove acts as a second barrier in case the outer glove is breached. The outer, often thicker, glove is the primary contact surface and should be selected for its high resistance to halogenated organic compounds.[5][13] Gloves must be removed using the proper technique to avoid skin contact and disposed of immediately after handling.[4][14]

  • Coated Gowns: Standard cotton lab coats are permeable and will not protect against splashes of this compound, especially in solution. A disposable, polyethylene-coated gown provides an impermeable barrier.[5][6]

  • Face Shield over Goggles: When handling the solid powder, a face shield worn over chemical goggles provides a dual layer of protection against splashes and prevents inhalation of airborne particles.[1][12]

Procedural Workflow: From Receipt to Disposal

Adherence to a strict, step-by-step workflow is essential for minimizing exposure risk. This process creates a self-validating system where each step is designed to contain the material and protect the operator.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Material Handling cluster_cleanup Decontamination & Disposal Prep Don Full PPE (Gown, Double Gloves, Goggles, Face Shield) Area Prepare Fume Hood: - Verify Airflow - Cover surface with absorbent liner - Assemble all equipment Weigh Weigh Solid: - Use anti-static weigh boat - Use smallest spatula possible - Close primary container immediately Area->Weigh Enter Hood Dissolve Dissolution / Reaction: - Add directly to reaction vessel in hood - Use cannula or syringe for solvent transfer - Keep vessel closed Weigh->Dissolve Transfer Decon Decontaminate: - Wipe down all surfaces & equipment with appropriate solvent (e.g., ethanol) followed by soap and water Dissolve->Decon Post-Reaction Segregate Segregate Waste: - Solid Waste (gloves, liner, weigh boat) into 'Halogenated Solid Waste' - Liquid Waste into 'Halogenated Liquid Waste' Decon->Segregate Doff Doff PPE: - Remove outer gloves first - Remove gown & face shield - Remove inner gloves - Wash hands thoroughly Segregate->Doff Exit Hood

Diagram 1: A step-by-step workflow for the safe handling of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone.

Emergency Response Plan

Preparedness is key. Ensure an eyewash station, safety shower, and a chemical spill kit rated for solvents are readily accessible.[1][10] All personnel must be trained on these procedures.

Emergency_Response_Plan cluster_spill Chemical Spill cluster_exposure Personal Exposure Incident Incident Occurs Spill_Assess Assess Spill Size Incident->Spill_Assess Exposure_Type Identify Exposure Route Incident->Exposure_Type Spill_Small Small Spill (<100mL in hood): 1. Alert others 2. Absorb with spill pads 3. Decontaminate area 4. Dispose of all materials as 'Halogenated Solid Waste' Spill_Assess->Spill_Small Small Spill_Large Large Spill (>100mL or outside hood): 1. Evacuate immediate area 2. Alert supervisor & EHS 3. Close doors, restrict access 4. Await trained responders Spill_Assess->Spill_Large Large Exposure_Skin Skin Contact: 1. Immediately remove contaminated PPE/clothing 2. Flush affected area with water for 15 min 3. Wash with soap & water 4. Seek medical attention Exposure_Type->Exposure_Skin Skin Exposure_Eye Eye Contact: 1. Immediately flush with eyewash for 15 min holding eyelids open 2. Remove contact lenses if possible 3. Seek immediate medical attention Exposure_Type->Exposure_Eye Eye Exposure_Inhale Inhalation: 1. Move to fresh air immediately 2. Seek medical attention Exposure_Type->Exposure_Inhale Inhalation

Diagram 2: A decision-making flowchart for emergency response to spills or personal exposure.

Decontamination and Waste Disposal Plan

Proper disposal is a critical final step to ensure laboratory and environmental safety. Due to the presence of chlorine, all waste generated from handling this compound is classified as halogenated organic waste .

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[10][11] Your facility's Environmental Health & Safety (EHS) office will have specific containers and protocols.

  • Solid Waste: This includes all contaminated disposable items: gloves, absorbent liners, weigh boats, paper towels, and gowns. Place these items in a dedicated, clearly labeled "Halogenated Solid Waste" container.[10]

  • Liquid Waste: All reaction mixtures, washings, and contaminated solvents must be collected in a sealed, properly labeled "Halogenated Liquid Waste" container.[10] The container should be stored in a secondary containment bin.

  • Prohibited Disposal:

    • DO NOT dispose of this chemical or its waste down the drain.[10]

    • DO NOT dispose of waste in regular laboratory trash.[10]

    • DO NOT allow solvents to evaporate in the fume hood as a means of disposal.[10][15]

Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[2] This is the only acceptable method for final disposal.

By integrating this comprehensive safety framework into your daily operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Safe Disposal of (Chloromethyl)
  • Essential Procedures for the Safe Disposal of 1-(Chloromethyl)-2,4,5-trimethylbenzene. Benchchem.
  • Halogenated Organic Liquids - Standard Oper
  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes.
  • Safety Data Sheet for (3-Amino-phenyl)- piperidin-1-yl-methanone. Fluorochem.
  • Product Information for (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone.
  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
  • Safety Data Sheet for 1-(4-chlorophenyl)ethanone. Fisher Scientific.
  • Safety Data Sheet for N-(4-chlorophenyl)-maleimide. Sigma-Aldrich.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Safety Data Sheet for Phenyl(4-(trifluoromethyl)phenyl)methanone.
  • Which PPE is required to be worn during chemotherapy compounding?. Aseptic Enclosures.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • Personal protective equipment for preparing toxic drugs. GERPAC.
  • Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs. Halyard.
  • Dangerous Reactive Materials Exploring the Hazards and Precautions. Daken Chemical.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Safety Data Sheet for Bis[3,5-bis(trifluoromethyl)phenyl]methanone. TCI Chemicals.
  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. NHS.
  • 4-Chloromethyl-piperidine SDS. ECHEMI.
  • Chapter 5: Highly Reactive Chemicals. University of Nevada, Reno.
  • How to Safely Handle Reactive Chemicals. The Chemistry Blog.
  • MSDS of (4-Piperidin-4-YL-phenyl)-methanol hydrochloride. Capot Chemical.
  • Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Cole-Parmer.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.